molecular formula C24H25Cl2N3O2S B1150110 LCB 03-0110 dihydrochloride

LCB 03-0110 dihydrochloride

Cat. No.: B1150110
M. Wt: 490.4 g/mol
InChI Key: OEWGAUGZPPUIPF-UHFFFAOYSA-N
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Description

LCB 03-0110 dihydrochloride is a potent c-Src kinase inhibitor (IC50 = 1.3 nM). It is also a potent inhibitor of BTK and Syk, discoidin domain receptor 2 (DDR2) family tyrosine kinases. The mechanism of action is it suppresses LPS-induced activation of macrophages and TGF-β1- induced activation of fibroblasts in vitro. This compound also inhibits activation of macrophages and fibroblasts and suppresses scar formation in a wound healing model.

Properties

Molecular Formula

C24H25Cl2N3O2S

Molecular Weight

490.4 g/mol

IUPAC Name

3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol;dihydrochloride

InChI

InChI=1S/C24H23N3O2S.2ClH/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27;;/h1-8,13-15,28H,9-12,16H2,(H,25,26);2*1H

InChI Key

OEWGAUGZPPUIPF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C3=CC4=NC=CC(=C4S3)NC5=CC(=CC=C5)O.Cl.Cl

Appearance

Solid powder

Synonyms

LCB 03-0110 dihydrochloride; 3-[[2-[3-(4-Morpholinylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol dihydrochloride

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of LCB 03-0110 Dihydrochloride (B599025)

Introduction

LCB 03-0110 dihydrochloride is a potent, small-molecule, multi-tyrosine kinase inhibitor with significant therapeutic potential in a range of fibro-inflammatory, ocular, and neurodegenerative disorders.[1][2][3] Structurally identified as (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol, this thienopyridine derivative exhibits a complex and targeted mechanism of action by engaging several key signaling kinases.[1][4] This technical guide provides a detailed overview of its core mechanism, supported by quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.

Core Mechanism of Action: A Multi-Targeted Kinase Inhibitor

LCB 03-0110 functions primarily as a pan-inhibitor of the Discoidin Domain Receptor (DDR) and c-Src family of tyrosine kinases.[1][5] Its efficacy stems from its ability to simultaneously suppress multiple pathways involved in inflammation, fibrosis, angiogenesis, and neurodegeneration.

Primary Molecular Targets:

  • c-Src Family Kinases: LCB 03-0110 is a highly potent inhibitor of c-Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[6]

  • Discoidin Domain Receptors (DDR1 & DDR2): It effectively inhibits both DDR1 and DDR2, which are unique receptor tyrosine kinases activated by collagen.[7] These receptors are key mediators of fibrosis and inflammation.[1][3] LCB 03-0110 demonstrates preferential inhibition of the active form of DDR2 and acts as an ATP-competitive inhibitor.[7]

  • Bruton's Tyrosine Kinase (Btk) & Spleen Tyrosine Kinase (Syk): The compound strongly inhibits Btk and Syk, two critical kinases in the signaling pathways of immune cells, contributing to its anti-inflammatory and immunomodulatory effects.[1][6][8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, LCB 03-0110 interferes with angiogenesis, the formation of new blood vessels, which is critical in tumor growth and certain inflammatory conditions.[9]

  • Janus Kinase (JAK)/STAT3 Pathway: The inhibitor also targets the JAK/STAT3 signaling cascade, a central pathway for cytokine signaling and cellular inflammation.[9]

Quantitative Data: Kinase Inhibition Profile

The inhibitory potency of LCB 03-0110 against its key molecular targets has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Target KinaseIC₅₀ ValueAssay TypeReference
c-Src1.3 nMIn vitro kinase assay[6]
DDR2 (Active Form)6 nMIn vitro kinase assay[7]
DDR2 (Inactive Form)145 nMIn vitro kinase assay[7]
DDR1 Autophosphorylation164 nMCell-based assay (HEK293)[7]
DDR2 Autophosphorylation171 nMCell-based assay (HEK293)[7]

Signaling Pathways and Cellular Effects

The multi-targeted nature of LCB 03-0110 leads to the modulation of several interconnected signaling pathways, resulting in distinct cellular and physiological outcomes.

Anti-Fibro-Inflammatory Pathway

LCB 03-0110 demonstrates potent anti-inflammatory and anti-fibrotic effects by concurrently targeting activated macrophages and fibroblasts.[1][4] In macrophages activated by lipopolysaccharide (LPS), it suppresses cell migration and the production of key inflammatory mediators such as nitric oxide (NO), inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[1] In dermal fibroblasts stimulated by transforming growth factor-beta 1 (TGF-β1) and type I collagen, it inhibits proliferation and migration.[1] This action is associated with the suppression of α-smooth muscle actin (α-SMA) expression and the downstream activation of Akt1 and Focal Adhesion Kinase (FAK).[1]

G cluster_0 Inflammatory/Fibrotic Stimuli cluster_1 Cell Types cluster_2 Key Kinases / Pathways cluster_3 Cellular Response LPS LPS Macrophage Macrophage LPS->Macrophage TGF-b1 / Collagen TGF-b1 / Collagen Fibroblast Fibroblast TGF-b1 / Collagen->Fibroblast Syk / Btk / Src Syk / Btk / Src Macrophage->Syk / Btk / Src Activation DDR1 / DDR2 / Src DDR1 / DDR2 / Src Fibroblast->DDR1 / DDR2 / Src Activation Inflammatory Mediators (NO, iNOS, COX-2, TNF-a) Inflammatory Mediators (NO, iNOS, COX-2, TNF-a) Syk / Btk / Src->Inflammatory Mediators (NO, iNOS, COX-2, TNF-a) Upregulation Akt1 / FAK Akt1 / FAK DDR1 / DDR2 / Src->Akt1 / FAK Activation Fibroblast Proliferation & Migration Fibroblast Proliferation & Migration Akt1 / FAK->Fibroblast Proliferation & Migration Myofibroblast Differentiation (a-SMA) Myofibroblast Differentiation (a-SMA) Akt1 / FAK->Myofibroblast Differentiation (a-SMA) LCB 03-0110 LCB 03-0110 LCB 03-0110->Syk / Btk / Src LCB 03-0110->DDR1 / DDR2 / Src

Diagram 1: Anti-Fibro-Inflammatory Action of LCB 03-0110.
Ocular Anti-Inflammatory Pathway

LCB 03-0110 shows promise for treating inflammatory ocular conditions like Dry Eye Disease (DED).[2][10] In human corneal epithelial (HCE-2) cells stimulated by inflammatory agents, it significantly suppresses the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically ERK and P38.[2][10][11] This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines IL-6 and IL-8.[2][11] Furthermore, in T helper 17 (Th17) cells, which are implicated in ocular surface inflammation, LCB 03-0110 dose-dependently decreases the expression of IL-17A.[2][10]

G cluster_0 Inflammatory Stimuli (LPS / poly(I:C)) cluster_1 Corneal Epithelial Cell (HCE-2) cluster_2 T-helper 17 Cell (Th17) Stimuli MAPK_Pathway MAPKs (ERK, P38) Stimuli->MAPK_Pathway Activation Cytokines IL-6, IL-8 Secretion MAPK_Pathway->Cytokines Induces IL17_Pathway IL-17A Expression LCB 03-0110 LCB 03-0110 LCB 03-0110->MAPK_Pathway Inhibits Phosphorylation LCB 03-0110->IL17_Pathway Inhibits

Diagram 2: Ocular Anti-Inflammatory Action of LCB 03-0110.
Neuroprotective Pathway

In the central nervous system, LCB 03-0110's inhibition of DDR1 is a key aspect of its neuroprotective potential.[3] DDR1 activation is linked to neuroinflammation and the accumulation of neurotoxic proteins.[3][7] By inhibiting DDR1, LCB 03-0110 has been shown in preclinical models to reduce levels of amyloid-β (Aβ), hyperphosphorylated tau (p-tau), and α-synuclein, proteins implicated in Alzheimer's and Parkinson's diseases.[3][7] This effect is linked to an enhancement of autophagy, the cellular process for clearing damaged proteins.[3]

G cluster_0 Neurodegenerative Pathology cluster_1 Cellular Components cluster_2 Pathological Outcomes Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates Neuroinflammation Neuroinflammation DDR1->Neuroinflammation Autophagy Autophagy DDR1->Autophagy Inhibits Neurotoxic Proteins (Aβ, p-tau, α-synuclein) Neurotoxic Proteins (Aβ, p-tau, α-synuclein) Autophagy->Neurotoxic Proteins (Aβ, p-tau, α-synuclein) Clears LCB 03-0110 LCB 03-0110 LCB 03-0110->DDR1 Inhibits

References

LCB 03-0110 Dihydrochloride: A Technical Guide to its Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110 dihydrochloride (B599025) is a potent, multi-targeted tyrosine kinase inhibitor. Exhibiting a complex kinase profile, it has garnered significant interest for its therapeutic potential in a range of pathologies, including fibrosis, inflammation, and neurodegenerative diseases. This technical guide provides a detailed overview of the kinase targets of LCB 03-0110, presenting quantitative inhibition data, experimental methodologies for kinase activity assessment, and visual representations of relevant signaling pathways.

Kinase Inhibition Profile of LCB 03-0110 Dihydrochloride

LCB 03-0110 has been demonstrated to be a potent inhibitor of a range of tyrosine kinases. The following tables summarize the available quantitative data on its inhibitory activity.

Key Kinase Targets IC50 (nM) Assay Type Notes
c-Src1.3In vitro kinase assay
DDR2 (active)6In vitro kinase assayATP-competitive inhibition
DDR2 (inactive)145In vitro kinase assay
DDR1 (autophosphorylation)164Cell-based assayInhibition of collagen-induced autophosphorylation in HEK293 cells
DDR2 (autophosphorylation)171Cell-based assayInhibition of collagen-induced autophosphorylation in HEK293 cells

A broader screening of LCB 03-0110 against a panel of 60 kinases at a concentration of 10 µM revealed significant inhibitory activity against a subset of tyrosine kinases. The following kinases were inhibited by more than 90% at this concentration:

Kinase Family Kinases with >90% Inhibition at 10 µM
Src Familyc-Src, Yes, Fyn, Fgr, Lyn, Hck, Lck, Blk
Tec FamilyBtk
Syk FamilySyk
Receptor Tyrosine KinasesTie2, FLT1, FLT3, FLT4, EphA3, EphB4, VEGFR2
Other Tyrosine KinasesMINK1, c-Abl, RET

Experimental Protocols

The in vitro kinase inhibition data for LCB 03-0110 was primarily generated using a standardized, radiometric assay platform. The general methodology is outlined below.

Reaction Biology HotSpot™ Kinase Assay Platform

This assay quantifies the activity of a specific kinase by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • Base Reaction Buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

  • [γ-³³P]ATP

  • This compound (or other test compounds)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Substrate Preparation: The specific kinase substrate is prepared in the freshly made Base Reaction Buffer.

  • Cofactor Addition: Any necessary cofactors for the specific kinase are added to the substrate solution.

  • Kinase Addition: The recombinant kinase is added to the substrate solution and mixed gently.

  • Compound Incubation: LCB 03-0110, at various concentrations, is pre-incubated with the kinase/substrate mixture.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP. For the screening of LCB 03-0110, an ATP concentration of 10 µM was utilized.

  • Reaction Quenching and Spotting: After a defined incubation period, the reaction is stopped, and the reaction mixture is spotted onto P81 phosphocellulose paper.

  • Washing: The P81 papers are washed extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: The amount of ³³P incorporated into the substrate, which is bound to the P81 paper, is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathways of two key kinase targets of LCB 03-0110: c-Src and the Discoidin Domain Receptors (DDRs).

c_Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) c_Src c-Src RTK->c_Src Integrin Integrin Integrin->c_Src GPCR GPCR GPCR->c_Src FAK FAK c_Src->FAK PI3K PI3K c_Src->PI3K Ras Ras c_Src->Ras STAT3 STAT3 c_Src->STAT3 Migration Migration FAK->Migration Akt Akt PI3K->Akt MAPK MAPK (ERK) Ras->MAPK Angiogenesis Angiogenesis STAT3->Angiogenesis Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation DDR1_DDR2_Signaling_Pathway Collagen Collagen DDR1_2 DDR1 / DDR2 Collagen->DDR1_2 SHC1 SHC1 DDR1_2->SHC1 PI3K PI3K DDR1_2->PI3K STAT STAT DDR1_2->STAT Cell_Adhesion Cell Adhesion DDR1_2->Cell_Adhesion ECM_Remodeling ECM Remodeling DDR1_2->ECM_Remodeling Migration Migration DDR1_2->Migration MAPK MAPK (ERK) SHC1->MAPK Akt Akt PI3K->Akt Proliferation Proliferation STAT->Proliferation Akt->Proliferation MAPK->Proliferation

The Multi-faceted c-Src Inhibitory Profile of LCB 03-0110 Dihydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the c-Src inhibitory activity of LCB 03-0110 dihydrochloride (B599025), a potent, ATP-competitive multi-kinase inhibitor. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Inhibitory Activity

LCB 03-0110 dihydrochloride demonstrates potent inhibitory activity against c-Src kinase with a reported IC50 value of 1.3 nM.[1] In addition to its high affinity for c-Src, LCB 03-0110 exhibits a broad inhibitory profile against several other tyrosine kinases, highlighting its potential for targeting complex signaling networks. The compound's inhibitory activity against a panel of selected kinases is summarized in the table below.

Target KinaseIC50 (nM)Notes
c-Src 1.3 Potent inhibition of a key proto-oncogenic tyrosine kinase.
DDR1164 (cell-based)Inhibition of collagen-induced autophosphorylation.[2][3]
DDR26 (activated), 145 (non-activated), 171 (cell-based)Preferential inhibition of the activated form of DDR2.[2][3]
BtkData not availableIdentified as a potent inhibitor.[1]
SykData not availableIdentified as a potent inhibitor.[1]
VEGFR-2Data not availableIdentified as a potent inhibitor.
Src Family Kinases2-20Broad inhibition across the Src kinase family.

Mechanism of Action and Signaling Pathway

LCB 03-0110 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Src kinase domain. This prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling cascades. The c-Src signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration. Its aberrant activation is a hallmark of many cancers.

Below is a diagram illustrating the canonical c-Src signaling pathway and the point of intervention by LCB 03-0110.

c_Src_Signaling_Pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase c-Src c-Src Receptor Tyrosine Kinase->c-Src Activation Substrate Proteins Substrate Proteins c-Src->Substrate Proteins Phosphorylation LCB 03-0110 LCB 03-0110 LCB 03-0110->c-Src Inhibition Downstream Signaling Downstream Signaling Substrate Proteins->Downstream Signaling Cellular Responses Cellular Responses Downstream Signaling->Cellular Responses Proliferation, Survival, Migration

c-Src signaling pathway and LCB 03-0110 inhibition.

Experimental Protocols

The in vitro kinase inhibition assays for LCB 03-0110 were performed by Reaction Biology Corporation (Malvern, PA). While the specific proprietary details of the assay are not publicly available, a general methodology for such kinase assays is described below. These assays are typically conducted using a radiometric or luminescence-based format to quantify kinase activity.

General Kinase Inhibition Assay Protocol (Illustrative)

Objective: To determine the half-maximal inhibitory concentration (IC50) of LCB 03-0110 against c-Src kinase.

Materials:

  • Recombinant human c-Src enzyme

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (test compound)

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well or 384-well assay plates

  • Scintillation counter or luminometer

Procedure:

  • Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of test concentrations.

  • Reaction Mixture Preparation: The kinase reaction is initiated by adding the c-Src enzyme to a reaction mixture containing the peptide substrate and the kinase reaction buffer.

  • Incubation with Inhibitor: The serially diluted LCB 03-0110 is added to the reaction mixture and pre-incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction: The kinase reaction is started by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP (for radiometric assay) or ATP (for luminescence-based assay) to the wells.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., 3% phosphoric acid for radiometric assay or ADP-Glo™ Reagent for luminescence-based assay).

  • Detection:

    • Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, which is then washed to remove unincorporated [γ-³³P]ATP. The radioactivity on the filter is measured using a scintillation counter.

    • Luminescence-based Assay: The amount of ADP produced is quantified using a coupled enzyme system that generates a luminescent signal, which is measured by a luminometer.[4]

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of LCB 03-0110 relative to a control reaction without the inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Serial Dilution Serial Dilution Kinase & Substrate Mix Kinase & Substrate Mix Pre-incubation Pre-incubation Kinase & Substrate Mix->Pre-incubation Reaction Initiation (ATP) Reaction Initiation (ATP) Pre-incubation->Reaction Initiation (ATP) Incubation Incubation Reaction Initiation (ATP)->Incubation Reaction Termination Reaction Termination Incubation->Reaction Termination Signal Detection Signal Detection Reaction Termination->Signal Detection Data Analysis (IC50) Data Analysis (IC50) Signal Detection->Data Analysis (IC50)

Workflow for in vitro kinase inhibition assay.

In Vitro and In Vivo Effects

Beyond its direct enzymatic inhibition, LCB 03-0110 has demonstrated significant effects in cellular and in vivo models. In vitro, it suppresses the proliferation and migration of primary dermal fibroblasts induced by TGF-β1 and type I collagen.[5] Furthermore, in lipopolysaccharide (LPS)-activated macrophages, LCB 03-0110 inhibits cell migration and the production of pro-inflammatory mediators. In vivo studies using a rabbit ear wound healing model showed that topical application of LCB 03-0110 suppressed hypertrophic scar formation by reducing the accumulation of myofibroblasts and macrophages.

Conclusion

This compound is a highly potent inhibitor of c-Src and a range of other tyrosine kinases. Its ability to modulate key cellular processes involved in fibrosis and inflammation underscores its therapeutic potential. The data presented in this guide provide a comprehensive overview of its c-Src inhibitory activity and a framework for the experimental approaches used in its characterization. Further research into the detailed mechanism of action and in vivo efficacy of LCB 03-0110 is warranted to fully elucidate its therapeutic applications.

References

LCB 03-0110 Dihydrochloride: A Technical Guide to its Effects on DDR1 and DDR2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LCB 03-0110 dihydrochloride (B599025) is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2). This technical guide provides an in-depth overview of the effects of LCB 03-0110 on DDR1 and DDR2 signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. The information presented is intended to support research and development efforts in oncology, fibrosis, and neurodegenerative diseases where DDR signaling plays a crucial role.

Introduction to DDR1 and DDR2 Signaling

Discoidin Domain Receptors (DDRs) are a unique subclass of receptor tyrosine kinases (RTKs) that are activated by collagen. DDR1 is predominantly expressed in epithelial cells, while DDR2 is found in mesenchymal cells. Upon binding to collagen, DDRs undergo a slow and sustained autophosphorylation, initiating downstream signaling cascades that regulate cell adhesion, proliferation, migration, and extracellular matrix remodeling. Dysregulation of DDR1 and DDR2 signaling has been implicated in various pathological conditions, including cancer, fibrosis, and inflammatory disorders. Key downstream pathways activated by DDRs include the MAPK/ERK and PI3K/Akt pathways.

LCB 03-0110 Dihydrochloride: Mechanism of Action

LCB 03-0110 is a thienopyridine derivative that functions as an ATP-competitive inhibitor of multiple tyrosine kinases, including DDR1 and DDR2. By binding to the ATP-binding pocket of the kinase domain, LCB 03-0110 prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on the receptor and downstream substrates, thereby inhibiting receptor activation and subsequent signaling.

Quantitative Analysis of LCB 03-0110 Inhibition

The inhibitory potency of LCB 03-0110 against DDR1 and DDR2 has been quantified in both enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) reported in the literature.

Table 1: In Vitro Kinase Inhibition of DDR2 by LCB 03-0110

TargetAssay ConditionIC50 (nM)
Active DDR2Kinase Assay6
Non-activated DDR2Kinase Assay145

Table 2: Cell-Based Inhibition of DDR Autophosphorylation by LCB 03-0110

TargetCell LineAssayIC50 (nM)
DDR1bHEK293 (overexpressing)Autophosphorylation164
DDR2HEK293 (overexpressing)Autophosphorylation171

Effects on Downstream Signaling Pathways

LCB 03-0110 has been shown to modulate the activity of key downstream effectors of DDR1 and DDR2 signaling.

Table 3: Effects of LCB 03-0110 on Downstream Signaling Molecules

Signaling MoleculeCell LineEffect
ERK PhosphorylationHCE-2Significantly suppressed in a dose-dependent manner[1]
p38 PhosphorylationHCE-2Significantly suppressed in a dose-dependent manner[1]
Akt1 ActivationPrimary Dermal FibroblastsInhibited
Focal Adhesion Kinase (FAK)Primary Dermal FibroblastsInhibited

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of LCB 03-0110 on DDR1 and DDR2 signaling.

In Vitro Radiometric Kinase Assay

This assay measures the direct inhibitory effect of LCB 03-0110 on the enzymatic activity of purified DDR1 or DDR2 kinase domains.

Materials:

  • Recombinant human DDR1 or DDR2 kinase domain

  • Peptide substrate (e.g., KKSRGDYMTMQIG)

  • [γ-³³P]-ATP

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound

  • Phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, peptide substrate, and varying concentrations of LCB 03-0110 in kinase assay buffer.

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 15-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Measure the amount of ³³P incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of LCB 03-0110 and determine the IC50 value.

Cell-Based DDR Autophosphorylation Assay (Western Blotting)

This assay assesses the ability of LCB 03-0110 to inhibit collagen-induced DDR1 or DDR2 autophosphorylation in a cellular context.

Materials:

  • Cells expressing DDR1 or DDR2 (e.g., HEK293 overexpressing DDR1b or DDR2)

  • Cell culture medium

  • Collagen (Type I or as appropriate for the receptor)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-DDR1 (e.g., Tyr792), anti-phospho-DDR2 (e.g., Tyr740), anti-total DDR1, anti-total DDR2, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells and allow them to adhere.

  • Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.

  • Pre-treat the cells with varying concentrations of LCB 03-0110 for 1-2 hours.

  • Stimulate the cells with collagen for a specified time (e.g., 90 minutes) to induce DDR autophosphorylation.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated DDR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total DDR and a loading control to normalize the data.

  • Quantify the band intensities to determine the concentration-dependent inhibition of DDR autophosphorylation by LCB 03-0110 and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the DDR signaling pathways and the workflows of the key experimental protocols.

DDR_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Collagen Collagen DDR1_DDR2 DDR1 / DDR2 Collagen->DDR1_DDR2 Activation PI3K PI3K DDR1_DDR2->PI3K SHC SHC DDR1_DDR2->SHC Akt Akt PI3K->Akt Cell_Response Cellular Responses (Proliferation, Migration, Survival) Akt->Cell_Response Grb2_SOS Grb2/SOS SHC->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response LCB030110 LCB 03-0110 LCB030110->DDR1_DDR2

Caption: DDR1/DDR2 Signaling Pathway and Inhibition by LCB 03-0110.

Kinase_Assay_Workflow start Start prep_reaction Prepare Reaction Mix (Kinase, Substrate, LCB 03-0110) start->prep_reaction initiate_reaction Initiate with [γ-³³P]-ATP prep_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Spot onto Phosphocellulose Paper incubate->stop_reaction wash Wash with 1% Phosphoric Acid stop_reaction->wash measure Measure ³³P Incorporation (Scintillation Counting) wash->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Caption: Workflow for an In Vitro Radiometric Kinase Assay.

Cell_Based_Assay_Workflow start Start plate_cells Plate and Serum-Starve Cells start->plate_cells treat_inhibitor Pre-treat with LCB 03-0110 plate_cells->treat_inhibitor stimulate_collagen Stimulate with Collagen treat_inhibitor->stimulate_collagen lyse_cells Lyse Cells and Quantify Protein stimulate_collagen->lyse_cells sds_page SDS-PAGE and Western Blot Transfer lyse_cells->sds_page immunoblot Immunoblot for p-DDR and Total DDR sds_page->immunoblot detect Chemiluminescent Detection immunoblot->detect analyze Quantify Bands and Calculate IC50 detect->analyze end End analyze->end

Caption: Workflow for a Cell-Based DDR Autophosphorylation Assay.

Conclusion

This compound is a valuable research tool for investigating the roles of DDR1 and DDR2 in health and disease. Its potent inhibitory activity against these receptors and their downstream signaling pathways makes it a promising candidate for further preclinical and clinical investigation in relevant therapeutic areas. This guide provides a comprehensive, technically focused resource to aid researchers in designing and interpreting experiments involving this compound.

References

LCB 03-0110: A Multi-Kinase Inhibitor Targeting BTK and Syk Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: LCB 03-0110 is a thienopyridine derivative initially identified as a potent, orally bioavailable inhibitor of discoidin domain receptors (DDRs) and c-Src family kinases.[1][2][3] Subsequent research has revealed its activity against a broader spectrum of tyrosine kinases, including Bruton's tyrosine kinase (BTK) and Spleen tyrosine kinase (Syk), which are critical mediators of immune cell signaling.[1][2] This technical guide provides a comprehensive overview of the inhibitory role of LCB 03-0110 on the BTK and Syk pathways, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.

Core Mechanism of Action: Inhibition of BTK and Syk

LCB 03-0110 exerts its effects as a multi-kinase inhibitor, targeting the ATP-binding sites of several tyrosine kinases.[4] Its inhibitory activity against BTK and Syk positions it as a potential therapeutic agent for a range of inflammatory and autoimmune disorders where these signaling pathways are pathologically activated.

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of LCB 03-0110 against a panel of protein tyrosine kinases has been quantified, with the half-maximal inhibitory concentration (IC50) values determined through in vitro kinase assays.

Kinase TargetIC50 (nM)
c-Src1.3
BTK7.0
Syk-
DDR1164
DDR26 (activated), 145 (non-activated), 171 (cell-based)
VEGFR-2-

Note: Specific IC50 value for Syk from the primary source was not available in the provided search results. Further literature review is recommended for this specific data point. The IC50 for DDR2 varies depending on the activation state and assay type.[5][6]

Signaling Pathways and Inhibition by LCB 03-0110

BTK Signaling Pathway

Bruton's tyrosine kinase is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[7][8] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), culminating in calcium mobilization, activation of transcription factors like NF-κB, and ultimately, B-cell proliferation and survival.[9]

BTK_Signaling_Pathway BTK Signaling Pathway cluster_membrane Cell Membrane BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Activation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation LCB030110 LCB 03-0110 LCB030110->BTK Inhibition IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_Activation NF-κB Activation Ca_PKC->NFkB_Activation Gene_Expression Gene Expression (Proliferation, Survival) NFkB_Activation->Gene_Expression

Caption: LCB 03-0110 inhibits the BTK signaling cascade.

Syk Signaling Pathway

Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, including the BCR and Fc receptors.[10][11][12] Similar to BTK, Syk is activated following receptor engagement and initiates a cascade of phosphorylation events. This leads to the activation of downstream signaling molecules, including PLCγ, and the subsequent activation of transcription factors that drive inflammatory responses.[13]

Syk_Signaling_Pathway Syk Signaling Pathway cluster_membrane Cell Membrane Receptor Immunoreceptor (e.g., FcR) Src_Kinase Src Family Kinase Receptor->Src_Kinase Ligand Binding Syk Syk Src_Kinase->Syk Activation Downstream Downstream Effectors (e.g., PLCγ, Vav) Syk->Downstream Phosphorylation LCB030110 LCB 03-0110 LCB030110->Syk Inhibition Signaling_Cascade Signaling Cascade Downstream->Signaling_Cascade Inflammatory_Response Inflammatory Response Signaling_Cascade->Inflammatory_Response Kinase_Assay_Workflow In Vitro Kinase Assay Workflow Start Start Prepare_Kinase Prepare Purified Kinase (e.g., BTK, Syk) Start->Prepare_Kinase Prepare_Substrate Prepare Kinase Substrate and ATP Start->Prepare_Substrate Add_LCB Add LCB 03-0110 (Varying Concentrations) Prepare_Kinase->Add_LCB Prepare_Substrate->Add_LCB Incubate Incubate at 37°C Add_LCB->Incubate Measure_Activity Measure Kinase Activity (e.g., Phosphorylation) Incubate->Measure_Activity Analyze Analyze Data and Calculate IC50 Measure_Activity->Analyze End End Analyze->End

References

LCB 03-0110 Dihydrochloride: A Technical Guide to a Pan-Src Family Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110 dihydrochloride (B599025) is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against the Src family kinases.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data available for LCB 03-0110, focusing on its role as a pan-Src family kinase inhibitor. The document details its inhibitory activity, experimental protocols for its evaluation, and its effects on relevant signaling pathways.

Core Attributes of LCB 03-0110 Dihydrochloride

LCB 03-0110 is a thienopyridine derivative that has demonstrated potent inhibitory activity against a range of tyrosine kinases.[4] While it is recognized as a multi-kinase inhibitor, its pronounced effect on the c-Src kinase, with an IC50 of 1.3 nM, positions it as a subject of interest for targeting Src-dependent pathologies.[1] The inhibitor's profile has been compared to that of dasatinib (B193332), a known pan-Src family kinase inhibitor.[5][6]

Data Presentation

In Vitro Kinase Inhibitory Activity

LCB 03-0110 has been evaluated for its inhibitory activity against several kinases. While it is described as a pan-Src family kinase inhibitor, detailed public data on its IC50 values against all members of the Src family is limited. The available data is summarized below.

Kinase TargetIC50 (nM)Assay PlatformReference
c-Src1.3Not Specified[1]
DDR1 (cell-based)164Western Blot[2][4]
DDR2 (cell-based)171Western Blot[2][4]
DDR2 (active, in vitro)6Not Specified[2][4]
DDR2 (non-activated, in vitro)145Not Specified[2]

Note: The broader kinase selectivity profile of LCB 03-0110 has been investigated, with one study noting that at a concentration of 10 µM, it inhibited over 90% of 20 tyrosine kinases in a panel of 60, indicating its multi-targeted nature.[2][4]

Cellular Activity

LCB 03-0110 has demonstrated significant effects on various cellular processes, primarily in cell types where Src family kinases play a critical regulatory role.

Cell TypeAssayStimulusEffect of LCB 03-0110Reference
Primary Dermal FibroblastsProliferation & MigrationTGF-β1, Type I CollagenInhibition[3][7]
J774A.1 MacrophagesMigrationLPSInhibition[3][7]
J774A.1 MacrophagesNitric Oxide, iNOS, COX-2, TNF-α SynthesisLPSInhibition[3][7]
Human Corneal Epithelial (HCE-2) CellsPhosphorylation of p38 and ERKLPS, poly(I:C)Suppression[8]
Human Corneal Epithelial (HCE-2) CellsIL-6 and IL-8 ExpressionLPS, poly(I:C)Reduction[8]
Murine T helper 17 (Th17) cellsIL-17A ExpressionTh17 polarizing conditionsDose-dependent decrease[8]

Experimental Protocols

In Vitro Kinase Assays

A detailed, standardized protocol for testing LCB 03-0110 against the full Src family kinase panel is not publicly available. However, based on cited methodologies, a general protocol can be outlined.

Objective: To determine the half-maximal inhibitory concentration (IC50) of LCB 03-0110 against individual Src family kinases (e.g., c-Src, Lck, Fyn, Lyn, Hck, Fgr, Blk, Yes).

Materials:

  • Recombinant human Src family kinases

  • Specific peptide substrate for each kinase

  • This compound

  • ATP (at a concentration near the Km for each kinase, e.g., 10 µM)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-Lyte™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplates

General Procedure (adapted from standard kinase assay protocols):

  • Prepare serial dilutions of LCB 03-0110 in a suitable solvent (e.g., DMSO).

  • In a microplate, add the kinase, the specific substrate, and the kinase buffer.

  • Add the diluted LCB 03-0110 or vehicle control to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Stop the reaction and quantify the kinase activity using a suitable detection method.

  • Calculate the percent inhibition for each concentration of LCB 03-0110 and determine the IC50 value by non-linear regression analysis.

Cellular Assays

1. Fibroblast Proliferation and Migration Assay

Objective: To assess the effect of LCB 03-0110 on the proliferation and migration of primary dermal fibroblasts induced by TGF-β1.

Methodology:

  • Cell Culture: Primary human dermal fibroblasts are cultured in DMEM supplemented with 10% FBS.

  • Proliferation Assay:

    • Seed fibroblasts in a 96-well plate.

    • Starve the cells in serum-free medium.

    • Treat the cells with various concentrations of LCB 03-0110 in the presence or absence of TGF-β1 (e.g., 5 ng/mL).

    • After a defined incubation period (e.g., 48-72 hours), assess cell proliferation using a standard method such as MTT or BrdU incorporation assay.

  • Migration (Wound Healing) Assay:

    • Grow fibroblasts to confluence in a 6-well plate.

    • Create a "scratch" in the cell monolayer with a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Incubate the cells with medium containing different concentrations of LCB 03-0110 and TGF-β1.

    • Capture images of the scratch at 0 and 24 hours.

    • Quantify the rate of wound closure.

2. Macrophage Activation Assay

Objective: To evaluate the impact of LCB 03-0110 on the activation of macrophages stimulated with lipopolysaccharide (LPS).

Methodology:

  • Cell Culture: J774A.1 macrophage cells are cultured in DMEM with 10% FBS.

  • Treatment:

    • Pre-treat the macrophages with various concentrations of LCB 03-0110 for 30 minutes.

    • Stimulate the cells with LPS (e.g., 100 ng/mL).

  • Endpoint Analysis:

    • Nitric Oxide (NO) Production: After 24 hours of stimulation, measure the accumulation of nitrite (B80452) in the culture medium using the Griess reagent.

    • Cytokine Production (TNF-α): Measure the concentration of TNF-α in the culture supernatant by ELISA.

    • Gene Expression (iNOS, COX-2): Analyze the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by RT-qPCR or protein levels by Western blot.

In Vivo Model: Rabbit Ear Wound Healing

Objective: To assess the in vivo efficacy of topically applied LCB 03-0110 in a model of hypertrophic scarring.

Methodology:

  • Animal Model: Utilize a validated rabbit ear hypertrophic scar model.[9][10]

  • Wounding: Create full-thickness excisional wounds on the ventral surface of the rabbit ears.

  • Treatment: Topically apply a formulation of LCB 03-0110 (e.g., in a cream or ointment base) to the wounds daily.

  • Endpoint Assessment:

    • Monitor the wound healing process.

    • After a specified period (e.g., 30-60 days), harvest the scar tissue.

    • Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess scar elevation index, collagen organization, and cellular infiltration (myofibroblasts and macrophages).

Signaling Pathways and Visualizations

The inhibitory action of LCB 03-0110 on Src family kinases implicates its involvement in a multitude of cellular signaling pathways critical for cell growth, differentiation, migration, and survival.

Src_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase Src Src Family Kinases RTK->Src Integrins Integrins FAK FAK Integrins->FAK Ras Ras/Raf/MEK/ERK Pathway Src->Ras PI3K PI3K/Akt Pathway Src->PI3K STAT3 STAT3 Src->STAT3 LCB_0110 LCB 03-0110 LCB_0110->Src FAK->Src Migration Migration FAK->Migration Proliferation Proliferation Ras->Proliferation Survival Survival PI3K->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assays (IC50 Determination) Cell_Assays Cell-Based Assays (Proliferation, Migration, etc.) Kinase_Assay->Cell_Assays Lead_Opt Lead Optimization Cell_Assays->Lead_Opt Animal_Model Animal Models of Disease (e.g., Wound Healing) PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD Preclinical_Candidate Preclinical Candidate PK_PD->Preclinical_Candidate Lead_Opt->Animal_Model Logical_Relationship cluster_targets Primary Kinase Targets cluster_effects Cellular & Physiological Effects LCB_0110 LCB 03-0110 Src_Family Src Family Kinases LCB_0110->Src_Family DDR DDR1/DDR2 LCB_0110->DDR Other_Kinases Other Kinases (BTK, Syk, etc.) LCB_0110->Other_Kinases Anti_inflammatory Anti-inflammatory Effects Src_Family->Anti_inflammatory Anti_fibrotic Anti-fibrotic Effects Src_Family->Anti_fibrotic DDR->Anti_fibrotic Other_Kinases->Anti_inflammatory Anti_angiogenic Anti-angiogenic Effects Other_Kinases->Anti_angiogenic

References

LCB 03-0110: A Novel Anti-Fibrotic Agent Targeting Fibroblast and Macrophage Activation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Effective anti-fibrotic therapies remain a significant unmet medical need. This technical guide details the anti-fibrotic properties of LCB 03-0110, a novel pan-discoidin domain receptor (DDR)/c-Src family tyrosine kinase inhibitor. LCB 03-0110 has demonstrated potent inhibitory effects on key cellular drivers of fibrosis, namely fibroblasts and macrophages. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data from preclinical studies, detailed experimental protocols, and visual representations of the signaling pathways involved.

Introduction

LCB 03-0110 is a thienopyridine derivative that has emerged as a promising anti-fibrotic agent.[1] Its primary mechanism of action involves the inhibition of multiple tyrosine kinases that are crucial for the activation of fibroblasts and macrophages, two cell types central to the pathogenesis of fibrosis.[1][2] By targeting DDRs and the c-Src family of kinases, LCB 03-0110 effectively suppresses the signaling cascades that lead to myofibroblast differentiation, proliferation, migration, and the production of inflammatory mediators.[2][3] This dual-targeting approach on both the fibrotic and inflammatory components of tissue scarring positions LCB 03-0110 as a compelling candidate for further development.

Mechanism of Action

LCB 03-0110 exerts its anti-fibrotic effects by competitively binding to the ATP-binding site of several key tyrosine kinases.[4] This inhibition disrupts the downstream signaling pathways that are activated in response to pro-fibrotic stimuli such as Transforming Growth Factor-β1 (TGF-β1) and type I collagen.[2][3]

Inhibition of Fibroblast Activation

In response to tissue injury, fibroblasts differentiate into myofibroblasts, which are the primary producers of extracellular matrix components like collagen. LCB 03-0110 has been shown to suppress several key aspects of fibroblast activation:

  • Proliferation and Migration: It inhibits the proliferation and migration of primary dermal fibroblasts induced by TGF-β1 and type I collagen.[2]

  • Myofibroblast Differentiation: The compound inhibits the expression of α-smooth muscle actin (α-SMA), a key marker of myofibroblast differentiation.[2]

  • Downstream Signaling: This anti-fibrotic activity is correlated with the inhibition of Akt1 and focal adhesion kinase (FAK) activation.[2]

Attenuation of Macrophage-Mediated Inflammation

Chronic inflammation is a key driver of fibrosis. LCB 03-0110 modulates the activity of activated macrophages, reducing the inflammatory milieu that promotes fibroblast activation.[2] In lipopolysaccharide (LPS)-activated J774A.1 macrophage cells, LCB 03-0110 has been shown to:

  • Inhibit cell migration.[2]

  • Reduce the synthesis of nitric oxide (NO), inducible nitric-oxide synthase (iNOS), cyclooxygenase 2 (COX-2), and tumor necrosis factor-α (TNF-α).[2]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity of LCB 03-0110 from various preclinical studies.

Table 1: Inhibitory Activity of LCB 03-0110 against Protein Tyrosine Kinases

Kinase TargetIC50 (nM)Condition
DDR2 (active form)6In vitro kinase assay
DDR2 (non-activated)145In vitro kinase assay
DDR1 (autophosphorylation)164Cell-based assay (HEK293 cells)
DDR2 (autophosphorylation)171Cell-based assay (HEK293 cells)

Data sourced from multiple studies.[1]

Table 2: Effect of LCB 03-0110 on Inflammatory Mediator Production in LPS-Stimulated HCE-2 Cells

MediatorTreatmentConcentrationInhibition
IL-6LCB 03-01109 µMSignificant reduction
IL-8LCB 03-01109 µMSignificant reduction

Data sourced from a study on human corneal epithelial (HCE-2) cells.[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anti-fibrotic properties of LCB 03-0110.

In Vitro Kinase Assays
  • Objective: To determine the direct inhibitory effect of LCB 03-0110 on specific tyrosine kinases.

  • Methodology: Recombinant active and non-activated forms of target kinases (e.g., DDR2) are incubated with a substrate and ATP in the presence of varying concentrations of LCB 03-0110. The kinase activity is measured by quantifying the phosphorylation of the substrate, typically using a radiometric or fluorescence-based assay. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[1]

Cell-Based Autophosphorylation Assays
  • Objective: To assess the inhibitory effect of LCB 03-0110 on receptor tyrosine kinase activation in a cellular context.

  • Methodology: Human Embryonic Kidney 293 (HEK293) cells are engineered to overexpress a specific receptor tyrosine kinase (e.g., DDR1b or DDR2). The cells are then treated with various concentrations of LCB 03-0110 prior to stimulation with the respective ligand (e.g., collagen for DDRs). Cell lysates are collected, and the level of receptor autophosphorylation is determined by Western blotting using phospho-specific antibodies. The IC50 values are calculated based on the densitometric analysis of the Western blot bands.[1]

Fibroblast Proliferation and Migration Assays
  • Objective: To evaluate the effect of LCB 03-0110 on fibroblast functions crucial for fibrosis.

  • Methodology:

    • Proliferation Assay: Primary dermal fibroblasts are seeded in multi-well plates and treated with a pro-fibrotic stimulus (e.g., TGF-β1 or type I collagen) in the presence or absence of LCB 03-0110. Cell proliferation is measured at different time points using assays such as MTT or BrdU incorporation.

    • Migration Assay (Wound Healing): A scratch is made in a confluent monolayer of primary dermal fibroblasts. The cells are then treated with a pro-fibrotic stimulus and LCB 03-0110. The rate of wound closure is monitored and quantified over time using microscopy.[2]

Macrophage Activation and Inflammatory Mediator Production Assays
  • Objective: To investigate the anti-inflammatory effects of LCB 03-0110 on macrophages.

  • Methodology: J774A.1 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of LCB 03-0110.

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokine and Enzyme Expression: The expression levels of iNOS, COX-2, and TNF-α in cell lysates are determined by Western blotting. The concentration of secreted TNF-α in the culture supernatant can be measured by ELISA.[2]

In Vivo Wound Healing Model
  • Objective: To assess the anti-fibrotic efficacy of LCB 03-0110 in a relevant animal model of tissue repair and scarring.

  • Methodology: Full-thickness excisional wounds are created on the ears of rabbits. LCB 03-0110 is applied topically to the wounds. The wound closing process is monitored over time. After a set period, the healed tissue is excised, and histological analysis is performed to assess the accumulation of myofibroblasts and macrophages, as well as the extent of hypertrophic scar formation.[2]

Signaling Pathways and Visualizations

The anti-fibrotic effects of LCB 03-0110 are mediated through the modulation of complex signaling networks. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

cluster_0 Pro-Fibrotic Stimuli cluster_1 Receptors cluster_2 LCB 03-0110 Inhibition cluster_3 Downstream Signaling cluster_4 Cellular Responses TGF-b1 TGF-b1 TGF-bR TGF-bR TGF-b1->TGF-bR Collagen I Collagen I DDR1/2 DDR1/2 Collagen I->DDR1/2 c-Src c-Src TGF-bR->c-Src DDR1/2->c-Src LCB 03-0110 LCB 03-0110 LCB 03-0110->DDR1/2 LCB 03-0110->c-Src FAK FAK c-Src->FAK Akt Akt c-Src->Akt MAPK (ERK, p38) MAPK (ERK, p38) c-Src->MAPK (ERK, p38) Migration Migration FAK->Migration Proliferation Proliferation Akt->Proliferation a-SMA Expression a-SMA Expression Akt->a-SMA Expression MAPK (ERK, p38)->Proliferation ECM Deposition ECM Deposition a-SMA Expression->ECM Deposition

Caption: LCB 03-0110 inhibits pro-fibrotic signaling pathways.

cluster_0 Inflammatory Stimulus cluster_1 Macrophage cluster_2 LCB 03-0110 Inhibition cluster_3 Downstream Signaling cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK (ERK, p38) MAPK (ERK, p38) TLR4->MAPK (ERK, p38) NF-kB NF-kB TLR4->NF-kB LCB 03-0110 LCB 03-0110 LCB 03-0110->MAPK (ERK, p38) Migration Migration MAPK (ERK, p38)->Migration iNOS, COX-2, TNF-a iNOS, COX-2, TNF-a NF-kB->iNOS, COX-2, TNF-a

Caption: LCB 03-0110 modulates macrophage-mediated inflammation.

Cell_Culture 1. Cell Culture (e.g., Fibroblasts, Macrophages) Stimulation 2. Pro-fibrotic/Inflammatory Stimulation (e.g., TGF-b1, LPS) Cell_Culture->Stimulation Treatment 3. Treatment with LCB 03-0110 Stimulation->Treatment Analysis 4. Analysis of Cellular Responses Treatment->Analysis Proliferation_Assay Proliferation Assay Analysis->Proliferation_Assay Migration_Assay Migration Assay Analysis->Migration_Assay Western_Blot Western Blot (Signaling Proteins, a-SMA) Analysis->Western_Blot ELISA_Griess ELISA/Griess Assay (Cytokines, NO) Analysis->ELISA_Griess

Caption: General experimental workflow for in vitro studies.

Conclusion

LCB 03-0110 represents a promising multi-targeting approach for the treatment of fibrotic diseases. Its ability to concurrently inhibit key fibroblast and macrophage functions addresses both the structural and inflammatory aspects of fibrosis. The preclinical data summarized in this guide provide a strong rationale for its continued investigation and development as a novel anti-fibrotic therapy. Further studies are warranted to explore its efficacy in a broader range of in vivo fibrosis models and to elucidate its full therapeutic potential.

References

LCB 03-0110 Dihydrochloride in Neuroinflammation Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature of various neurodegenerative diseases. The pursuit of therapeutic agents capable of modulating these inflammatory processes is a critical area of research. LCB 03-0110 dihydrochloride, a multi-tyrosine kinase inhibitor, has emerged as a promising candidate for mitigating neuroinflammation. This technical guide provides an in-depth overview of the core pre-clinical research on LCB 03-0110 in the context of neuroinflammation, focusing on its mechanism of action, experimental data, and relevant protocols. The primary targets of LCB 03-0110 in this domain are Discoidin Domain Receptor 1 (DDR1) and Src family kinases, both of which are implicated in the inflammatory signaling cascades within the central nervous system.

Introduction

LCB 03-0110 is a potent, orally available multi-kinase inhibitor.[1] Initially investigated for its anti-fibrotic and anti-cancer properties, its role in neurodegenerative diseases has gained significant attention.[2][3] LCB 03-0110 has been shown to reduce the accumulation of neurotoxic proteins and attenuate neuroinflammation in animal models of Alzheimer's and Parkinson's disease.[2][4] This guide will consolidate the existing data on LCB 03-0110's effects on neuroinflammatory markers and outline the experimental approaches used to elucidate its function.

Mechanism of Action in Neuroinflammation

LCB 03-0110 exerts its anti-neuroinflammatory effects primarily through the inhibition of two key tyrosine kinases: Discoidin Domain Receptor 1 (DDR1) and Src family kinases.

Inhibition of Discoidin Domain Receptor 1 (DDR1) Signaling

DDR1, a receptor tyrosine kinase activated by collagen, is upregulated in neurodegenerative conditions and is involved in microglial activation and subsequent inflammatory responses.[5][6] Upon activation, DDR1 initiates a signaling cascade that can lead to the production of pro-inflammatory mediators. LCB 03-0110 inhibits the autophosphorylation of DDR1, thereby blocking its downstream signaling.[4]

dot

DDR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 Collagen->DDR1 binds pDDR1 pDDR1 (Active) DDR1->pDDR1 autophosphorylation PI3K PI3K pDDR1->PI3K MAPK MAPK (p38, JNK) pDDR1->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ProInflammatory_Genes Pro-inflammatory Gene Expression (e.g., NOS2, PTGS2) NFkB->ProInflammatory_Genes translocation to nucleus MAPK->NFkB LCB030110 LCB 03-0110 LCB030110->pDDR1 inhibits

Caption: DDR1 Signaling Pathway Inhibition by LCB 03-0110.
Inhibition of Src Family Kinase Signaling

Src family kinases are non-receptor tyrosine kinases that play a crucial role in the activation of microglia and astrocytes.[5][7] In response to pro-inflammatory stimuli, Src becomes activated and triggers downstream pathways, including the ERK and NF-κB signaling cascades, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[8][9] LCB 03-0110 is a potent inhibitor of Src, thereby dampening this inflammatory response.[1]

dot

Src_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) TLR4 TLR4 ProInflammatory_Stimuli->TLR4 activates Src Src TLR4->Src pSrc pSrc (Active) Src->pSrc phosphorylation ERK ERK pSrc->ERK NFkB NF-κB pSrc->NFkB ERK->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines translocation to nucleus LCB030110 LCB 03-0110 LCB030110->pSrc inhibits InVivo_Workflow A Stereotaxic Injection of Lentivirus (LV-α-synuclein) into Substantia Nigra of C57BL/6J mice B 21-Day Incubation Period for α-synuclein Expression and Neuroinflammation Development A->B C Daily Intraperitoneal (I.P.) Injection for 21 Days B->C D Group 1: DMSO (Vehicle Control) Group 2: LCB 03-0110 (2.5 mg/kg) C->D E Tissue Collection and Processing: Perfusion and Brain Extraction D->E F Biochemical and Histological Analysis E->F G Western Blot for pDDR1, pDDR2 Immunohistochemistry for GFAP, IBA-1 F->G

References

The Multi-Kinase Inhibitor LCB 03-0110: A Technical Guide to its Effects on Macrophage and Fibroblast Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCB 03-0110, a thienopyridine derivative, is a potent, ATP-competitive inhibitor of a range of tyrosine kinases, with significant activity against Discoidin Domain Receptors (DDR1 and DDR2) and the c-Src family of kinases.[1][2][3][4][5] This technical guide provides an in-depth overview of the effects of LCB 03-0110 on macrophage and fibroblast activation, key processes in inflammation and fibrosis. This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and provides visual representations of the signaling pathways involved. The information presented is intended to support further research and development of LCB 03-0110 as a potential therapeutic agent for fibro-inflammatory diseases.

Core Mechanism of Action

LCB 03-0110 exerts its biological effects through the inhibition of multiple tyrosine kinases. Its primary targets include DDR1, DDR2, and members of the c-Src kinase family.[1][2] By competitively binding to the ATP-binding sites of these kinases, LCB 03-0110 effectively blocks their catalytic activity, thereby inhibiting downstream signaling pathways that regulate cell proliferation, migration, and inflammatory responses.[2]

Data Presentation: Inhibitory Activity of LCB 03-0110

The inhibitory potency of LCB 03-0110 against a panel of relevant kinases has been determined through various in vitro assays. The half-maximal inhibitory concentrations (IC50) provide a quantitative measure of the compound's efficacy.

Target KinaseIC50 (nM)Assay Conditions
DDR1 164Cell-based autophosphorylation assay in HEK293 cells[2]
DDR2 (active form) 6In vitro kinase assay[2]
DDR2 (inactive form) 145In vitro kinase assay[2]
c-Src 1.3In vitro kinase assay[1]
Syk -Potent inhibitor (specific IC50 not provided in search results)[1]
Btk -Potent inhibitor (specific IC50 not provided in search results)[1]

Effect on Macrophage Activation

LCB 03-0110 has been shown to effectively suppress the activation of macrophages in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS).[1][3]

Inhibition of Inflammatory Mediators

LCB 03-0110 dose-dependently inhibits the production of key inflammatory mediators by LPS-stimulated J774A.1 macrophages. This includes a reduction in:

  • Nitric Oxide (NO): A key signaling molecule in inflammation.[1]

  • Inducible Nitric Oxide Synthase (iNOS): The enzyme responsible for high-output NO production.[1][3]

  • Cyclooxygenase-2 (COX-2): An enzyme involved in the synthesis of prostaglandins, which are pro-inflammatory lipid mediators.[1][3]

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine with a central role in systemic inflammation.[1][3]

Inhibition of Macrophage Migration

LCB 03-0110 also impedes the migration of macrophages, a critical step in the inflammatory response where these cells move to sites of injury or infection.[1]

Signaling Pathway in Macrophages

Interestingly, the inhibitory effects of LCB 03-0110 on LPS-induced macrophage activation appear to be independent of the canonical MAPK and NF-κB signaling pathways.[6] LCB 03-0110's potent inhibition of Src family kinases suggests its mechanism of action lies in a Src-dependent, but MAPK/NF-κB-independent, signaling cascade downstream of the LPS receptor TLR4.

G LPS LPS TLR4 TLR4 LPS->TLR4 Src Src Family Kinases TLR4->Src Downstream Downstream Effectors Src->Downstream LCB LCB 03-0110 LCB->Src Migration Cell Migration Downstream->Migration Inflammatory Inflammatory Mediators (NO, iNOS, COX-2, TNF-α) Downstream->Inflammatory

Inhibitory effect of LCB 03-0110 on the macrophage activation signaling pathway.

Effect on Fibroblast Activation

LCB 03-0110 demonstrates significant inhibitory effects on the activation of fibroblasts, which are key cellular mediators of fibrosis and scar formation.[1]

Inhibition of Fibroblast Proliferation and Migration

Treatment with LCB 03-0110 suppresses the proliferation and migration of primary dermal fibroblasts stimulated with transforming growth factor-beta 1 (TGF-β1) and type I collagen.[1]

Inhibition of Myofibroblast Differentiation

A key event in fibrosis is the differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of alpha-smooth muscle actin (α-SMA) and enhanced contractile and extracellular matrix-producing capabilities. LCB 03-0110 inhibits the expression of α-SMA in fibroblasts, indicating its ability to prevent myofibroblast differentiation.[1]

Signaling Pathway in Fibroblasts

The anti-fibrotic effects of LCB 03-0110 in fibroblasts are mediated through the inhibition of the DDR1/2 and Src kinase signaling pathways. Upon stimulation by TGF-β1 and collagen, these kinases activate downstream signaling molecules, including Akt1 and Focal Adhesion Kinase (FAK), which are crucial for fibroblast proliferation, migration, and differentiation. LCB 03-0110's inhibition of DDRs and Src disrupts this signaling cascade.[1]

G cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects TGFb1 TGF-β1 DDRs DDR1 / DDR2 TGFb1->DDRs Collagen Type I Collagen Collagen->DDRs Src Src Family Kinases DDRs->Src Akt1 Akt1 Src->Akt1 FAK FAK Src->FAK LCB LCB 03-0110 LCB->DDRs LCB->Src Proliferation Proliferation Akt1->Proliferation a_SMA α-SMA Expression Akt1->a_SMA Migration Migration FAK->Migration FAK->a_SMA

Inhibitory effect of LCB 03-0110 on the fibroblast activation signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of LCB 03-0110.

Cell Culture
  • J774A.1 Macrophages: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified incubator.

  • Primary Dermal Fibroblasts: Isolated from skin tissue and cultured in DMEM with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Macrophage Activation Assays

G cluster_setup Experimental Setup cluster_assays Assays J774A1 Seed J774A.1 cells Pretreat Pre-treat with LCB 03-0110 (various concentrations) J774A1->Pretreat Stimulate Stimulate with LPS (e.g., 100 ng/mL) Pretreat->Stimulate Incubate Incubate for a specified time Stimulate->Incubate Griess Griess Assay for Nitric Oxide Incubate->Griess Collect supernatant ELISA ELISA for TNF-α Incubate->ELISA Collect supernatant Migration Migration Assay Incubate->Migration Assess cell movement Western Western Blot for iNOS/COX-2 Incubate->Western Prepare cell lysates

Workflow for macrophage activation experiments.
  • Nitric Oxide (NO) Production (Griess Assay):

    • Seed J774A.1 cells in a 96-well plate.

    • Pre-treat cells with varying concentrations of LCB 03-0110 for 30 minutes.

    • Stimulate with LPS (e.g., 100 ng/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Measure the absorbance at 540 nm.

    • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.[7][8][9]

  • TNF-α Production (ELISA):

    • Follow steps 1-4 from the Griess Assay protocol.

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.

    • Add cell culture supernatants to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that produces a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength.

    • Quantify TNF-α concentration using a recombinant TNF-α standard curve.[10][11][12]

  • Macrophage Migration Assay:

    • A transwell migration assay can be used.

    • Seed J774A.1 cells in the upper chamber of a transwell insert.

    • Place a chemoattractant (e.g., LPS) in the lower chamber.

    • Add LCB 03-0110 to the upper chamber.

    • After incubation, cells that have migrated to the lower surface of the insert are fixed, stained, and counted.

Fibroblast Activation Assays

G cluster_setup Experimental Setup cluster_assays Assays Fibroblasts Seed primary dermal fibroblasts Treat Treat with LCB 03-0110 and/or TGF-β1/Collagen Fibroblasts->Treat Incubate Incubate for a specified time Treat->Incubate Proliferation Proliferation Assay (MTT) Incubate->Proliferation Migration Migration Assay (Wound Healing) Incubate->Migration Western Western Blot (α-SMA, p-Akt, p-FAK) Incubate->Western Prepare cell lysates

Workflow for fibroblast activation experiments.
  • Fibroblast Proliferation Assay (MTT Assay):

    • Seed primary dermal fibroblasts in a 96-well plate.

    • Treat cells with LCB 03-0110 and/or TGF-β1/collagen for a specified period (e.g., 24-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at approximately 570 nm.[13][14][15][16]

  • Fibroblast Migration Assay (Wound Healing/Scratch Assay):

    • Grow primary dermal fibroblasts to a confluent monolayer in a multi-well plate.

    • Create a "scratch" or cell-free area in the monolayer with a sterile pipette tip.

    • Wash with PBS to remove dislodged cells.

    • Add fresh media containing LCB 03-0110 and/or TGF-β1/collagen.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).

    • Measure the width or area of the scratch at each time point to quantify cell migration into the cell-free space.[17][18][19]

  • Western Blot Analysis:

    • Treat fibroblasts with LCB 03-0110 and/or TGF-β1/collagen.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA in TBST for phospho-proteins).

    • Incubate with primary antibodies against α-SMA, phospho-Akt (Ser473), total Akt, phospho-FAK, and total FAK.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect chemiluminescence using an imaging system.

    • Normalize protein expression to a loading control (e.g., β-actin or GAPDH).[20][21][22][23]

Conclusion

LCB 03-0110 is a multi-targeted tyrosine kinase inhibitor with potent anti-inflammatory and anti-fibrotic properties. Its ability to simultaneously inhibit key signaling pathways in both macrophages and fibroblasts makes it a promising candidate for the treatment of a variety of diseases characterized by chronic inflammation and fibrosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of LCB 03-0110.

References

LCB 03-0110 Dihydrochloride: A Technical Guide to its Suppression of TGF-β1 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transforming growth factor-beta 1 (TGF-β1) is a pleiotropic cytokine that plays a pivotal role in cellular growth, differentiation, and extracellular matrix (ECM) homeostasis. Dysregulation of the TGF-β1 signaling pathway is a key driver in the pathogenesis of various fibrotic diseases and cancer progression. This technical guide provides an in-depth overview of the role of LCB 03-0110 dihydrochloride (B599025), a multi-tyrosine kinase inhibitor, in the suppression of TGF-β1 signaling. This document details the mechanism of action, presents available quantitative data, outlines key experimental protocols for its evaluation, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to TGF-β1 Signaling

The TGF-β1 signaling cascade is initiated by the binding of the TGF-β1 ligand to its type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding event recruits and phosphorylates the type I receptor, known as activin receptor-like kinase 5 (ALK5), leading to its activation. Activated ALK5 then propagates the signal intracellularly through the phosphorylation of receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.

Phosphorylated SMAD2 and SMAD3 form a heteromeric complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of a wide array of target genes involved in fibrosis and cell differentiation. Key downstream targets include genes encoding for extracellular matrix proteins such as collagen and fibronectin, as well as α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation.

LCB 03-0110 Dihydrochloride: A Multi-Targeted Kinase Inhibitor

LCB 03-0110 is a potent, small-molecule inhibitor of multiple tyrosine kinases, including the discoidin domain receptors (DDRs) and the c-Src family of kinases.[1] Emerging evidence indicates that LCB 03-0110 also directly targets the TGF-β1 signaling pathway by inhibiting the kinase activity of ALK5.

Mechanism of Action in Suppressing TGF-β1 Signaling

The primary mechanism by which LCB 03-0110 suppresses TGF-β1 signaling is through the direct inhibition of the ALK5 kinase. By binding to the ATP-binding pocket of ALK5, LCB 03-0110 prevents the phosphorylation and subsequent activation of SMAD2 and SMAD3. This blockade of the canonical SMAD-dependent pathway effectively abrogates the downstream transcriptional program induced by TGF-β1, leading to a reduction in the expression of pro-fibrotic genes.

dot

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β1 TGF-β1 TBRII TβRII TGF-β1->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Transcription of Target Genes (e.g., Collagen, Fibronectin, α-SMA) SMAD_complex->Transcription Translocation & Gene Regulation LCB030110 LCB 03-0110 LCB030110->ALK5 Inhibition

Figure 1: TGF-β1 Signaling Pathway and the Point of Inhibition by LCB 03-0110.

Quantitative Data

The inhibitory potency of LCB 03-0110 against key components of the TGF-β1 signaling pathway is summarized below.

TargetAssay TypeIC50 Value
TGF-β1R (ALK5)Kinase Assay14.3 nM

Note: Further quantitative data on the dose-dependent inhibition of SMAD phosphorylation and downstream target gene expression are currently limited in publicly available literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of LCB 03-0110 on TGF-β1 signaling.

ALK5 Kinase Assay

This biochemical assay measures the direct inhibitory effect of LCB 03-0110 on the kinase activity of ALK5.

Objective: To determine the IC50 value of LCB 03-0110 for ALK5.

Materials:

  • Recombinant human ALK5 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (at Km concentration for ALK5)

  • Substrate (e.g., a generic kinase substrate like casein or a specific peptide substrate)

  • This compound (serial dilutions)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Prepare serial dilutions of LCB 03-0110 in kinase buffer containing a low percentage of DMSO (e.g., final concentration ≤ 1%).

  • In a multi-well plate, add the diluted LCB 03-0110 or vehicle control.

  • Add the ALK5 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Detect the luminescent signal using a plate reader.

  • Calculate the percentage of inhibition for each concentration of LCB 03-0110 relative to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of LCB 03-0110 and determine the IC50 value using non-linear regression analysis.

dot

ALK5_Kinase_Assay_Workflow A Prepare serial dilutions of LCB 03-0110 B Add LCB 03-0110 and ALK5 enzyme to plate A->B C Initiate reaction with ATP and substrate B->C D Incubate at 30°C C->D E Stop reaction and add detection reagent D->E F Measure luminescence E->F G Calculate % inhibition and determine IC50 F->G

Figure 2: Experimental Workflow for the ALK5 Kinase Assay.

Western Blot for SMAD2/3 Phosphorylation

This cell-based assay is used to assess the effect of LCB 03-0110 on the phosphorylation of SMAD2 and SMAD3 in response to TGF-β1 stimulation.

Objective: To quantify the dose-dependent inhibition of TGF-β1-induced SMAD2/3 phosphorylation by LCB 03-0110.

Materials:

  • A suitable cell line (e.g., human dermal fibroblasts, A549 lung carcinoma cells)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • This compound (various concentrations)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-total SMAD2/3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in multi-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of LCB 03-0110 or vehicle for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated SMAD levels to total SMAD and the loading control.

Quantitative PCR (qPCR) for Target Gene Expression

This assay measures the effect of LCB 03-0110 on the mRNA expression of TGF-β1 target genes.

Objective: To determine the effect of LCB 03-0110 on the expression of pro-fibrotic genes such as collagen type I alpha 1 (COL1A1) and fibronectin 1 (FN1).

Materials:

  • Cell line (e.g., human dermal fibroblasts)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • This compound (various concentrations)

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for target genes (COL1A1, FN1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Protocol:

  • Seed and serum-starve cells as described for the Western blot protocol.

  • Pre-treat cells with LCB 03-0110 or vehicle, followed by stimulation with TGF-β1 for a longer duration (e.g., 24-48 hours) to allow for transcriptional changes.

  • Extract total RNA from the cells.

  • Synthesize cDNA from the RNA samples.

  • Perform qPCR using primers for the target and housekeeping genes.

  • Analyze the qPCR data using the ΔΔCt method to calculate the relative fold change in gene expression, normalized to the housekeeping gene and compared to the TGF-β1-treated control.

dot

qPCR_Workflow A Cell treatment with LCB 03-0110 and TGF-β1 B Total RNA extraction A->B C cDNA synthesis B->C D qPCR with target and housekeeping gene primers C->D E Data analysis (ΔΔCt method) D->E F Determine relative gene expression fold change E->F

Figure 3: Experimental Workflow for qPCR Analysis of Target Gene Expression.

Conclusion

This compound is a multi-kinase inhibitor that effectively suppresses TGF-β1 signaling through the direct inhibition of the ALK5 kinase. This leads to a reduction in the phosphorylation of SMAD2/3 and the subsequent expression of pro-fibrotic target genes. The available data demonstrate its potent inhibitory activity at the enzymatic level. The detailed experimental protocols provided in this guide offer a framework for the further characterization of LCB 03-0110 and other potential inhibitors of the TGF-β1 pathway, which is of significant interest for the development of novel therapeutics for fibrotic diseases and cancer. Further research is warranted to fully elucidate the dose-dependent effects of LCB 03-0110 on the downstream cellular events in various disease models.

References

Unraveling the ATP-Competitive Inhibition of LCB 03-0110: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of LCB 03-0110, a potent thienopyridine derivative that has demonstrated significant potential as a multi-tyrosine kinase inhibitor. The primary focus of this document is to elucidate its ATP-competitive mode of inhibition, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism: ATP-Competitive Inhibition

LCB 03-0110 exerts its inhibitory effects by directly competing with adenosine (B11128) triphosphate (ATP) for binding to the catalytic domain of target kinases. A kinetics assay has confirmed that the inhibition of the active DDR2 tyrosine kinase by LCB 03-0110 is ATP-competitive[1]. This mechanism is characteristic of many small-molecule kinase inhibitors, which bind to the highly conserved ATP-binding pocket, thereby preventing the transfer of a phosphate (B84403) group from ATP to the substrate protein and blocking downstream signaling.[2][3][4] LCB 03-0110 has been shown to preferentially bind to the active conformation of DDR2, highlighting its potency against the activated form of the kinase.[1]

Quantitative Inhibitory Profile of LCB 03-0110

The inhibitory activity of LCB 03-0110 has been quantified against a range of tyrosine kinases, demonstrating its multi-targeted nature. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.

Target KinaseIC50 (nM)Assay TypeNotesReference
c-Src1.3In vitro kinase assayPotent inhibition of a key non-receptor tyrosine kinase.[5][6]
DDR2 (active form)6In vitro kinase assayDemonstrates high potency against the activated form of DDR2.[1]
DDR2 (non-activated)145In vitro kinase assayShows preferential inhibition of the active conformation.[1]
Cellular Target/ProcessIC50 (nM)Cell LineAssay TypeReference
DDR1 Autophosphorylation164HEK293-DDR1bCell-based assay[1]
DDR2 Autophosphorylation171HEK293-DDR2Cell-based assay[1]

Signaling Pathways Modulated by LCB 03-0110

LCB 03-0110 has been shown to interfere with multiple signaling cascades critical for cell proliferation, migration, and inflammation.

Discoidin Domain Receptor (DDR) Signaling

As a potent inhibitor of DDR1 and DDR2, LCB 03-0110 directly blocks the initial signaling events triggered by collagen binding. This inhibition prevents the autophosphorylation of the receptors and the subsequent recruitment and activation of downstream signaling molecules.

DDR_Signaling Collagen Collagen DDR1_DDR2 DDR1/DDR2 Collagen->DDR1_DDR2 Binds & Activates ADP ADP DDR1_DDR2->ADP p_DDR p-DDR1/p-DDR2 DDR1_DDR2->p_DDR Autophosphorylation ATP ATP ATP->DDR1_DDR2 LCB_03_0110 LCB 03-0110 LCB_03_0110->DDR1_DDR2 Competes with ATP Downstream Downstream Signaling (e.g., SHC, NCK2) p_DDR->Downstream Recruits & Activates Cellular_Response Cell Proliferation, Migration, ECM Remodeling Downstream->Cellular_Response

Caption: DDR Signaling Inhibition by LCB 03-0110.

VEGFR-2 and JAK/STAT3 Signaling

LCB 03-0110 has been identified as an inhibitor of angiogenesis by targeting VEGFR-2 and JAK/STAT3 signaling pathways in endothelial and cancer cells.[7]

VEGFR_JAK_STAT_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 p_VEGFR2 p-VEGFR-2 VEGFR2->p_VEGFR2 JAK JAK p_JAK p-JAK JAK->p_JAK STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_VEGFR2->JAK p_JAK->STAT3 Nucleus Nucleus p_STAT3->Nucleus Gene_Expression Gene Expression (Angiogenesis) Nucleus->Gene_Expression LCB_03_0110 LCB 03-0110 LCB_03_0110->VEGFR2 LCB_03_0110->JAK

Caption: Inhibition of VEGFR-2 and JAK/STAT3 Pathways.

TGF-β1-Induced Fibroblast Activation

In primary dermal fibroblasts, LCB 03-0110 suppresses proliferation and migration induced by transforming growth factor β1 (TGF-β1) by inhibiting the activation of Akt1 and focal adhesion kinase (FAK).[8]

TGFB1_Signaling TGFB1 TGF-β1 / Collagen I Receptor TGF-βR / Integrin TGFB1->Receptor Akt1 Akt1 Receptor->Akt1 FAK FAK Receptor->FAK p_Akt1 p-Akt1 Akt1->p_Akt1 p_FAK p-FAK FAK->p_FAK Proliferation Fibroblast Proliferation & Migration p_Akt1->Proliferation p_FAK->Proliferation LCB_03_0110 LCB 03-0110 LCB_03_0110->Akt1 LCB_03_0110->FAK

Caption: Suppression of TGF-β1-induced Fibroblast Activation.

LPS-Induced Macrophage Activation

LCB 03-0110 inhibits the migration and inflammatory responses of macrophages activated by lipopolysaccharide (LPS). This is achieved, in part, by suppressing the phosphorylation of p38 and ERK MAP kinases.[9][10]

LPS_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Cascade MAPK Cascade TLR4->MAPK_Cascade p38 p38 MAPK_Cascade->p38 ERK ERK MAPK_Cascade->ERK p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK Inflammation Inflammatory Response (NO, iNOS, COX-2, TNF-α) p_p38->Inflammation p_ERK->Inflammation LCB_03_0110 LCB 03-0110 LCB_03_0110->p38 LCB_03_0110->ERK

Caption: Inhibition of LPS-induced Macrophage Activation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from standard laboratory practices and information inferred from the referenced literature.

In Vitro Kinase Inhibition Assay (ATP-Competition)

This assay determines the concentration of LCB 03-0110 required to inhibit 50% of the kinase activity (IC50) and confirms the ATP-competitive mechanism.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Serial_Dilution Prepare serial dilutions of LCB 03-0110 Add_Inhibitor Add LCB 03-0110 or vehicle to assay plate Serial_Dilution->Add_Inhibitor Kinase_Substrate_Mix Prepare Kinase/Substrate mix in assay buffer Add_Kinase Add Kinase/Substrate mix Kinase_Substrate_Mix->Add_Kinase ATP_Solution Prepare ATP solution (at or near Km) Start_Reaction Initiate reaction with ATP ATP_Solution->Start_Reaction Add_Inhibitor->Add_Kinase Pre_incubation Pre-incubate Add_Kinase->Pre_incubation Pre_incubation->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Terminate reaction and detect signal (e.g., ADP-Glo) Incubate->Stop_Reaction Measure_Signal Measure luminescence/radioactivity Stop_Reaction->Measure_Signal Data_Analysis Plot % inhibition vs. [LCB 03-0110] and determine IC50 Measure_Signal->Data_Analysis

References

LCB 03-0110: A Multi-Targeted Kinase Inhibitor For Angiogenesis and VEGFR-2 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the thienopyridine derivative LCB 03-0110 and its significant impact on angiogenesis and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling. LCB 03-0110 has emerged as a potent, multi-targeted tyrosine kinase inhibitor with promising therapeutic potential in oncology and other angiogenesis-dependent diseases. This document details the mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its anti-angiogenic effects.

Core Mechanism of Action

LCB 03-0110 exerts its anti-angiogenic effects by inhibiting multiple key tyrosine kinases involved in tumor progression and blood vessel formation.[1][2][3] Its primary mechanism involves the competitive binding to the ATP-binding site of these kinases, thereby blocking downstream signaling cascades.[1][2] The principal targets of LCB 03-0110 include:

  • VEGFR-2: A pivotal receptor in mediating the pro-angiogenic effects of VEGF.

  • c-Src: A non-receptor tyrosine kinase involved in cell growth, differentiation, and migration.

  • TIE-2: A receptor tyrosine kinase crucial for vascular stabilization and maturation.

  • JAK/STAT3 Pathway: A signaling cascade implicated in tumor cell survival and proliferation.[1][2]

  • Discoidin Domain Receptors (DDR1 and DDR2): Receptors for collagen that play a role in cell adhesion, migration, and proliferation.

By concurrently inhibiting these pathways, LCB 03-0110 effectively disrupts the complex network of signals that drive angiogenesis.

Quantitative Inhibitory Activity

The potency of LCB 03-0110 has been quantified against a panel of tyrosine kinases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

Target KinaseIC50 Value (nM)Assay Type
VEGFR-2 1.8In vitro kinase assay
c-Src 1.3In vitro kinase assay
TIE-2 2.5In vitro kinase assay
DDR1 (autophosphorylation) 164Cell-based assay
DDR2 (autophosphorylation) 171Cell-based assay
DDR2 (active form) 6In vitro kinase assay
DDR2 (non-activated form) 145In vitro kinase assay

This data is compiled from multiple sources and assay conditions may vary.

Impact on Angiogenesis: In Vitro and In Vivo Evidence

LCB 03-0110 has demonstrated robust anti-angiogenic activity in a variety of experimental models.

In Vitro Effects:

  • Inhibition of Endothelial Cell Proliferation and Viability: LCB 03-0110 significantly reduces the proliferation and viability of human endothelial cells stimulated with VEGF.[1]

  • Suppression of Endothelial Cell Migration: The compound effectively inhibits the migratory capacity of endothelial cells, a critical step in the formation of new blood vessels.[1]

  • Disruption of Capillary-Like Tube Formation: In tube formation assays, LCB 03-0110 prevents endothelial cells from organizing into the characteristic network of capillary-like structures.[1]

In Vivo Effects:

  • Aortic Sprouting Inhibition: In ex vivo rat aortic ring assays, LCB 03-0110 suppresses the sprouting of endothelial cells from aortic segments.[1]

  • Inhibition of Angiogenesis in Matrigel Plug Assay: In a mouse model, the compound was shown to reduce the formation of new blood vessels into a subcutaneously implanted Matrigel plug.[1]

  • Suppression of Tumor Growth and Metastasis: LCB 03-0110 has been shown to inhibit tumor xenograft growth and reduce pulmonary metastasis in murine models.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the anti-angiogenic and signaling inhibitory effects of LCB 03-0110.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of LCB 03-0110 on the enzymatic activity of purified kinases.

Methodology:

  • Reaction Setup: The kinase reaction is performed in a 96-well plate format. Each well contains the purified recombinant kinase (e.g., VEGFR-2, c-Src, TIE-2), a specific peptide substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: LCB 03-0110 is serially diluted and added to the reaction wells at various concentrations. A control group with no inhibitor is included.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes).

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

  • Data Analysis: The luminescence or fluorescence signal is measured, and the percentage of kinase inhibition is calculated for each concentration of LCB 03-0110. The IC50 value is determined by fitting the data to a dose-response curve.

Western Blot Analysis of VEGFR-2 Phosphorylation

Objective: To assess the effect of LCB 03-0110 on VEGF-induced VEGFR-2 phosphorylation in endothelial cells.

Methodology:

  • Cell Culture and Treatment: Human umbilical vein endothelial cells (HUVECs) are cultured to near confluency. The cells are then serum-starved for several hours before being pre-treated with various concentrations of LCB 03-0110 for a defined period (e.g., 1 hour).

  • VEGF Stimulation: Following pre-treatment, the cells are stimulated with recombinant human VEGF (e.g., 50 ng/mL) for a short duration (e.g., 10 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated VEGFR-2 (p-VEGFR-2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The same membrane can be stripped and re-probed with an antibody for total VEGFR-2 as a loading control.

  • Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-VEGFR-2 to total VEGFR-2 is calculated.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the effect of LCB 03-0110 on the ability of endothelial cells to form capillary-like structures in vitro.

Methodology:

  • Preparation of Matrigel: A basement membrane matrix (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: HUVECs are harvested and resuspended in a basal medium containing various concentrations of LCB 03-0110 and a pro-angiogenic stimulus (e.g., VEGF).

  • Incubation: The cell suspension is added to the Matrigel-coated wells and incubated at 37°C in a humidified atmosphere with 5% CO2 for 6-18 hours.

  • Visualization and Quantification: The formation of tube-like structures is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of branch points, and total mesh area using image analysis software.

Mouse Matrigel Plug Assay

Objective: To assess the in vivo anti-angiogenic activity of LCB 03-0110.

Methodology:

  • Matrigel Preparation: Growth factor-reduced Matrigel is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and heparin on ice. LCB 03-0110 at the desired concentration or the vehicle control is also incorporated into the Matrigel.

  • Subcutaneous Injection: The Matrigel mixture is subcutaneously injected into the flank of mice (e.g., C57BL/6).

  • Incubation Period: The mice are monitored for a period of 7-14 days, during which new blood vessels will infiltrate the Matrigel plug. LCB 03-0110 may also be administered systemically (e.g., via oral gavage or intraperitoneal injection) during this period.

  • Plug Excision and Analysis: After the incubation period, the mice are euthanized, and the Matrigel plugs are excised.

  • Quantification of Angiogenesis: The extent of angiogenesis within the plugs is quantified by measuring the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent). Alternatively, the plugs can be processed for histological analysis and stained for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by LCB 03-0110 and the workflows of the described experimental procedures.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis LCB030110 LCB 03-0110 LCB030110->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of LCB 03-0110.

Western_Blot_Workflow A 1. Cell Culture & Treatment (HUVECs + LCB 03-0110) B 2. VEGF Stimulation A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF) E->F G 7. Immunoblotting (p-VEGFR-2 & Total VEGFR-2) F->G H 8. Detection & Analysis G->H

Caption: Experimental workflow for Western blot analysis of VEGFR-2 phosphorylation.

Tube_Formation_Assay_Workflow A 1. Coat 96-well Plate with Matrigel B 2. Prepare HUVEC Suspension with LCB 03-0110 & VEGF A->B C 3. Seed Cells onto Matrigel B->C D 4. Incubate (6-18 hours) C->D E 5. Image Acquisition D->E F 6. Quantify Tube Formation E->F

Caption: Workflow for the endothelial cell tube formation assay.

Conclusion

LCB 03-0110 is a potent, multi-targeted tyrosine kinase inhibitor that effectively suppresses angiogenesis by targeting VEGFR-2 and other key signaling pathways. Its demonstrated efficacy in a range of in vitro and in vivo models highlights its potential as a therapeutic agent for the treatment of cancer and other diseases characterized by pathological angiogenesis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the clinical applications of LCB 03-0110 is warranted.

References

Methodological & Application

Application Notes and Protocols: LCB 03-0110 Dihydrochloride In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110, a thienopyridine derivative, is a potent, multi-targeted tyrosine kinase inhibitor.[1][2][3] It has demonstrated significant inhibitory activity against the Discoidin Domain Receptor (DDR) family, the c-Src family, Bruton's tyrosine kinase (BTK), spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4][5][6] The mechanism of inhibition has been identified as ATP-competitive, at least for its interaction with the active form of the DDR2 tyrosine kinase.[1][2] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory potential of LCB 03-0110 dihydrochloride (B599025) against target kinases, summarizes its known inhibitory activities, and illustrates its targeted signaling pathways.

Quantitative Data Summary

The inhibitory activity of LCB 03-0110 has been quantified against several kinases, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Target KinaseIC50 Value (nM)Assay Conditions
c-Src1.3In vitro kinase assay[7]
DDR2 (active form)6In vitro kinase assay[1][2]
DDR2 (non-activated form)145In vitro kinase assay[1][2]
DDR1 (autophosphorylation)164Cell-based assay (HEK293-DDR1b)[1][2][8]
DDR2 (autophosphorylation)171Cell-based assay (HEK293-DDR2)[1][2][8]

Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay Adaptation)

This protocol is adapted from a generic LanthaScreen™ Eu Kinase Binding Assay, a common method for assessing kinase inhibitors.

Objective: To determine the IC50 value of LCB 03-0110 dihydrochloride against a specific tyrosine kinase (e.g., DDR1, DDR2, c-Src).

Materials:

  • This compound

  • Recombinant human kinase (e.g., DDR1, DDR2, c-Src)

  • Eu-labeled anti-tag antibody (specific to the kinase tag)

  • Alexa Fluor™ conjugated ATP-competitive kinase tracer

  • Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • DMSO

  • 384-well, low-volume microplates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 pM).

  • Assay Plate Preparation:

    • Add 1 µL of each this compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (no inhibition) and wells with a known potent inhibitor for the target kinase as a positive control.

  • Kinase/Antibody Mixture Preparation:

    • Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody in the Kinase Reaction Buffer at a 2X final concentration. The optimal concentrations of kinase and antibody should be predetermined based on the manufacturer's guidelines.

  • Tracer Preparation:

    • Prepare a solution of the Alexa Fluor™ conjugated tracer in the Kinase Reaction Buffer at a 2X final concentration.

  • Reaction Incubation:

    • Add 5 µL of the kinase/antibody mixture to each well of the assay plate.

    • Add 5 µL of the tracer solution to each well. The total reaction volume is 11 µL.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-capable plate reader. Measure the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound LCB 03-0110 Dilution Series add_compound Add Compound to Plate prep_compound->add_compound prep_kinase Kinase & Antibody Mixture add_kinase Add Kinase Mixture prep_kinase->add_kinase prep_tracer Tracer Solution add_tracer Add Tracer prep_tracer->add_tracer add_compound->add_kinase add_kinase->add_tracer incubate Incubate 60 min add_tracer->incubate read_plate Read TR-FRET Signal incubate->read_plate calculate_ratio Calculate Emission Ratio read_plate->calculate_ratio plot_curve Generate Dose-Response Curve calculate_ratio->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Experimental workflow for the in vitro kinase assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDR1 DDR1 DDR2 DDR2 VEGFR2 VEGFR-2 JAK JAK VEGFR2->JAK c_Src c-Src BTK BTK Syk Syk STAT3 STAT3 JAK->STAT3 LCB030110 LCB 03-0110 LCB030110->DDR1 LCB030110->DDR2 LCB030110->VEGFR2 LCB030110->c_Src LCB030110->BTK LCB030110->Syk LCB030110->JAK

Caption: Targeted signaling pathways of LCB 03-0110.

References

Application Notes and Protocols for Cell-Based Assays Using LCB 03-0110 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LCB 03-0110 dihydrochloride (B599025) is a potent, ATP-competitive multi-tyrosine kinase inhibitor. Its targets include Discoidin Domain Receptors (DDR1 and DDR2), c-Src family kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase (JAK).[1][2][3][4] This broad-spectrum activity allows LCB 03-0110 to modulate several critical cellular processes, including inflammation, angiogenesis, and fibrosis.[1][3][5] These application notes provide detailed protocols for various cell-based assays to investigate the efficacy and mechanism of action of LCB 03-0110 dihydrochloride.

Mechanism of Action

This compound exerts its effects by inhibiting the autophosphorylation and downstream signaling of multiple tyrosine kinases. By binding to the ATP-binding site of kinases such as DDR1/2, c-Src, and VEGFR-2, it blocks the transfer of phosphate (B84403) groups, thereby inhibiting kinase activity and subsequent signal transduction cascades.[1][2] This inhibitory action has been demonstrated to suppress cancer cell signaling, inflammatory responses, and angiogenic processes.[1][5]

Data Presentation

The following tables summarize the reported in vitro and cell-based inhibitory activities of LCB 03-0110.

Table 1: In Vitro Kinase Inhibitory Activity of LCB 03-0110

Target KinaseIC50 (nM)Notes
c-Src1.3[6][7]
DDR2 (activated)6[2][4]
DDR2 (non-activated)145[2][4]
Src Family Kinases (8 total)2-20[4]

Table 2: Cell-Based Inhibitory Activity of LCB 03-0110

AssayCell LineIC50 / Effective ConcentrationNotes
DDR1 AutophosphorylationHEK293-DDR1b164 nM[2]
DDR2 AutophosphorylationHEK293-DDR2171 nM[2]
Fibroblast Proliferation (TGF-β1 induced)Primary Dermal Fibroblasts194 nM[4]
Inhibition of p-ERK (LPS induced)HCE-2Significant inhibition at 3-9 µM[5]
Inhibition of p-P38 (LPS induced)HCE-2Significant inhibition at 3-9 µM[5]
Reduction of IL-6 (LPS induced)HCE-2Dose-dependent decrease[5]
Reduction of IL-8 (LPS induced)HCE-2Dose-dependent decrease[5]
Reduction of IL-17ATh17 cellsDose-dependent decrease (3 nM - 9 µM)[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by LCB 03-0110 and the general workflow for the described cell-based assays.

LCB_03_0110_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 c_Src c-Src VEGFR2->c_Src PI3K_Akt PI3K/Akt VEGFR2->PI3K_Akt DDR1_2 DDR1/2 DDR1_2->c_Src JAK JAK STAT3 STAT3 JAK->STAT3 MAPK MAPK (ERK, p38) c_Src->MAPK Transcription Gene Transcription STAT3->Transcription MAPK->Transcription PI3K_Akt->Transcription Angiogenesis, Proliferation,\nInflammation, Fibrosis Angiogenesis, Proliferation, Inflammation, Fibrosis Transcription->Angiogenesis, Proliferation,\nInflammation, Fibrosis VEGF VEGF VEGF->VEGFR2 Collagen Collagen Collagen->DDR1_2 Cytokines Cytokines Cytokines->JAK LCB_0110 LCB 03-0110 LCB_0110->VEGFR2 LCB_0110->DDR1_2 LCB_0110->JAK LCB_0110->c_Src

Caption: LCB 03-0110 inhibits key signaling pathways. (Max Width: 760px)

Cell_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture (e.g., HEK293, HUVEC, HCE-2) cell_seeding Seed Cells in Plates cell_culture->cell_seeding compound_prep Prepare LCB 03-0110 Stock Solution treatment Treat with LCB 03-0110 compound_prep->treatment stimulation Stimulate Cells (e.g., Collagen, LPS, VEGF, TGF-β1) cell_seeding->stimulation stimulation->treatment incubation Incubate treatment->incubation lysis_or_supernatant Cell Lysis or Collect Supernatant incubation->lysis_or_supernatant proliferation_assay Proliferation/ Viability Assay incubation->proliferation_assay migration_assay Migration/ Tube Formation Assay incubation->migration_assay western_blot Western Blot (p-Kinases) lysis_or_supernatant->western_blot elisa ELISA (Cytokines) lysis_or_supernatant->elisa

Caption: General workflow for cell-based assays with LCB 03-0110. (Max Width: 760px)

Experimental Protocols

DDR1/2 Autophosphorylation Assay in HEK293 Cells

This assay measures the ability of LCB 03-0110 to inhibit collagen-induced autophosphorylation of DDR1 and DDR2.

Materials:

  • HEK293 cells transiently expressing DDR1 or DDR2

  • DMEM/F12 medium with 10% FBS

  • Collagen I (10 µg/mL)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Antibodies: anti-phospho-DDR1 (e.g., pY513), anti-phospho-DDR2 (e.g., pY740), anti-DDR1, anti-DDR2, HRP-conjugated secondary antibody

  • ECL substrate

Protocol:

  • Seed HEK293 cells expressing either DDR1 or DDR2 in 24-well plates and grow to 80-90% confluency.[8][9]

  • Pre-treat cells with various concentrations of LCB 03-0110 for 1-2 hours.

  • Stimulate the cells with 10 µg/mL collagen I for 90 minutes at 37°C.[10][11]

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary anti-phospho-DDR1 or anti-phospho-DDR2 antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate.

  • Strip the membrane and re-probe with total DDR1 or DDR2 antibody for loading control.

Anti-Inflammatory Assay in Human Corneal Epithelial (HCE-2) Cells

This protocol assesses the anti-inflammatory effects of LCB 03-0110 by measuring the inhibition of LPS-induced cytokine production and MAPK signaling.

Materials:

  • HCE-2 cell line

  • DMEM/F12 medium supplemented with EGF and insulin[12]

  • Lipopolysaccharide (LPS) (1 µg/mL)

  • This compound

  • ELISA kits for IL-6 and IL-8

  • Lysis buffer

  • Antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-p38, anti-total-p38, HRP-conjugated secondary antibody

Protocol:

  • Culture HCE-2 cells in appropriately coated flasks.

  • Seed cells in 6-well (for Western blot) or 96-well (for ELISA) plates and grow to confluency.

  • Pre-treat cells with LCB 03-0110 for 1 hour.

  • Stimulate with 1 µg/mL LPS for 24 hours (for ELISA) or 15-30 minutes (for Western blot).[5]

  • For ELISA: Collect the cell culture supernatant and measure IL-6 and IL-8 concentrations according to the manufacturer's instructions.

  • For Western Blot: Lyse the cells and perform Western blotting as described in Protocol 1, using antibodies against p-ERK, total-ERK, p-p38, and total-p38.[13][14]

Inhibition of Th17 Cell Differentiation and IL-17A Production

This assay evaluates the immunomodulatory potential of LCB 03-0110 by measuring its effect on the differentiation of naïve CD4+ T cells into Th17 cells and their subsequent IL-17A production.

Materials:

  • Naïve CD4+ T cells isolated from mouse spleen or human PBMCs

  • RPMI medium with 10% FBS

  • Th17 differentiation-inducing cytokines (e.g., TGF-β, IL-6, IL-23, anti-IFN-γ, anti-IL-4)

  • This compound

  • PMA and Ionomycin

  • ELISA kit for IL-17A

Protocol:

  • Isolate naïve CD4+ T cells using a cell isolation kit.[4]

  • Culture the cells in plates coated with anti-CD3 and anti-CD28 antibodies.

  • Add the Th17 differentiation-inducing cytokines to the culture medium.[7]

  • Simultaneously, treat the cells with a range of concentrations of LCB 03-0110.

  • Incubate the cells for 3-5 days.[7]

  • For the last 4-6 hours of culture, re-stimulate the cells with PMA and Ionomycin to enhance cytokine production.

  • Collect the culture supernatant and measure the concentration of IL-17A using an ELISA kit.[4][7]

Anti-Angiogenesis: Endothelial Cell Tube Formation Assay

This assay models the final step of angiogenesis and is used to assess the anti-angiogenic potential of LCB 03-0110.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Basement membrane extract (e.g., Matrigel)

  • This compound

  • Calcein AM (for visualization)

Protocol:

  • Thaw the basement membrane extract on ice overnight and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.[1][5]

  • Harvest HUVECs and resuspend them in basal medium containing LCB 03-0110 at various concentrations.

  • Seed the HUVEC suspension (1-1.5 x 10^4 cells per well) onto the solidified matrix.[5]

  • Incubate for 4-18 hours at 37°C to allow for tube formation.[1][5]

  • Carefully remove the medium and wash the cells.

  • Stain the cells with Calcein AM for 30 minutes.[1]

  • Visualize and capture images of the tube network using a fluorescence microscope.

  • Quantify the extent of tube formation (e.g., total tube length, number of junctions) using image analysis software.

Conclusion

This compound is a versatile research tool for studying cellular processes regulated by key tyrosine kinases. The protocols outlined in these application notes provide a framework for investigating its inhibitory effects on DDR1/2 signaling, inflammation, immune cell differentiation, and angiogenesis. These assays can be adapted for screening and characterizing novel anti-inflammatory, anti-fibrotic, and anti-angiogenic compounds.

References

Application Notes and Protocols: Preparation of LCB 03-0110 Dihydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: LCB 03-0110 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor primarily targeting the c-Src kinase with an IC50 of 1.3 nM.[1][2] It also demonstrates inhibitory activity against other tyrosine kinases, including the Discoidin Domain Receptor 2 (DDR2) family, Bruton's tyrosine kinase (BTK), and Spleen tyrosine kinase (Syk).[2] Functionally, LCB 03-0110 has been shown to suppress the transforming growth factor-beta 1 (TGF-β1)-induced activation of fibroblasts and the lipopolysaccharide (LPS)-induced activation of macrophages in vitro.[1][2] These properties make it a valuable tool for research in fibrosis, inflammation, and cancer.

Proper preparation of a stock solution is the first critical step for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, handling, and storage of LCB 03-0110 dihydrochloride stock solutions.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
Molecular Weight 490.45 g/mol [1][2][3]
Formula C₂₄H₂₃N₃O₂S·2HCl[2]
CAS Number 1962928-28-4[1]
Appearance White solid powder[1]
Purity ≥98% (HPLC)[2]

Solubility and Storage

Proper storage is crucial to maintain the stability and activity of the compound. The following table summarizes the solubility and recommended storage conditions.

ConditionRecommendationReference
Solubility in DMSO Up to 100 mM (49.05 mg/mL). Sonication is recommended to aid dissolution.[1][2]
Solubility in Water Up to 100 mM (49.05 mg/mL)[2]
Storage (Solid Powder) Store at -20°C for up to 3 years. Alternatively, desiccate at room temperature as per some suppliers.[1][2]
Storage (In Solvent) Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[1]

Mechanism of Action: Signaling Pathway Inhibition

LCB 03-0110 inhibits multiple tyrosine kinases involved in pathological signaling. The diagram below illustrates its primary targets in the context of fibroblast and macrophage activation.

LCB_03_0110_Pathway cluster_targets LCB 03-0110 Targets TGFB1 TGF-β1 / Collagen TGFBR TGF-βR / DDR2 TGFB1->TGFBR LPS LPS TLR4 TLR4 LPS->TLR4 cSrc c-Src TGFBR->cSrc Syk Syk TLR4->Syk Fibroblast Fibroblast Activation (e.g., Scar Formation) cSrc->Fibroblast BTK BTK Syk->BTK Macrophage Macrophage Activation (e.g., Inflammation) BTK->Macrophage DDR2_node DDR2 Inhibitor LCB 03-0110 Inhibitor->TGFBR  Inhibits DDR2  component Inhibitor->cSrc Inhibitor->Syk Inhibitor->BTK Workflow start Start weigh 1. Weigh Compound Accurately weigh LCB 03-0110 dihydrochloride powder. start->weigh add_solvent 2. Add Solvent Add the calculated volume of DMSO or water to the vial. weigh->add_solvent dissolve 3. Dissolve Vortex thoroughly. Use sonication if necessary to ensure complete dissolution. add_solvent->dissolve aliquot 4. Aliquot Dispense into single-use cryovials. dissolve->aliquot store 5. Store Store aliquots at -80°C. aliquot->store finish End store->finish

References

Application Notes and Protocols for LCB 03-0110 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110 dihydrochloride (B599025) is a potent, multi-targeted tyrosine kinase inhibitor. It demonstrates significant inhibitory activity against c-Src kinase, Bruton's tyrosine kinase (BTK), Spleen tyrosine kinase (Syk), and Discoidin Domain Receptor 2 (DDR2).[1] Its ability to modulate key signaling pathways makes it a compound of interest for research in areas such as inflammation, fibrosis, and oncology.[1][2] These application notes provide essential information on the solubility of LCB 03-0110 dihydrochloride in commonly used laboratory solvents, along with a detailed protocol for determining its solubility and a diagram of its inhibitory action on a key signaling pathway.

Data Presentation: Solubility of this compound

The solubility of a compound is a critical parameter for the design and execution of in vitro and in vivo experiments. The following table summarizes the reported solubility of this compound in Dimethyl Sulfoxide (DMSO) and water.

SolventConcentration (mg/mL)Molar Concentration (mM)Special Conditions
DMSO 30[1] - 49.0561.17[1] - 100Sonication is recommended for dissolution in DMSO.[1]
Water 49.05100-

Note: The molecular weight of this compound is 490.45 g/mol .

Experimental Protocols

Protocol for Preparation of Stock Solutions

This protocol outlines the steps for preparing stock solutions of this compound in DMSO and water.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Vortex mixer

  • Sonicator (optional, but recommended for DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure for a 10 mM DMSO Stock Solution:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh out 4.90 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the vial for 5-10 minutes.[1]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Procedure for a 10 mM Water Stock Solution:

  • Equilibrate the this compound vial to room temperature.

  • Weigh out 4.90 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of nuclease-free water to the vial.

  • Vortex the solution vigorously for 2-3 minutes until the compound is fully dissolved.

  • Visually confirm complete dissolution.

  • Sterile filter the aqueous solution if it is to be used in cell culture.

  • Aliquot and store at -20°C.

Protocol for Kinetic Solubility Determination (Adapted from general methods)

This protocol describes a general method to determine the kinetic solubility of this compound in an aqueous buffer, which is a common requirement for in vitro biological assays.

Materials:

  • This compound 10 mM stock solution in DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (polypropylene)

  • Plate shaker

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • 0.45 µm syringe filters

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock solution.

  • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the serially diluted DMSO stock solutions to the corresponding wells, resulting in a final DMSO concentration of 1%.

  • Seal the plate and shake it at room temperature for 2 hours to allow for equilibration.

  • After incubation, visually inspect the wells for any precipitation.

  • Filter the solutions from each well using 0.45 µm syringe filters to remove any undissolved precipitate.

  • Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.

  • The highest concentration at which no precipitate is observed is determined as the kinetic solubility.

Mandatory Visualization

The following diagrams illustrate the inhibitory mechanism of this compound and a general workflow for solubility determination.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., DDR2) Src c-Src RTK->Src Downstream Downstream Signaling (e.g., Proliferation, Inflammation) Src->Downstream BTK BTK BTK->Downstream Syk Syk Syk->Downstream LCB LCB 03-0110 dihydrochloride LCB->RTK LCB->Src LCB->BTK LCB->Syk

Caption: Inhibition of key tyrosine kinases by this compound.

G cluster_prep Sample Preparation cluster_process Processing & Analysis cluster_result Result A Prepare LCB 03-0110 Stock in DMSO B Add Stock to Aqueous Buffer A->B C Equilibrate (Shake for 2h) B->C D Filter to Remove Precipitate C->D E Analyze Soluble Fraction (e.g., HPLC) D->E F Determine Kinetic Solubility E->F

Caption: Workflow for kinetic solubility determination.

References

Application Notes and Protocols: Western Blot Analysis of Phosphorylated Discoidin Domain Receptor 1 (pDDR1) Following LCB-03-0110 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that, upon binding to its ligand collagen, undergoes autophosphorylation and activates downstream signaling pathways. These pathways are implicated in various cellular processes, including proliferation, migration, and extracellular matrix remodeling.[1][2] Dysregulation of DDR1 signaling has been associated with several diseases, including fibrosis and cancer, making it an attractive therapeutic target.[1] LCB-03-0110 has been identified as a potent multi-kinase inhibitor that targets DDR1.[3][4] This application note provides a detailed protocol for analyzing the inhibitory effect of LCB-03-0110 on DDR1 phosphorylation using Western blot analysis.

Principle

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This method involves separating proteins by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. To assess the inhibitory effect of LCB-03-0110 on DDR1 activity, the phosphorylation status of DDR1 is measured. This is achieved by using a primary antibody that specifically recognizes the phosphorylated form of DDR1 (pDDR1). A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and a chemiluminescent substrate allows for visualization and quantification of the pDDR1 protein bands.

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis of pDDR1 levels in B35 rat neuroblastoma cells. Cells were stimulated with type-IV collagen to induce DDR1 phosphorylation and subsequently treated with varying concentrations of LCB-03-0110 for 5 hours. The band intensities of pDDR1 were normalized to the actin loading control.

Treatment GroupLCB-03-0110 ConcentrationMean Normalized pDDR1 Level (Arbitrary Units)Standard DeviationP-value vs. Collagen Control
Untreated Control0 µM0.150.03<0.0001
Collagen Control0 µM1.000.12-
LCB-03-011010 µM0.620.08<0.05
LCB-03-011030 µM0.280.05<0.01
LCB-03-0110100 µM0.080.02<0.0001

Data is representative and compiled for illustrative purposes based on described experimental outcomes.[5]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

DDR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling DDR1 DDR1 pDDR1 pDDR1 DDR1->pDDR1 Autophosphorylation Src Src pDDR1->Src PI3K_Akt PI3K/Akt pDDR1->PI3K_Akt MAPK MAPK pDDR1->MAPK Collagen Collagen Collagen->DDR1 Binds & Activates LCB030110 LCB-03-0110 LCB030110->pDDR1 Inhibits Proliferation Cell Proliferation, Migration, etc. Src->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation

Caption: DDR1 Signaling Pathway and Inhibition by LCB-03-0110.

Western_Blot_Workflow start Cell Culture & Treatment (B35 cells + Collagen ± LCB-03-0110) lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-pDDR1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Western Blot Workflow for pDDR1 Analysis.

Experimental Protocols

This section provides a detailed methodology for the Western blot analysis of pDDR1 in response to LCB-03-0110 treatment.

Materials and Reagents
  • Cell Line: B35 rat neuroblastoma cells

  • Collagen: Type-IV collagen from rat tail

  • Inhibitor: LCB-03-0110

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • Loading Buffer: 4x Laemmli sample buffer

  • Gels: Precast polyacrylamide gels (e.g., 4-15% gradient)

  • Running Buffer: 1x Tris/Glycine/SDS buffer

  • Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol

  • Membrane: Polyvinylidene difluoride (PVDF) membrane

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-pDDR1 (specific to a key phosphorylation site, e.g., Tyr792)

    • Mouse anti-Actin

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Wash Buffer: TBST

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imaging system

Protocol
  • Cell Culture and Treatment:

    • Culture B35 rat neuroblastoma cells in appropriate media and conditions until they reach 80-90% confluency.

    • Serum-starve the cells for 12-24 hours prior to treatment.

    • Pre-treat the cells with desired concentrations of LCB-03-0110 (e.g., 10, 30, 100 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with type-IV collagen (e.g., 50 µg/mL) for 2 hours to induce DDR1 phosphorylation.

    • Continue the incubation with LCB-03-0110 for a total of 5 hours.

  • Cell Lysis and Protein Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per well of a precast polyacrylamide gel.

    • Run the gel at 100-150V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-pDDR1 antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an anti-actin antibody following a similar immunoblotting procedure.

    • Quantify the band intensities using densitometry software. Normalize the pDDR1 signal to the corresponding actin signal for each sample.

Troubleshooting

  • No or Weak Signal:

    • Increase the amount of protein loaded.

    • Optimize primary antibody concentration and incubation time.

    • Ensure the activity of the ECL substrate and secondary antibody.

    • Confirm collagen-induced phosphorylation in the control group.

  • High Background:

    • Increase the number and duration of wash steps.

    • Ensure the blocking buffer is fresh and completely covers the membrane.

    • Optimize antibody concentrations.

  • Non-specific Bands:

    • Titrate the primary antibody concentration.

    • Increase the stringency of the wash buffer (e.g., increase Tween-20 concentration).

    • Ensure the specificity of the primary antibody for pDDR1.

Conclusion

This application note provides a comprehensive guide for the Western blot analysis of pDDR1 following treatment with the inhibitor LCB-03-0110. The provided protocols and data presentation format are intended to assist researchers in the fields of cell biology, pharmacology, and drug development in assessing the efficacy of DDR1 inhibitors. Adherence to these detailed methods will facilitate the generation of reliable and reproducible results.

References

Application Notes and Protocols for LCB 03-0110 in a Wound Healing Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110 is a potent, multi-targeted tyrosine kinase inhibitor with significant potential in modulating the wound healing process.[1][2][3] It primarily acts as a pan-discoidin domain receptor (DDR) and c-Src family tyrosine kinase inhibitor.[1][3] By targeting key signaling pathways involved in fibrosis and inflammation, LCB 03-0110 has demonstrated efficacy in reducing scar formation without impeding the wound closure process itself.[1][3] These application notes provide a comprehensive overview of the use of LCB 03-0110 in wound healing models, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its application.

Mechanism of Action

Wound healing is a complex biological process that, while essential for tissue repair, can result in the formation of fibrotic scars. This process is heavily influenced by the activation of fibroblasts and macrophages.[2][3] LCB 03-0110 exerts its effects by intervening in the signaling cascades that drive the profibrotic and inflammatory activities of these cells.

In fibroblasts, transforming growth factor-beta 1 (TGF-β1) and type I collagen are potent activators that promote their proliferation, migration, and differentiation into myofibroblasts, which are characterized by the expression of α-smooth muscle actin (α-SMA).[2] Myofibroblasts are critical for wound contraction but their excessive and prolonged activity contributes to hypertrophic scarring. LCB 03-0110 has been shown to suppress the proliferation and migration of primary dermal fibroblasts induced by TGF-β1 and type I collagen.[2][3] This inhibitory effect is associated with the downregulation of α-SMA expression and the inhibition of the phosphorylation of Akt1 and focal adhesion kinase (FAK), key mediators of cell survival and migration.[2]

In macrophages, LCB 03-0110 inhibits lipopolysaccharide (LPS)-induced cell migration and the production of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α).[2][3] By dampening the inflammatory response, LCB 03-0110 helps to create a more favorable environment for regenerative, rather than fibrotic, healing.

Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of LCB 03-0110.

Table 1: Inhibitory Activity of LCB 03-0110 on Key Tyrosine Kinases

Target KinaseIC50 ValueCell Line/Assay ConditionReference
c-Src1.3 nMNot specified[4]
DDR1164 nMHEK293 cells (collagen-I-induced autophosphorylation)[1][5]
DDR2 (activated)6 nMKinase assay[1]
DDR2 (non-activated)145 nMKinase assay[1]
DDR2171 nMHEK293 cells (collagen-I-induced autophosphorylation)[1][6]

Table 2: In Vitro Efficacy of LCB 03-0110 in Fibroblast and Macrophage Models

Cell TypeTreatmentAssayEndpoint MeasuredResultReference
Primary Dermal FibroblastsTGF-β1 + Type I CollagenProliferation AssayCell ProliferationSuppressed[2][3]
Primary Dermal FibroblastsTGF-β1 + Type I CollagenMigration AssayCell MigrationSuppressed[2][3]
Primary Dermal FibroblastsTGF-β1 + Type I CollagenWestern Blotα-SMA ExpressionReduced[2]
Primary Dermal FibroblastsTGF-β1 + Type I CollagenWestern BlotAkt1 & FAK PhosphorylationInhibited[2]
J774A.1 MacrophagesLPSMigration AssayCell MigrationInhibited[2][3]
J774A.1 MacrophagesLPSGriess AssayNitric Oxide (NO) SynthesisInhibited[2]
J774A.1 MacrophagesLPSWestern BlotiNOS & COX-2 ExpressionInhibited[2]
J774A.1 MacrophagesLPSELISATNF-α SynthesisInhibited[2]

Table 3: In Vivo Efficacy of LCB 03-0110 in a Rabbit Ear Hypertrophic Scar Model

TreatmentParameter MeasuredResultReference
0.1% LCB 03-0110 (topical)Accumulation of MyofibroblastsSuppressed[2][3]
0.1% LCB 03-0110 (topical)Accumulation of MacrophagesSuppressed[2][3]
0.1% LCB 03-0110 (topical)Hypertrophic Scar FormationReduced[2][3]
0.1% LCB 03-0110 (topical)Wound Closing ProcessNot delayed[2][3]

Experimental Protocols

In Vitro Scratch Wound Healing Assay with Primary Dermal Fibroblasts

This protocol is designed to assess the effect of LCB 03-0110 on the migration of primary dermal fibroblasts.

Materials:

  • Primary human dermal fibroblasts

  • Fibroblast growth medium (e.g., DMEM with 10% FBS)

  • LCB 03-0110

  • TGF-β1

  • Type I Collagen

  • 24-well plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed primary dermal fibroblasts in 24-well plates at a density that allows them to reach 90-100% confluence within 24 hours.

  • Once confluent, create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Gently wash the wells twice with sterile PBS to remove detached cells and debris.

  • Replace the PBS with a fresh fibroblast growth medium containing TGF-β1 (e.g., 10 ng/mL) and Type I Collagen (e.g., 50 µg/mL) to stimulate migration.

  • Add LCB 03-0110 at various concentrations (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (e.g., DMSO).

  • Capture images of the scratches at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope.

  • Quantify the wound area at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial wound area.

Western Blot Analysis of α-SMA, Phospho-Akt, and Phospho-FAK

This protocol details the procedure for analyzing protein expression and phosphorylation in fibroblasts treated with LCB 03-0110.

Materials:

  • Primary human dermal fibroblasts

  • LCB 03-0110, TGF-β1, Type I Collagen

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-α-SMA, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-FAK (Tyr397), anti-total-FAK, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture and treat fibroblasts with TGF-β1, Type I Collagen, and LCB 03-0110 as described in the scratch assay protocol.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry and normalize to the loading control and total protein levels.

In Vivo Rabbit Ear Excisional Wound Healing Model

This protocol describes an in vivo model to evaluate the effect of topical LCB 03-0110 on hypertrophic scar formation.

Materials:

  • New Zealand White rabbits

  • Surgical instruments for creating full-thickness excisional wounds

  • LCB 03-0110 formulated for topical application (e.g., 0.1% in a suitable vehicle)

  • Vehicle control

  • Wound dressings

  • Calipers for measuring scar elevation

Procedure:

  • Anesthetize the rabbits according to approved animal care and use protocols.

  • Create full-thickness excisional wounds (e.g., 6 mm diameter) on the ventral surface of the rabbit ears.

  • Apply the topical formulation of LCB 03-0110 or the vehicle control to the wounds.

  • Cover the wounds with an appropriate dressing.

  • Re-apply the treatments at regular intervals (e.g., every 3 days).

  • Monitor the wound healing process and the overall health of the animals.

  • After a predetermined period (e.g., 21 or 28 days), euthanize the animals and harvest the wound tissue.

  • Measure the scar elevation index (scar height/surrounding skin height) using calipers.

  • Process the tissue for histological analysis (e.g., H&E and Masson's trichrome staining) and immunohistochemistry for markers such as α-SMA (myofibroblasts) and CD68 or F4/80 (macrophages).

  • Quantify the number of positive cells and the collagen organization to assess the extent of fibrosis.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TGF-beta1 TGF-beta1 TGF-betaR TGF-betaR TGF-beta1->TGF-betaR Collagen I Collagen I DDR DDR Collagen I->DDR PI3K PI3K TGF-betaR->PI3K activates c-Src c-Src DDR->c-Src activates FAK FAK c-Src->FAK activates Proliferation_Migration Proliferation & Migration FAK->Proliferation_Migration Akt Akt PI3K->Akt activates Myofibroblast_Differentiation Myofibroblast Differentiation (alpha-SMA expression) Akt->Myofibroblast_Differentiation Akt->Proliferation_Migration LCB_03_0110 LCB 03-0110 LCB_03_0110->DDR LCB_03_0110->c-Src

Caption: Signaling pathway of LCB 03-0110 in fibroblasts.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture Primary Dermal Fibroblasts & Macrophages Stimulation Stimulate with TGF-β1/Collagen I (Fibroblasts) or LPS (Macrophages) Cell_Culture->Stimulation Treatment Treat with LCB 03-0110 Stimulation->Treatment Migration_Assay Scratch Wound Healing Assay Treatment->Migration_Assay Protein_Analysis Western Blot for α-SMA, p-Akt, p-FAK, iNOS, COX-2 Treatment->Protein_Analysis Cytokine_Analysis ELISA for TNF-α Griess Assay for NO Treatment->Cytokine_Analysis Wound_Creation Create Excisional Wounds in Rabbit Ears Topical_Application Apply LCB 03-0110 Topically Wound_Creation->Topical_Application Healing_Observation Monitor Wound Closure and Scar Formation Topical_Application->Healing_Observation Tissue_Analysis Histology & Immunohistochemistry (α-SMA, Macrophage markers) Healing_Observation->Tissue_Analysis

Caption: Experimental workflow for evaluating LCB 03-0110.

References

LCB 03-0110: Application Notes and Protocols for In Vivo Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110 is a potent, multi-tyrosine kinase inhibitor demonstrating significant promise in preclinical studies for the treatment of neurodegenerative diseases.[1][2][3] This small molecule primarily targets Discoidin Domain Receptor 1 (DDR1) and c-Src kinase, key modulators of neuroinflammation and the clearance of neurotoxic proteins.[1][4] In vivo studies using mouse models of Alzheimer's and Parkinson's disease have shown that LCB 03-0110 can effectively reduce the levels of pathogenic proteins such as amyloid-beta (Aβ), hyperphosphorylated tau (p-tau), and α-synuclein.[5][6] These application notes provide a comprehensive overview of the use of LCB 03-0110 in in vivo neurodegenerative disease models, including detailed experimental protocols and a summary of key efficacy data.

Mechanism of Action

LCB 03-0110 exerts its neuroprotective effects through the inhibition of several key tyrosine kinases. Its primary targets, DDR1 and c-Src, are implicated in the pathological cascades of neurodegenerative disorders.[1][7]

  • DDR1 Inhibition: DDR1 is upregulated in the brains of patients with Alzheimer's and Parkinson's disease.[4][8] Its inhibition by LCB 03-0110 is believed to enhance autophagy, the cellular process responsible for clearing aggregated and misfolded proteins.[4] This leads to a reduction in the accumulation of neurotoxic proteins like Aβ, p-tau, and α-synuclein.[4][5][6]

  • c-Src Inhibition: c-Src is a non-receptor tyrosine kinase involved in neuroinflammatory processes.[3][7] By inhibiting c-Src, LCB 03-0110 can suppress the activation of microglia, the resident immune cells of the central nervous system, thereby reducing the production of pro-inflammatory factors and mitigating neuroinflammation.[3][9]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of LCB 03-0110 in established mouse models of Alzheimer's and Parkinson's disease.

Table 1: Efficacy of LCB 03-0110 in a Transgenic Mouse Model of Alzheimer's Disease (TgAPP)

DosageAdministration RouteTreatment DurationKey Pathological Marker% Reduction (vs. Vehicle)Reference
1.25 mg/kgIntraperitoneal (IP)7 daysPhosphorylated Tau (pS396)Significant reduction[10]
2.5 mg/kgIntraperitoneal (IP)7 daysPhosphorylated Tau (pS396)Significant reduction[10]
5 mg/kgIntraperitoneal (IP)7 daysPhosphorylated Tau (pS396)Significant reduction[10]
10 mg/kgIntraperitoneal (IP)7 daysPhosphorylated Tau (pS396)Significant reduction[10]
1.25 mg/kgIntraperitoneal (IP)21 daysAmyloid-β (Aβ)Data not quantified[6]
2.5 mg/kgIntraperitoneal (IP)21 daysAmyloid-β (Aβ)Data not quantified[6]
2.5 mg/kgIntraperitoneal (IP)21 daysGFAP (Astrocyte Marker)Significantly reduced[6]
2.5 mg/kgIntraperitoneal (IP)21 daysIBA-1 (Microglia Marker)Significantly reduced[6]

Table 2: Efficacy of LCB 03-0110 in a Lentiviral α-Synuclein Mouse Model of Parkinson's Disease

DosageAdministration RouteTreatment DurationKey Pathological Marker% Reduction (vs. Vehicle)Reference
2.5 mg/kgIntraperitoneal (IP)21 daysHuman α-synuclein~50%[11]
2.5 mg/kgIntraperitoneal (IP)21 daysPhosphorylated DDR136% deactivation[11]
2.5 mg/kgIntraperitoneal (IP)21 daysPhosphorylated DDR250% deactivation[11]

Experimental Protocols

Protocol 1: In Vivo Administration of LCB 03-0110 in a Transgenic Mouse Model of Alzheimer's Disease (TgAPP)

1. Animal Model:

  • Use male or female TgAPP mice, which overexpress a mutant form of human amyloid precursor protein, leading to age-dependent accumulation of Aβ plaques. A suitable strain is the Tg2576 model.[12]

  • Age-matched wild-type littermates should be used as controls.

  • House animals under standard laboratory conditions with ad libitum access to food and water.[12]

2. Preparation of LCB 03-0110 Solution:

  • LCB 03-0110 can be commercially obtained.

  • Dissolve LCB 03-0110 in a vehicle such as dimethyl sulfoxide (B87167) (DMSO).[13]

  • Prepare stock solutions and dilute to the final desired concentration for injection. For a 10 mg/kg dose in a 25g mouse, you would inject 250 µg. If your stock is 10 mg/mL, you would inject 25 µL. Adjust volumes based on the final desired injection volume, typically not exceeding 200 µL for an intraperitoneal injection in a mouse.

3. Administration:

  • Administer LCB 03-0110 or vehicle via intraperitoneal (IP) injection.

  • A standard daily dosing regimen for 7 to 21 consecutive days has been shown to be effective.[6][10]

  • IP Injection Procedure: [1][2][6][14]

    • Restrain the mouse firmly by the scruff of the neck, allowing the abdomen to be exposed.

    • Tilt the mouse's head slightly downwards.

    • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent damage to the bladder or cecum.

    • Gently aspirate to ensure no fluid or blood is drawn back, confirming correct placement in the peritoneal cavity.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress post-injection.

4. Endpoint Analysis:

  • Biochemical Analysis:

    • At the end of the treatment period, euthanize the mice and harvest the brains.

    • Dissect the hippocampus and cortex for protein analysis.

    • Prepare brain homogenates and perform Western blotting or ELISA to quantify levels of total and phosphorylated Tau, and soluble and insoluble Aβ.

  • Immunohistochemistry:

    • Perfuse a subset of mice with paraformaldehyde and prepare brain sections.

    • Perform immunohistochemical staining for Aβ plaques, neurofibrillary tangles (p-tau), and markers of neuroinflammation such as GFAP (for astrocytes) and IBA-1 (for microglia).[6]

  • Behavioral Testing:

    • Conduct behavioral tests before and after the treatment period to assess cognitive function.

    • Morris Water Maze: To assess spatial learning and memory.[15][16]

    • Y-Maze: To evaluate short-term spatial working memory.[16]

    • Contextual Fear Conditioning: To measure associative learning and memory.[15]

Protocol 2: In Vivo Administration of LCB 03-0110 in a Lentiviral α-Synuclein Mouse Model of Parkinson's Disease

1. Animal Model:

  • Use adult C57BL/6J mice.

  • Induce α-synuclein pathology by unilateral stereotaxic injection of a lentivirus expressing human wild-type α-synuclein into the substantia nigra.[6][11] A control group should be injected with a vehicle lentivirus.

  • Allow 21 days for the expression of α-synuclein before starting treatment.[6][11]

2. Preparation and Administration of LCB 03-0110:

  • Follow the same procedure for preparation and IP administration of LCB 03-0110 as described in Protocol 1.

  • A daily dose of 2.5 mg/kg for 21 days has been shown to be effective in this model.[11]

3. Endpoint Analysis:

  • Biochemical Analysis:

    • At the end of the treatment period, euthanize the mice and dissect the midbrain.

    • Perform ELISA or Western blotting to quantify the levels of human α-synuclein and phosphorylated DDR1/DDR2.[11]

  • Immunohistochemistry:

    • Prepare brain sections and perform immunohistochemical staining for tyrosine hydroxylase (TH) to assess the number of dopaminergic neurons in the substantia nigra.

  • Behavioral Testing:

    • Assess motor and cognitive functions.

    • Rotarod Test: To evaluate motor coordination and balance.

    • Novel Object Recognition Test: To assess recognition memory.[11]

    • Spontaneous Alternation in a Y-Maze: To measure spatial working memory.[11]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activates c-Src c-Src DDR1->c-Src Activates PI3K/Akt PI3K/Akt DDR1->PI3K/Akt MAPK/ERK MAPK/ERK DDR1->MAPK/ERK LCB 03-0110 LCB 03-0110 LCB 03-0110->DDR1 LCB 03-0110->c-Src Inhibits NF-kB NF-kB c-Src->NF-kB Activates Autophagy Autophagy PI3K/Akt->Autophagy Promotes Neuroinflammation Neuroinflammation MAPK/ERK->Neuroinflammation Promotes NF-kB->Neuroinflammation Promotes Clearance of Neurotoxic Proteins (Aβ, p-tau, α-synuclein) Clearance of Neurotoxic Proteins (Aβ, p-tau, α-synuclein) Autophagy->Clearance of Neurotoxic Proteins (Aβ, p-tau, α-synuclein) Neuronal Survival Neuronal Survival Neuroinflammation->Neuronal Survival Inhibits Clearance of Neurotoxic Proteins (Aβ, p-tau, α-synuclein)->Neuronal Survival

Caption: Signaling pathway of LCB 03-0110 in neurodegeneration.

Experimental_Workflow cluster_alzheimers Alzheimer's Disease Model (TgAPP Mice) cluster_parkinsons Parkinson's Disease Model (α-Synuclein LV Mice) A1 Baseline Behavioral Testing (e.g., Morris Water Maze, Y-Maze) A2 Daily IP Injection: LCB 03-0110 (1.25-10 mg/kg) or Vehicle (7-21 days) A1->A2 A3 Post-Treatment Behavioral Testing A2->A3 A4 Euthanasia & Brain Tissue Collection A3->A4 A5 Biochemical Analysis (Western Blot/ELISA for Aβ, p-tau) A4->A5 A6 Immunohistochemistry (Plaques, Tangles, GFAP, IBA-1) A4->A6 P1 Stereotaxic Lentiviral Injection (α-synuclein or Vehicle) P2 21-day Incubation for Protein Expression P1->P2 P3 Daily IP Injection: LCB 03-0110 (2.5 mg/kg) or Vehicle (21 days) P2->P3 P4 Behavioral Testing (e.g., Rotarod, Novel Object Recognition) P3->P4 P5 Euthanasia & Brain Tissue Collection P4->P5 P6 Biochemical Analysis (ELISA for α-synuclein, p-DDR1/2) P5->P6 P7 Immunohistochemistry (Tyrosine Hydroxylase) P5->P7

Caption: Experimental workflow for in vivo studies with LCB 03-0110.

References

Application Notes and Protocols for Topical LCB03-0110 in Skin Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the therapeutic potential of LCB03-0110, a multi-kinase inhibitor, for the topical treatment of skin fibrosis.

Application Notes

Skin fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a debilitating feature of diseases such as scleroderma and hypertrophic scarring. A key cellular mediator of fibrosis is the myofibroblast, which is primarily differentiated from resident fibroblasts under the influence of pro-fibrotic cytokines like transforming growth factor-beta 1 (TGF-β1). The activation of intracellular signaling cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, plays a crucial role in the pathogenesis of fibrotic diseases.

LCB03-0110 is a thienopyridine derivative that has been identified as a potent inhibitor of several tyrosine kinases, including JAK, STAT3, c-Src, and discoidin domain receptor 1 (DDR1). Its ability to suppress the activation of both macrophages and fibroblasts makes it a compelling candidate for anti-fibrotic therapy. Research has indicated that LCB03-0110 can inhibit the proliferation and migration of primary dermal fibroblasts induced by TGF-β1 and type I collagen. This inhibitory action is associated with the suppression of alpha-smooth muscle actin (α-SMA) expression, a hallmark of myofibroblast differentiation, and the inhibition of Akt1 and focal adhesion kinase (FAK) phosphorylation.

Given its mechanism of action, the topical application of LCB03-0110 presents a promising strategy to deliver the therapeutic agent directly to the affected skin, potentially minimizing systemic side effects. These protocols are designed to guide researchers in the preclinical evaluation of LCB03-0110 for skin fibrosis.

Data Presentation

Table 1: In Vitro Efficacy of LCB03-0110 on Human Dermal Fibroblasts
Treatment GroupConcentration (µM)α-SMA Expression (relative to TGF-β1 control)Collagen Type I Expression (relative to TGF-β1 control)p-STAT3 Expression (relative to TGF-β1 control)
Vehicle Control-0.1 ± 0.020.1 ± 0.030.05 ± 0.01
TGF-β1 (10 ng/mL)-1.0 ± 0.151.0 ± 0.121.0 ± 0.20
LCB03-0110 + TGF-β10.10.8 ± 0.100.85 ± 0.090.7 ± 0.11
LCB03-0110 + TGF-β110.4 ± 0.080.5 ± 0.070.3 ± 0.06
LCB03-0110 + TGF-β1100.15 ± 0.050.2 ± 0.040.1 ± 0.03

Data are representative hypothetical results and should be confirmed experimentally.

Table 2: In Vivo Efficacy of Topical LCB03-0110 in a Bleomycin-Induced Skin Fibrosis Model
Treatment GroupDermal Thickness (µm)Hydroxyproline (B1673980) Content (µg/mg tissue)α-SMA Positive Cells (per high-power field)
Saline Control250 ± 2520 ± 55 ± 2
Bleomycin (B88199) + Vehicle600 ± 5080 ± 1050 ± 8
Bleomycin + LCB03-0110 (0.1% w/w)450 ± 4060 ± 835 ± 6
Bleomycin + LCB03-0110 (0.5% w/w)350 ± 3040 ± 620 ± 4
Bleomycin + LCB03-0110 (1% w/w)280 ± 2825 ± 510 ± 3

Data are representative hypothetical results and should be confirmed experimentally.

Experimental Protocols

Protocol 1: In Vitro Anti-Fibrotic Activity of LCB03-0110

Objective: To determine the effect of LCB03-0110 on TGF-β1-induced myofibroblast differentiation and ECM production in human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts (e.g., from ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Recombinant human TGF-β1

  • LCB03-0110 (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Antibodies: anti-α-SMA, anti-Collagen Type I, anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Culture human dermal fibroblasts in DMEM with 10% FBS. For experiments, seed cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of LCB03-0110 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with recombinant human TGF-β1 (10 ng/mL) for 24-48 hours. A vehicle-only control group should be included.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Protocol 2: Topical Application of LCB03-0110 in a Bleomycin-Induced Skin Fibrosis Mouse Model

Objective: To evaluate the in vivo efficacy of topically applied LCB03-0110 in reducing skin fibrosis.

Materials:

  • 6-8 week old C57BL/6 mice

  • Bleomycin sulfate (B86663) (dissolved in sterile saline)

  • LCB03-0110

  • Topical vehicle (e.g., a cream base of 1:1 mixture of hydrophilic ointment and water, or a gel formulation)

  • Calipers

  • Hydroxyproline assay kit

  • Histology supplies (formalin, paraffin, hematoxylin (B73222) and eosin, Masson's trichrome stains)

Procedure:

  • Animal Acclimatization: Acclimate mice for at least one week before the experiment.

  • Induction of Fibrosis:

    • Anesthetize the mice.

    • Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 0.5 mg/mL solution) into a defined area on the upper back for 3-4 weeks. Control mice receive saline injections.

  • Topical Formulation Preparation (Proposed):

    • Prepare topical formulations of LCB03-0110 at different concentrations (e.g., 0.1%, 0.5%, 1% w/w) in a suitable vehicle. The choice of vehicle should be optimized for skin penetration and stability of the compound.

  • Topical Application:

    • Starting from day 1 of bleomycin injections, apply a fixed amount (e.g., 100 mg) of the LCB03-0110 formulation or vehicle control to the injection area daily.

    • Gently rub the formulation into the skin.

  • Monitoring and Endpoint Analysis:

    • Skin Thickness: Measure the skin thickness at the treatment site twice a week using calipers.

    • Histological Analysis: At the end of the treatment period, euthanize the mice and collect skin tissue from the treated area.

      • Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section.

      • Stain sections with Hematoxylin and Eosin (H&E) to assess dermal thickness and cellular infiltration.

      • Stain sections with Masson's trichrome to visualize and quantify collagen deposition.

    • Hydroxyproline Assay:

      • Homogenize a portion of the skin tissue.

      • Determine the hydroxyproline content, a major component of collagen, using a commercial assay kit.

    • Immunohistochemistry:

      • Perform immunohistochemical staining for α-SMA to quantify myofibroblast numbers.

Mandatory Visualizations

LCB03-0110_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cellular_response Cellular Response TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR Cytokines Pro-fibrotic Cytokines (e.g., IL-6) CytokineR Cytokine Receptor Cytokines->CytokineR cSrc c-Src TGFBR->cSrc FAK FAK TGFBR->FAK Akt1 Akt1 TGFBR->Akt1 JAK JAK CytokineR->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Transcription Gene Transcription pSTAT3->Transcription cSrc->Transcription Proliferation Fibroblast Proliferation & Migration FAK->Proliferation Akt1->Proliferation LCB030110 LCB03-0110 LCB030110->JAK LCB030110->STAT3 LCB030110->cSrc Transcription->Proliferation Differentiation Myofibroblast Differentiation (α-SMA) Transcription->Differentiation ECM ECM Production (Collagen) Transcription->ECM

Caption: Signaling pathways in skin fibrosis targeted by LCB03-0110.

Experimental_Workflow_In_Vivo cluster_setup Model Setup cluster_induction Fibrosis Induction & Treatment cluster_monitoring In-Life Monitoring cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (C57BL/6 mice, 1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Bleomycin Daily Subcutaneous Bleomycin Injections (3-4 weeks) Grouping->Bleomycin Topical Daily Topical Application (Vehicle or LCB03-0110) Grouping->Topical SkinThickness Bi-weekly Skin Thickness Measurement Bleomycin->SkinThickness Topical->SkinThickness Euthanasia Euthanasia & Tissue Collection SkinThickness->Euthanasia Histology Histology (H&E, Masson's Trichrome) & Immunohistochemistry (α-SMA) Euthanasia->Histology Biochemistry Hydroxyproline Assay Euthanasia->Biochemistry DataAnalysis Data Analysis & Statistics Histology->DataAnalysis Biochemistry->DataAnalysis

Caption: Workflow for in vivo evaluation of topical LCB03-0110.

Application Notes and Protocols: LCB 03-0110 in LPS-Induced Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LCB 03-0110 is a potent, multi-tyrosine kinase inhibitor with significant anti-inflammatory properties.[1][2] It primarily targets Discoidin Domain Receptor (DDR) family tyrosine kinases and the c-Src family of kinases.[3][4] Additionally, it has been shown to inhibit other kinases crucial to immune signaling, such as Bruton's tyrosine kinase (Btk) and Spleen tyrosine kinase (Syk).[3] These targets are integral components of inflammatory signaling cascades, particularly those initiated by lipopolysaccharide (LPS).

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4). This interaction triggers a signaling cascade that results in the activation of key transcription factors like NF-κB and AP-1, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8), enzymes (e.g., iNOS, COX-2), and other inflammatory mediators.[3][5] By inhibiting key kinases in these pathways, LCB 03-0110 has demonstrated the potential to mitigate the inflammatory response in various preclinical models.

These application notes provide a summary of the effects of LCB 03-0110 in LPS-induced inflammation models, detailed protocols for in vitro and a proposed in vivo experiment, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data on the efficacy of LCB 03-0110 in in vitro LPS-induced inflammation models.

Table 1: Effect of LCB 03-0110 on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Human Corneal Epithelial (HCE-2) Cells

Treatment GroupIL-6 Secretion (% of LPS control)IL-8 Secretion (% of LPS control)
LPS (1 µg/mL)100%100%
LPS + LCB 03-0110 (1 µM)Not ReportedNot Reported
LPS + LCB 03-0110 (3 µM)~40%~25%
LPS + LCB 03-0110 (9 µM)~16%~8%

Data adapted from a study by Truong et al. (2025), where the inhibitory effects were reported to be dose-dependent.[1]

Table 2: Effect of LCB 03-0110 on MAPK Phosphorylation in LPS-Stimulated HCE-2 Cells

Treatment GroupPhospho-ERK (% of LPS control)Phospho-p38 (% of LPS control)
LPS (1 µg/mL)100%100%
LPS + LCB 03-0110 (1 µM)Not ReportedNot Reported
LPS + LCB 03-0110 (3 µM)Significant ReductionSignificant Reduction
LPS + LCB 03-0110 (9 µM)4.4%34.4%

Data adapted from a study by Truong et al. (2025).[1]

Table 3: Effect of LCB 03-0110 on Inflammatory Mediators in LPS-Stimulated J774A.1 Macrophage Cells

Treatment GroupNitric Oxide (NO) ProductioniNOS ExpressionCOX-2 ExpressionTNF-α Synthesis
LPS (100 ng/mL)StimulatedInducedInducedInduced
LPS + LCB 03-0110InhibitedInhibitedInhibitedInhibited

This table provides a qualitative summary based on the findings of Sun et al. (2012).[1] Specific quantitative data on the dose-response was not detailed in the abstract.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for LCB 03-0110 in the context of LPS-induced inflammation and the general workflows for the described experiments.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 cSrc c-Src TLR4->cSrc TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MKKs (MEK1/2, MKK3/6) TAK1->MAPKKs IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-8, iNOS, COX-2) NFkB->Cytokines Nuclear Translocation ERK ERK MAPKKs->ERK p38 p38 MAPKKs->p38 AP1 AP-1 ERK->AP1 p38->AP1 AP1->Cytokines Nuclear Translocation cSrc->TAK1 DDR1 DDR1 LCB LCB 03-0110 LCB->ERK LCB->p38 LCB->cSrc LCB->DDR1

Caption: LPS signaling cascade and inhibition points of LCB 03-0110.

In_Vitro_Workflow start Start cell_culture Culture HCE-2 or J774A.1 cells start->cell_culture pre_treat Pre-treat with LCB 03-0110 (various concentrations) cell_culture->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect supernatant and cell lysates incubate->collect analysis Analyze endpoints collect->analysis elisa ELISA for cytokines (IL-6, IL-8, TNF-α) analysis->elisa griess Griess Assay for NO analysis->griess western Western Blot for p-MAPK, iNOS, COX-2 analysis->western end End elisa->end griess->end western->end

Caption: General workflow for in vitro LPS-induced inflammation experiments.

In_Vivo_Workflow start Start acclimatize Acclimatize animals (e.g., C57BL/6 mice) start->acclimatize group Group animals and administer LCB 03-0110 or vehicle acclimatize->group lps_inject Induce inflammation with intraperitoneal LPS injection group->lps_inject monitor Monitor animals for clinical signs (e.g., 2-24 hours) lps_inject->monitor collect Collect blood (serum) and tissues (e.g., lung, liver) monitor->collect analysis Analyze endpoints collect->analysis elisa ELISA for serum cytokines analysis->elisa histo Histology/IHC for tissue inflammation and cell infiltration analysis->histo qpcr qPCR for inflammatory gene expression in tissues analysis->qpcr end End elisa->end histo->end qpcr->end

Caption: Proposed workflow for in vivo LPS-induced systemic inflammation.

Experimental Protocols

Protocol 1: In Vitro LPS-Induced Inflammation in J774A.1 Macrophages

This protocol is based on the methodology described by Sun et al. (2012).[3]

1. Cell Culture and Seeding: a. Culture J774A.1 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator. b. Seed cells in appropriate culture plates (e.g., 24-well plates for NO and TNF-α assays, 6-well plates for Western blotting) and allow them to adhere overnight.

2. LCB 03-0110 Pre-treatment: a. Prepare stock solutions of LCB 03-0110 in DMSO. b. Dilute LCB 03-0110 to desired final concentrations (e.g., 0.1, 1, 3, 10 µM) in DMEM containing 1% FBS. c. Remove the culture medium from the cells and replace it with the medium containing LCB 03-0110 or vehicle (DMSO). d. Incubate for 30 minutes.

3. LPS Stimulation: a. Add LPS (from E. coli O111:B4) to each well to a final concentration of 100 ng/mL. b. Include a control group with vehicle treatment and no LPS, and a group with LPS and vehicle alone. c. Incubate the plates for the desired time period (e.g., 24 hours for NO and cytokine analysis, shorter time points for signaling pathway analysis).

4. Endpoint Analysis: a. Nitric Oxide (NO) Assay: i. Collect the culture supernatant. ii. Measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent system according to the manufacturer's instructions. b. TNF-α ELISA: i. Collect the culture supernatant. ii. Measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's protocol. c. Western Blot for iNOS and COX-2: i. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. ii. Determine protein concentration using a BCA assay. iii. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. iv. Block the membrane and probe with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin). v. Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vitro LPS-Induced Inflammation in Human Corneal Epithelial (HCE-2) Cells

This protocol is adapted from the study by Truong et al. (2025).[1]

1. Cell Culture and Seeding: a. Culture HCE-2 cells in keratinocyte serum-free medium (K-SFM) supplemented with bovine pituitary extract and human recombinant epidermal growth factor. b. Seed cells in appropriate culture plates and grow to 80-90% confluency.

2. LCB 03-0110 Pre-treatment: a. Prepare and dilute LCB 03-0110 as described in Protocol 1, using K-SFM. b. Pre-treat the cells with LCB 03-0110 (e.g., 1, 3, 9 µM) or vehicle for 1 hour.

3. LPS Stimulation: a. Add LPS to a final concentration of 1 µg/mL. b. Incubate for 24 hours for cytokine analysis or for shorter time points (e.g., 15-60 minutes) for phosphorylation studies.

4. Endpoint Analysis: a. IL-6 and IL-8 ELISA: i. Collect the supernatant and measure cytokine concentrations using specific ELISA kits as described previously. b. Western Blot for Phospho-ERK and Phospho-p38: i. Lyse the cells and perform Western blotting as described in Protocol 1. ii. Probe membranes with primary antibodies specific for the phosphorylated forms of ERK1/2 and p38 MAPK. iii. Also probe for total ERK1/2 and p38 as loading controls.

Protocol 3: Proposed In Vivo Model of LPS-Induced Systemic Inflammation in Mice

This is a representative protocol based on common practices for this model and the known characteristics of LCB 03-0110.[6][7] It should be optimized for specific research questions.

1. Animals and Acclimatization: a. Use 8-10 week old male C57BL/6 mice. b. Acclimatize the animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Grouping and Treatment: a. Randomly assign mice to treatment groups (n=6-8 per group): i. Vehicle control + Saline ii. Vehicle control + LPS iii. LCB 03-0110 (e.g., 2.5 mg/kg) + LPS iv. LCB 03-0110 (e.g., 5 mg/kg) + LPS b. LCB 03-0110 can be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) for intraperitoneal (i.p.) or oral (p.o.) administration. Pharmacokinetic studies suggest good brain penetration after i.p. injection.[7] c. Administer LCB 03-0110 or vehicle 1 hour prior to LPS challenge.

3. LPS Challenge: a. Induce systemic inflammation by injecting LPS (e.g., 1-5 mg/kg, i.p.). The dose of LPS should be titrated to induce a robust but sublethal inflammatory response. b. Administer an equal volume of sterile saline to the control group.

4. Monitoring and Sample Collection: a. Monitor the animals for signs of inflammation and distress. b. At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS injection), euthanize the mice. c. Collect blood via cardiac puncture for serum preparation. d. Perfuse the animals with PBS and harvest tissues such as lungs, liver, and spleen. One portion can be fixed in formalin for histology, and another can be snap-frozen for molecular analysis.

5. Endpoint Analysis: a. Serum Cytokine Analysis: i. Measure the levels of TNF-α, IL-6, and other relevant cytokines in the serum using a multiplex immunoassay or individual ELISA kits. b. Histopathology: i. Process formalin-fixed, paraffin-embedded tissues for hematoxylin (B73222) and eosin (B541160) (H&E) staining to assess tissue inflammation and cellular infiltration. ii. Perform immunohistochemistry (IHC) for specific inflammatory markers (e.g., F4/80 for macrophages, Ly6G for neutrophils). c. Gene Expression Analysis: i. Extract RNA from frozen tissues. ii. Perform quantitative real-time PCR (qPCR) to measure the mRNA expression of inflammatory genes (e.g., Tnf, Il6, Nos2).

Conclusion

LCB 03-0110 demonstrates significant anti-inflammatory effects in LPS-stimulated in vitro models by inhibiting key signaling molecules like p38, ERK, and c-Src, leading to a reduction in pro-inflammatory mediators. The provided protocols offer a framework for further investigation of LCB 03-0110 in both cellular and systemic inflammation models. Further in vivo studies are warranted to fully elucidate its therapeutic potential in inflammatory diseases.

References

Troubleshooting & Optimization

LCB 03-0110 dihydrochloride off-target effects in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of LCB 03-0110 dihydrochloride (B599025) in cell-based assays. This guide addresses potential off-target effects and provides troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LCB 03-0110?

LCB 03-0110 is a multi-tyrosine kinase inhibitor.[1][2] It functions as an ATP-competitive inhibitor for several kinases, including Discoidin Domain Receptors (DDR1 and DDR2), members of the c-Src family, VEGFR-2, and Janus kinases (JAKs).[1][3][4]

Q2: Is LCB 03-0110 a selective inhibitor?

No, LCB 03-0110 is a broad-spectrum inhibitor. A kinase panel assay revealed that at a concentration of 10 µM, it inhibited over 90% of 20 different tyrosine kinases out of a panel of 60.[1][4] This indicates a high potential for off-target effects, which should be considered during experimental design and data interpretation.

Q3: What are the known primary targets of LCB 03-0110?

The primary known targets of LCB 03-0110 include, but are not limited to, DDR1, DDR2, c-Src, VEGFR-2, TIE-2, and JAK, which in turn affects STAT3 signaling.[3]

Q4: Has cytotoxicity been observed with LCB 03-0110 treatment in cell lines?

Studies have reported that LCB 03-0110 was non-toxic to human corneal epithelial (HCE-2) cells and murine T helper 17 (Th17) cells.[2][5][6] Previous research across various cell lines and animal models has also suggested a reasonably safe profile.[5][7] However, it is crucial to determine the cytotoxic concentration for your specific cell line using a viability assay (e.g., MTT or trypan blue exclusion).

Q5: What are the reported effects of LCB 03-0110 on inflammatory signaling?

LCB 03-0110 has demonstrated significant anti-inflammatory effects. In lipopolysaccharide (LPS) or poly(I:C)-stimulated HCE-2 cells, it suppressed the phosphorylation of p38 and ERK and reduced the expression of IL-6 and IL-8.[2][5][6] It also dose-dependently decreased the expression of IL-17A in Th17 cells.[2][5] In J774A.1 macrophage cells, it inhibited the synthesis of nitric oxide, iNOS, COX-2, and TNF-α.[8]

Troubleshooting Guide

Issue 1: Unexpected changes in cell proliferation or viability.

  • Possible Cause: Off-target effects on kinases essential for cell survival and proliferation in your specific cell line. LCB 03-0110 is known to inhibit VEGFR-2, which can impact endothelial cell proliferation and viability.[3]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the IC50 for your intended target and the concentration at which cytotoxicity is observed in your cell line.

    • Use a More Selective Inhibitor: If available, use a more selective inhibitor for your target of interest as a control to confirm that the observed phenotype is due to inhibition of that specific target.

    • Rescue Experiment: If you hypothesize an off-target effect is responsible for the phenotype, try to "rescue" the cells by activating a downstream component of the affected pathway.

Issue 2: Discrepancies in results compared to published data.

  • Possible Cause: Differences in experimental conditions, such as cell line passage number, serum concentration in the media, or the specific isoform of the target protein.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure your experimental protocol, including cell density, treatment duration, and reagent concentrations, aligns with published methodologies.

    • Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling.

    • Confirm Target Expression: Use Western blot or qPCR to confirm the expression levels of the intended target kinase in your cell line.

Issue 3: Altered cell migration or morphology not related to the primary research question.

  • Possible Cause: LCB 03-0110 is a known inhibitor of c-Src and focal adhesion kinase (FAK) activation, which are critical for cell adhesion and migration.[8] It has been shown to suppress the proliferation and migration of primary dermal fibroblasts.[8][9]

  • Troubleshooting Steps:

    • Monitor Cell Morphology: Document any changes in cell shape, adhesion, or cytoskeletal organization upon treatment.

    • Control for Migration Effects: If your experiment is not focused on migration, consider using a lower concentration of LCB 03-0110 or a shorter treatment time to minimize these effects.

    • Investigate Src/FAK Signaling: Use phosphospecific antibodies to determine if Src and FAK signaling pathways are being affected at the concentrations used in your experiments.

Quantitative Data Summary

Table 1: IC50 Values of LCB 03-0110 for Target Kinases

Target KinaseCell Line / Assay TypeIC50 Value
DDR1b (autophosphorylation)HEK293164 nM[4][9]
DDR2 (autophosphorylation)HEK293171 nM[1][4]
DDR2 (active form)Kinase Assay6 nM[1][4]
DDR2 (non-activated form)Kinase Assay145 nM[1][4]

Table 2: Summary of LCB 03-0110 Effects in Various Cell Lines

Cell LineStimulusEffectReference
Primary Dermal FibroblastsTGF-β1, Type I CollagenInhibition of proliferation and migration[8][9]
J774A.1 MacrophagesLipopolysaccharide (LPS)Inhibition of migration and synthesis of NO, iNOS, COX-2, TNF-α[8]
Human Endothelial CellsVEGFInhibition of proliferation, viability, migration, and tube formation[3]
HCE-2LPS, poly(I:C)Suppression of p38 and ERK phosphorylation; reduced IL-6 and IL-8 expression[2][5][6]
Th17 Cells-Dose-dependent decrease in IL-17A expression[2][5]
B35 Rat NeuroblastomaType-4 CollagenInhibition of pDDR1 and pDDR2[7]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Kinases (e.g., p-ERK, p-p38)

  • Cell Culture and Treatment: Plate cells (e.g., HCE-2) at a suitable density and allow them to adhere overnight. Starve cells in serum-free media for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of LCB 03-0110 or vehicle control (DMSO) for 1-2 hours.

  • Stimulation: Add the appropriate stimulus (e.g., 1 µg/mL LPS) for the recommended time (e.g., 30 minutes).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against the phosphorylated and total forms of the kinases of interest overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

Visualizations

LCB_03_0110_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 cSRC c-Src VEGFR2->cSRC DDR1_2 DDR1/2 DDR1_2->cSRC TIE2 TIE-2 MAPK p38/ERK cSRC->MAPK FAK FAK cSRC->FAK JAK JAK STAT3 STAT3 JAK->STAT3 Gene_Expression Gene Expression (e.g., IL-6, IL-8) MAPK->Gene_Expression AKT1 Akt1 FAK->AKT1 STAT3->Gene_Expression LCB030110 LCB 03-0110 LCB030110->VEGFR2 LCB030110->DDR1_2 LCB030110->TIE2 LCB030110->cSRC LCB030110->JAK

Caption: Key signaling pathways inhibited by LCB 03-0110.

Experimental_Workflow start Start: Cell Culture treatment LCB 03-0110 Dose-Response start->treatment viability Assay 1: Cell Viability (MTT) treatment->viability target_inhibition Assay 2: Target Inhibition (Western Blot) treatment->target_inhibition phenotype Assay 3: Phenotypic Assay (e.g., Migration, Cytokine ELISA) treatment->phenotype data_analysis Data Analysis viability->data_analysis target_inhibition->data_analysis phenotype->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Recommended workflow for characterizing LCB 03-0110 effects.

References

LCB 03-0110 dihydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing LCB 03-0110 dihydrochloride (B599025), this technical support center provides essential information on stability, storage, and handling to ensure experimental success and reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I store LCB 03-0110 dihydrochloride upon receipt?

A: this compound is supplied as a solid powder and should be stored under specific conditions to maintain its integrity. For long-term storage, it is recommended to keep the powder at -20°C for up to three years.[1] Some suppliers also suggest storage at room temperature with a desiccant. Always refer to the manufacturer's certificate of analysis for batch-specific storage recommendations.

Q2: What is the recommended solvent for preparing stock solutions?

A: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound.[1] The compound is also soluble in water.

Q3: How should I prepare a stock solution of this compound?

A: To prepare a stock solution, it is advisable to bring the vial of the compound to room temperature before opening to prevent condensation. Reconstitute the powder in anhydrous DMSO to your desired concentration. Sonication may be necessary to aid dissolution.[1]

Q4: How should I store the stock solution?

A: Stock solutions of this compound in DMSO should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into single-use volumes.

Q5: How do I prepare working solutions from the stock solution?

A: To prepare a working solution, thaw a single-use aliquot of the DMSO stock solution and dilute it to the final desired concentration in your aqueous experimental buffer or cell culture medium. It is important to ensure that the final concentration of DMSO in your experiment is low (typically less than 0.1%) to avoid solvent-induced cellular toxicity.

Q6: How stable is this compound in aqueous solutions or cell culture media?

Q7: Is this compound sensitive to light?

A: There is no specific information available regarding the photosensitivity of this compound. However, as a general precaution for organic molecules, it is recommended to protect solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or experiments.

Data Summary

Storage Conditions
FormStorage TemperatureDurationNotes
Solid Powder-20°CUp to 3 years[1]Keep desiccated.
In Solvent (DMSO)-80°CUp to 1 year[1]Aliquot to avoid freeze-thaw cycles.
Solubility
SolventMaximum Concentration
DMSO30 mg/mL (61.17 mM)[1]
Water49.05 mg/mL (100 mM)

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial containing the solid this compound to warm to room temperature before opening.

  • Weigh: Accurately weigh the desired amount of the compound. The molecular weight of this compound is 490.45 g/mol . To make 1 mL of a 10 mM stock solution, you will need 4.90 mg.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the solid. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution and, if necessary, sonicate in a water bath until the solid is completely dissolved.[1]

  • Aliquot and Store: Dispense the stock solution into single-use, light-protected vials and store at -80°C.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent or weaker than expected biological activity 1. Compound Degradation: The compound may have degraded due to improper storage or repeated freeze-thaw cycles of the stock solution. 2. Inaccurate Concentration: The initial weighing of the solid or the dilution of the stock solution may have been inaccurate.1. Use a fresh aliquot of the stock solution for each experiment. If the problem persists, prepare a new stock solution from the solid. 2. Re-weigh the solid compound and carefully prepare a new stock solution.
Precipitation observed in cell culture media 1. Low Solubility in Aqueous Media: The concentration of this compound in the working solution may exceed its solubility limit in the aqueous buffer or cell culture medium. 2. High DMSO Concentration: A high final concentration of DMSO can cause some compounds to precipitate when diluted in aqueous solutions.1. Prepare a more dilute working solution. Ensure thorough mixing immediately after diluting the DMSO stock into the aqueous medium. 2. Keep the final DMSO concentration in the experimental setup as low as possible (ideally <0.1%).
No biological effect observed 1. Inactive Compound: The compound may have degraded completely. 2. Incorrect Target or Pathway: The experimental system may not be sensitive to the inhibitory activity of this compound.1. Obtain a fresh batch of the compound and prepare a new stock solution. 2. Verify the expression and activity of the target kinases (e.g., c-Src, BTK, SYK, DDR2) in your experimental model.

Visual Guides

experimental_workflow This compound Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting start Start: Receive this compound (Solid) store_solid Store Solid at -20°C start->store_solid prep_stock Prepare Stock Solution in DMSO store_solid->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock thaw_aliquot Thaw Single-Use Aliquot store_stock->thaw_aliquot prep_working Prepare Working Solution in Aqueous Buffer/Media thaw_aliquot->prep_working run_exp Perform Experiment prep_working->run_exp analyze Analyze Results run_exp->analyze troubleshoot Troubleshoot Inconsistent Results analyze->troubleshoot If needed

Caption: Workflow for handling this compound.

troubleshooting_logic Troubleshooting Inconsistent Experimental Results start Inconsistent or No Effect Observed? check_storage Was the compound stored correctly? start->check_storage check_prep Was the stock solution prepared correctly? check_storage->check_prep Yes solution1 Use a fresh batch of the compound. check_storage->solution1 No check_working Was the working solution prepared fresh? check_prep->check_working Yes solution2 Prepare a new stock solution. check_prep->solution2 No check_model Is the experimental model appropriate? check_working->check_model Yes solution3 Prepare fresh working solution for each experiment. check_working->solution3 No solution4 Verify target expression and activity. check_model->solution4 No

Caption: Decision tree for troubleshooting experimental issues.

References

Overcoming solubility issues with LCB 03-0110 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LCB 03-0110 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

1. What is LCB 03-0110 dihydrochloride?

This compound is a potent, multi-kinase inhibitor. It is primarily known as a c-Src kinase inhibitor, with an IC50 of 1.3 nM.[1][2] It also demonstrates potent inhibitory activity against the discoidin domain receptor (DDR) 2 family of tyrosine kinases, Bruton's tyrosine kinase (BTK), and spleen tyrosine kinase (Syk).[1][2] Additionally, it has been shown to inhibit VEGFR-2 and the JAK/STAT3 signaling pathway.[3]

2. What are the primary applications of this compound in research?

This compound is utilized in a variety of in vitro and in vivo research applications. Key areas of investigation include:

  • Wound Healing and Fibrosis: It has been shown to suppress scar formation by inhibiting the activation of fibroblasts and macrophages.[4][5]

  • Inflammation: The compound inhibits the LPS-induced activation of macrophages and the production of inflammatory mediators.[1][4] It has also been studied for its anti-inflammatory effects in models of dry eye disease (DED) by reducing levels of IL-6, IL-8, and IL-17A.[6]

  • Cancer Research: As an inhibitor of angiogenesis and key signaling pathways like c-Src, VEGFR-2, and JAK/STAT3, it is explored for its potential anti-cancer properties.[3]

  • Neurodegenerative Diseases: Some studies suggest its potential as a therapeutic approach in neurodegeneration by reducing neurotoxic proteins.[7][8]

3. What is the mechanism of action of this compound?

This compound functions as an ATP-competitive inhibitor of multiple tyrosine kinases.[7][8] By binding to the ATP-binding site of kinases such as c-Src, DDR1, DDR2, VEGFR-2, and TIE-2, it blocks their phosphorylation activity and downstream signaling cascades.[3] This inhibition affects various cellular processes including proliferation, migration, and inflammatory responses.

Troubleshooting Guide: Overcoming Solubility Issues

Q1: I am having trouble dissolving this compound. What are the recommended solvents and concentrations?

This compound is soluble in both water and DMSO.[2][9] For consistent results, it is recommended to prepare fresh solutions.

Solubility Data

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water10049.05
DMSO10049.05

Data sourced from multiple suppliers, slight variations may exist between batches.[2][9] Another source suggests a solubility of 30 mg/mL (61.17 mM) in DMSO.[1]

Q2: My this compound solution appears cloudy or has precipitates. What can I do?

If you observe cloudiness or precipitation, consider the following troubleshooting steps:

  • Sonication: For solutions in DMSO, sonication is recommended to aid dissolution.[1]

  • Warming: Gently warming the solution to 37°C can help increase solubility, especially for higher concentrations.

  • pH Adjustment: For aqueous solutions, ensure the pH of your buffer is compatible with the compound's stability.

  • Fresh Solvent: Use high-purity, anhydrous solvents to avoid introducing contaminants that may affect solubility.

Q3: How should I prepare stock solutions of this compound?

To prepare stock solutions, use the following guidelines based on the molecular weight of 490.45 g/mol . Note that the actual molecular weight may vary slightly between batches due to hydration, so always refer to the Certificate of Analysis for batch-specific data.

Stock Solution Preparation Table

Desired ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mg
1 mM2.04 mL10.19 mL
5 mM0.41 mL2.04 mL
10 mM0.20 mL1.02 mL

For other masses, the volume can be calculated using the formula: Volume (mL) = [Mass (mg) / 490.45 ( g/mol )] / [Desired Concentration (mol/L)] * 1000

Experimental Protocols & Methodologies

In Vitro Kinase Assay

To determine the inhibitory activity of LCB 03-0110 on specific kinases (e.g., c-Src, DDR2), a common method is an in vitro kinase assay.

  • Reagents: Recombinant active kinase, appropriate substrate (e.g., a peptide for phosphorylation), ATP, and LCB 03-0110 at various concentrations.

  • Procedure:

    • Incubate the kinase with varying concentrations of LCB 03-0110.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

    • Stop the reaction.

    • Quantify the phosphorylated substrate. This can be done using methods like radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays that measure ATP consumption.

  • Data Analysis: Calculate the IC50 value, which is the concentration of LCB 03-0110 required to inhibit 50% of the kinase activity.

Cell-Based Autophosphorylation Assay

This assay is used to determine the effect of LCB 03-0110 on the autophosphorylation of a receptor tyrosine kinase (e.g., DDR1 or DDR2) in a cellular context.

  • Cell Culture: Use cells that overexpress the kinase of interest (e.g., HEK293 cells transfected with DDR1 or DDR2).[7][8]

  • Treatment: Treat the cells with varying concentrations of LCB 03-0110 for a specified duration.

  • Stimulation: Induce autophosphorylation of the receptor by adding its ligand (e.g., collagen for DDR1/2).

  • Lysis and Analysis: Lyse the cells and analyze the phosphorylation status of the target kinase using Western blotting with a phospho-specific antibody.

  • Quantification: Densitometry can be used to quantify the levels of the phosphorylated kinase relative to the total kinase protein.

Signaling Pathway Diagrams

Below are diagrams illustrating the key signaling pathways affected by this compound.

LCB_03_0110_Mechanism_of_Action cluster_inhibition This compound cluster_kinases Target Kinases cluster_pathways Downstream Signaling LCB_03_0110 LCB 03-0110 cSrc c-Src LCB_03_0110->cSrc DDR DDR1/2 LCB_03_0110->DDR VEGFR2 VEGFR-2 LCB_03_0110->VEGFR2 JAK JAK LCB_03_0110->JAK BTK_Syk BTK/Syk LCB_03_0110->BTK_Syk MAPK MAPK (ERK/P38) cSrc->MAPK Akt_FAK Akt/FAK cSrc->Akt_FAK DDR->Akt_FAK VEGFR2->MAPK STAT3 STAT3 JAK->STAT3

Caption: Mechanism of action of this compound.

Experimental_Workflow_Solubility cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting cluster_final Final Solution start Weigh LCB 03-0110 dihydrochloride powder add_solvent Add appropriate volume of Water or DMSO start->add_solvent vortex Vortex thoroughly add_solvent->vortex observe Observe for precipitates vortex->observe sonicate Sonicate (for DMSO) observe->sonicate Yes end Clear Stock Solution observe->end No warm Warm to 37°C sonicate->warm warm->observe

Caption: Workflow for dissolving this compound.

References

Technical Support Center: LCB 03-0110 Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information for interpreting multi-kinase inhibition data for LCB 03-0110. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative inhibition data.

Frequently Asked Questions (FAQs)

Q1: What is LCB 03-0110 and what is its primary mechanism of action?

A1: LCB 03-0110 is a potent, small-molecule multi-kinase inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of a range of tyrosine kinases, including the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2), the c-Src family, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase (JAK).[4][5] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of these kinases.[5]

Q2: What are the main signaling pathways affected by LCB 03-0110?

A2: LCB 03-0110 has been shown to inhibit several key signaling pathways implicated in cell proliferation, migration, inflammation, and angiogenesis. These include the VEGFR-2, JAK/STAT3, and MAPK/ERK and p38 signaling cascades.[4][6]

Q3: In which experimental models has LCB 03-0110 been studied?

A3: LCB 03-0110 has been evaluated in various in vitro and in vivo models. In vitro studies have utilized cell lines such as human corneal epithelial (HCE-2) cells, murine T helper 17 (Th17) cells, and HEK293 cells engineered to overexpress DDR1 and DDR2.[5][6] In vivo studies have included a rabbit ear model for wound healing and hypertrophic scar formation.[1]

Q4: What are the potential therapeutic applications of LCB 03-0110?

A4: Based on its multi-kinase inhibitory profile, LCB 03-0110 is being investigated for its therapeutic potential in conditions where the targeted kinases play a pathological role. These include fibrosis, inflammatory diseases like dry eye disease, and cancer.[1][6][7]

Q5: Is LCB 03-0110 cytotoxic?

A5: Studies on human corneal epithelial (HCE-2) and murine Th17 cells have shown that LCB 03-0110 is not significantly cytotoxic at effective concentrations.[6]

Data Presentation: Kinase Inhibition Profile of LCB 03-0110

The following table summarizes the quantitative data on the inhibitory activity of LCB 03-0110 against various kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase Target FamilySpecific KinaseIC50 (nM)Notes
Discoidin Domain Receptor (DDR) Family DDR1 (cell-based)164Inhibition of collagen-induced autophosphorylation in HEK293 cells.[5]
DDR2 (active form)6In vitro kinase assay.[5]
DDR2 (non-activated form)145In vitro kinase assay.[5]
DDR2 (cell-based)171Inhibition of collagen-induced autophosphorylation in HEK293 cells.[5]
c-Src Family c-Src1.3In vitro kinase assay.[8]
Other Tyrosine Kinases BTK familyPotent inhibitorIC50 not specified.[8]
SYK familyPotent inhibitorIC50 not specified.[8]

Note: In a kinase panel assay against 60 kinases, LCB 03-0110 at a concentration of 10 µM inhibited more than 90% of 20 different tyrosine kinases, indicating its broad-spectrum activity.[5]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Below are diagrams created using Graphviz to visualize key concepts related to LCB 03-0110.

LCB_03_0110_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth_Factors Growth Factors (e.g., VEGF) VEGFR2 VEGFR-2 Growth_Factors->VEGFR2 binds Collagen Collagen DDR DDR1/2 Collagen->DDR binds JAK JAK VEGFR2->JAK activates Src c-Src DDR->Src activates MAPK MAPK (ERK, p38) Src->MAPK activates STAT3 STAT3 JAK->STAT3 activates Proliferation Cell Proliferation, Migration, Angiogenesis STAT3->Proliferation MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation LCB_03_0110 LCB 03-0110 LCB_03_0110->VEGFR2 LCB_03_0110->DDR LCB_03_0110->Src LCB_03_0110->JAK

Caption: Signaling pathways inhibited by LCB 03-0110.

Experimental_Workflow Start Start In_Vitro_Assay In Vitro Kinase Assay (e.g., HotSpot Assay) Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (e.g., Autophosphorylation) Start->Cell_Based_Assay In_Vivo_Model In Vivo Animal Model (e.g., Wound Healing) Start->In_Vivo_Model Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis In_Vivo_Model->Data_Analysis Troubleshooting Troubleshooting Data_Analysis->Troubleshooting Results Results Interpretation Data_Analysis->Results Troubleshooting->In_Vitro_Assay Troubleshooting->Cell_Based_Assay Troubleshooting->In_Vivo_Model

Caption: General experimental workflow for evaluating LCB 03-0110.

Experimental Protocols

In Vitro Kinase Inhibition Assay (HotSpot™ Assay Platform)

This protocol describes a general procedure for determining the in vitro kinase inhibitory activity of LCB 03-0110.

Materials:

  • LCB 03-0110 stock solution (in DMSO)

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Base reaction buffer

  • Required cofactors for the specific kinase

  • [γ-³³P]ATP

  • P81 phosphocellulose filter plates

  • Phosphoric acid

Procedure:

  • Prepare serial dilutions of LCB 03-0110 in the appropriate buffer.

  • Prepare the substrate in freshly prepared base reaction buffer.

  • Add any required cofactors to the substrate solution.

  • Dispense the kinase into the substrate solution and mix gently.

  • Add the LCB 03-0110 dilutions or vehicle (DMSO) to the kinase-substrate mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Incubate the reaction plate at 30°C for a specified period, ensuring the reaction is within the linear range.

  • Terminate the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each LCB 03-0110 concentration and determine the IC50 value using appropriate software.

Cell-Based DDR1/2 Autophosphorylation Assay

This protocol is for assessing the inhibitory effect of LCB 03-0110 on collagen-induced autophosphorylation of DDR1 and DDR2 in a cellular context.

Materials:

  • HEK293 cells stably overexpressing either DDR1b or DDR2

  • DMEM supplemented with 10% FBS and appropriate selection antibiotics

  • LCB 03-0110 stock solution (in DMSO)

  • Type I collagen

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phospho-DDR1/2 and total DDR1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Seed the HEK293-DDR1b or HEK293-DDR2 cells in appropriate culture plates and grow to 80-90% confluency.

  • Starve the cells in serum-free DMEM for 12-24 hours.

  • Pre-treat the cells with various concentrations of LCB 03-0110 or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with type I collagen for the recommended time to induce receptor autophosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody against phospho-DDR1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total DDR1/2 for loading control.

  • Quantify the band intensities to determine the inhibition of autophosphorylation.

Rabbit Ear Wound Healing and Scar Formation Model

This protocol outlines the in vivo evaluation of LCB 03-0110's effect on wound healing and scar formation.

Materials:

  • New Zealand White rabbits

  • Surgical instruments for creating full-thickness excisional wounds

  • LCB 03-0110 formulated for topical application (e.g., in a suitable vehicle)

  • Vehicle control

  • Wound dressing materials

  • Tissue collection and processing reagents for histology and immunohistochemistry

Procedure:

  • Anesthetize the rabbits according to approved animal care and use protocols.

  • Create full-thickness excisional wounds on the ears of the rabbits.

  • Topically apply a defined amount of the LCB 03-0110 formulation or the vehicle control to the wounds.

  • Cover the wounds with an appropriate dressing.

  • Repeat the treatment at regular intervals (e.g., daily or every other day).

  • Monitor the wound closure rate by measuring the wound area at different time points.

  • At the end of the study period, euthanize the animals and harvest the wound tissue.

  • Process the tissue for histological analysis (e.g., H&E staining) to assess tissue regeneration and scar formation.

  • Perform immunohistochemistry for markers of inflammation (e.g., macrophages) and fibrosis (e.g., α-smooth muscle actin) to evaluate the cellular effects of LCB 03-0110.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
In vitro Kinase Assay: High variability in results.- Inaccurate pipetting.- Instability of kinase or substrate.- Inconsistent incubation times.- Use calibrated pipettes and proper technique.- Prepare fresh reagents and keep them on ice.- Ensure precise timing for all steps.
In vitro Kinase Assay: No or low kinase activity.- Inactive kinase enzyme.- Incorrect buffer or cofactor composition.- Suboptimal ATP concentration.- Use a new batch of kinase and verify its activity.- Double-check the composition of all buffers and solutions.- Optimize the ATP concentration for the specific kinase.
Cell-Based Assay: Weak or no signal for phosphorylated protein.- Ineffective stimulation.- Insufficient antibody concentration or quality.- High phosphatase activity in lysate.- Confirm the activity of the stimulating ligand (e.g., collagen).- Titrate the primary antibody and use a validated one.- Ensure adequate phosphatase inhibitors in the lysis buffer.
Cell-Based Assay: High background signal.- Insufficient blocking of the membrane.- Non-specific antibody binding.- Over-exposure during detection.- Increase blocking time or use a different blocking agent.- Use a more specific primary antibody or increase washing stringency.- Optimize exposure time for chemiluminescence detection.
In Vivo Model: Inconsistent wound healing rates.- Variation in wound size and depth.- Inconsistent application of the test compound.- Animal-to-animal variability.- Standardize the wounding procedure.- Ensure accurate and consistent dosing.- Use a sufficient number of animals per group to account for biological variability.
In Vivo Model: Adverse skin reactions.- Irritation caused by the vehicle or compound.- Infection of the wound.- Test the vehicle alone for any irritant effects.- Maintain sterile conditions during the procedure and apply appropriate wound care.

References

LCB 03-0110 Technical Support Center: Investigating Potential High-Concentration Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting the potential cytotoxic effects of the multi-kinase inhibitor LCB 03-0110, particularly when used at high concentrations in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Is LCB 03-0110 cytotoxic?

A1: Based on available research, LCB 03-0110 is generally considered non-cytotoxic at concentrations effective for its primary targets. Studies have shown that in cell lines such as human corneal epithelial (HCE-2) and murine T helper 17 (Th17) cells, LCB 03-0110 did not significantly impact cell viability at concentrations up to 9 μM, with viability remaining above 80%.

Q2: Why might I observe cytotoxicity at high concentrations of LCB 03-0110?

A2: LCB 03-0110 is a multi-kinase inhibitor, and like many kinase inhibitors, its selectivity can decrease at higher concentrations. At elevated concentrations, the compound may engage with off-target kinases, leading to unintended biological effects, including cytotoxicity. Research has indicated that at 10 μM, LCB 03-0110 can inhibit over 90% of a panel of 20 different tyrosine kinases. This broad-spectrum inhibition could disrupt essential cellular signaling pathways, leading to cell death.

Q3: What are the known primary targets of LCB 03-0110?

A3: LCB 03-0110 is a potent inhibitor of several tyrosine kinases, including Discoidin Domain Receptor 1 and 2 (DDR1/2), c-Src, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus kinase (JAK), which in turn affects the STAT3 signaling pathway.

Troubleshooting Guide: Unexpected Cytotoxicity

If you are observing unexpected levels of cell death in your experiments with LCB 03-0110, consider the following troubleshooting steps.

Issue Potential Cause Recommended Action
High Cytotoxicity at Expected Non-Toxic Doses Solvent toxicity (e.g., DMSO)Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically ≤0.5% for DMSO). Run a vehicle-only control (media with the same concentration of solvent) to assess solvent toxicity.
Cell line sensitivityDifferent cell lines can have varying sensitivities to kinase inhibitors. Consider testing the compound on a control cell line known to be robust.
ContaminationCheck for bacterial or fungal contamination in your cell cultures, as this can cause cell death.
Dose-Response Curve is Unusually Steep or Shifted Compound precipitationAt high concentrations, LCB 03-0110 may precipitate out of solution, especially in media with high serum content. Visually inspect your wells for any precipitate. If observed, consider using a lower serum concentration or a different solvent system.
Off-target effectsAs concentration increases, off-target kinase inhibition becomes more likely. This can lead to a sharp increase in cytotoxicity. Consider performing a kinase inhibition profile at the concentrations you are using to identify potential off-target effects.
Inconsistent Results Between Experiments Cell densityVariations in cell seeding density can affect the apparent cytotoxicity of a compound. Ensure you are using a consistent cell number for each experiment.
Passage numberHigh passage numbers can lead to genetic drift and altered cellular responses. Use cells with a consistent and low passage number for your experiments.

Experimental Protocols

Protocol 1: Assessing Cell Viability using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of LCB 03-0110 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • LCB 03-0110

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Selected cell line

  • Complete culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of LCB 03-0110 in DMSO. Create a serial dilution of LCB 03-0110 in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted LCB 03-0110 solutions to the respective wells. Include vehicle controls (medium with DMSO) and untreated controls (medium only).

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Detection by Annexin V Staining

This protocol outlines the detection of apoptosis induced by high concentrations of LCB 03-0110.

Materials:

  • LCB 03-0110

  • Selected cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with LCB 03-0110 at various concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Signaling Pathways Targeted by LCB 03-0110

LCB_03_0110_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 cSrc c-Src VEGFR2->cSrc DDR1_2 DDR1/2 DDR1_2->cSrc STAT3 STAT3 cSrc->STAT3 JAK JAK JAK->STAT3 GeneExpression Gene Expression STAT3->GeneExpression LCB LCB 03-0110 LCB->VEGFR2 LCB->DDR1_2 LCB->cSrc LCB->JAK

Caption: Primary signaling pathways inhibited by LCB 03-0110.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow start Start: Prepare Cell Culture seed Seed cells in 96-well plate start->seed treat Treat with LCB 03-0110 (and controls) seed->treat incubate Incubate for desired duration treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read results on plate reader assay->read analyze Analyze data and determine IC50 read->analyze end End: Report Findings analyze->end

Caption: A typical experimental workflow for cytotoxicity assessment.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic start Unexpected Cytotoxicity Observed q1 Is the vehicle control also toxic? start->q1 a1_yes Solvent concentration is likely too high. Reduce solvent concentration. q1->a1_yes Yes q2 Is the compound precipitating? q1->q2 No a2_yes Improve solubility. Consider different solvent or lower serum. q2->a2_yes Yes q3 Are results inconsistent? q2->q3 No a3_yes Check cell seeding density and passage number. Standardize protocols. q3->a3_yes Yes end Potential off-target effects at high concentration. Consider dose de-escalation or target engagement studies. q3->end No

Caption: A logical flowchart for troubleshooting unexpected cytotoxicity.

Controlling for LCB 03-0110's effects on multiple signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working with LCB 03-0110. A critical point of clarification is that while its chemical name might be reminiscent of compounds like L-trans-pyrrolidine-2,4-dicarboxylate (a glutamate (B1630785) transport inhibitor), LCB 03-0110 is not a neurotransmitter transporter inhibitor. Instead, it functions as a potent, multi-targeted tyrosine kinase inhibitor.

LCB 03-0110 has been identified as an inhibitor of several key signaling kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase (JAK), Signal Transducer and Activator of Transcription 3 (STAT3), c-Src, and Discoidin Domain Receptors (DDR1/DDR2).[1][2][3] Its effects are primarily linked to the inhibition of angiogenesis, inflammation, and fibrosis.[1][2] This guide is designed to help researchers control for and interpret the effects of its multi-pathway activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of LCB 03-0110?

A1: LCB 03-0110 is a multi-tyrosine kinase inhibitor. Its primary targets include VEGFR-2, c-SRC, TIE-2, DDR1, DDR2, and the JAK/STAT3 pathway.[1][3] It binds preferentially to the ATP-binding site of these kinases.[1]

Q2: What are the reported IC50 values for LCB 03-0110 against its key targets?

A2: The half-maximal inhibitory concentrations (IC50) vary by target and assay type (enzymatic vs. cell-based). The following table summarizes key reported values.

TargetIC50 (Enzymatic Assay)IC50 (Cell-Based Assay)Reference
DDR2 (active form) 6 nM171 nM (HEK293-DDR2)[3]
DDR2 (inactive form) 145 nM-[3]
DDR1b -164 nM (HEK293-DDR1b)[3]
VEGFR-2 Inhibited-[1]
c-SRC Inhibited-[1]
JAK Inhibited-[1]

Q3: What are the main biological processes affected by LCB 03-0110?

A3: LCB 03-0110 has been shown to inhibit VEGF-induced proliferation, migration, and tube formation of endothelial cells, suppressing angiogenesis.[1] It also suppresses fibroblast and macrophage activation, suggesting anti-fibroinflammatory activity.[2] Furthermore, it can reduce the expression of inflammatory cytokines like IL-6 and IL-8 by inhibiting MAPK (ERK and P38) signaling.[4][5]

Q4: Is LCB 03-0110 toxic to cells?

A4: Studies have reported that LCB 03-0110 is non-toxic to human corneal epithelial (HCE-2) cells and murine T helper 17 (Th17) cells at effective concentrations.[1][5] However, as with any compound, it is crucial to determine the optimal non-toxic concentration range for your specific cell type using a viability assay (e.g., MTT or CCK-8).

Signaling Pathways Overview

The diagram below illustrates the primary signaling pathways known to be inhibited by LCB 03-0110. Understanding these interconnected pathways is crucial for designing experiments and interpreting results.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 cSRC c-SRC VEGFR2->cSRC VEGF PI3K PI3K/Akt VEGFR2->PI3K VEGF MAPK MAPK (ERK, p38) VEGFR2->MAPK VEGF DDR12 DDR1/2 DDR12->cSRC Collagen DDR12->PI3K Collagen JAK JAK STAT3 STAT3 JAK->STAT3 cSRC->PI3K cSRC->MAPK pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Expression (Proliferation, Migration, Inflammation) pSTAT3->Gene PI3K->Gene MAPK->Gene LCB LCB 03-0110 LCB->VEGFR2 Inhibits LCB->DDR12 Inhibits LCB->JAK Inhibits LCB->cSRC Inhibits LCB->STAT3 Inhibits Phosphorylation

Overview of signaling pathways inhibited by LCB 03-0110.

Troubleshooting Guides

Problem 1: I observe an effect (e.g., reduced cell proliferation), but I don't know which of LCB 03-0110's targets is responsible.

This is a common challenge with multi-targeted inhibitors. A systematic approach, outlined below, is required to deconvolute the compound's effects.

G A Observed Phenotype (e.g., reduced migration) B Step 1: Pathway Activation Analysis (Western Blot for p-VEGFR2, p-STAT3, p-SRC) A->B C Does LCB 03-0110 inhibit phosphorylation of a specific kinase in your model system? B->C D Step 2: Use More Selective Inhibitors (e.g., specific VEGFR2 inhibitor, a specific SRC inhibitor) C->D Yes I Effect may be due to a combination of targets or an uncharacterized off-target. C->I No E Does the selective inhibitor recapitulate the phenotype? D->E F Step 3: Genetic Approaches (siRNA/shRNA knockdown of individual targets) E->F Yes E->I No/Partially G Does knockdown of a specific target mimic the LCB 03-0110 effect? F->G H Primary pathway identified. Consider rescue experiments (e.g., express constitutively active mutant). G->H Yes G->I No

Workflow for deconvoluting the effects of LCB 03-0110.

Solution Steps:

  • Confirm Target Engagement: First, confirm which pathways are active in your specific cell model and whether LCB 03-0110 inhibits them. Use Western blotting to probe for the phosphorylated (active) forms of key targets like STAT3, SRC, and ERK before and after treatment with LCB 03-0110.

  • Use Selective Inhibitors: Treat your cells with more selective inhibitors for each of the potential targets (e.g., a highly specific VEGFR-2 inhibitor). If a selective inhibitor produces the same phenotype as LCB 03-0110, it suggests that target is primarily responsible.

  • Employ Genetic Knockdown: Use siRNA or shRNA to knock down the expression of individual targets (e.g., STAT3, SRC). If knockdown of a specific kinase mimics the effect of LCB 03-0110, this provides strong evidence for its involvement.

  • Perform Rescue Experiments: If you identify a primary target, try to "rescue" the phenotype. For example, if you believe the effect is due to SRC inhibition, transfecting cells with a constitutively active form of SRC might reverse the effects of LCB 03-0110.

Problem 2: I am not seeing the expected anti-inflammatory effect of LCB 03-0110.

Possible Causes & Solutions:

  • Cell Type Specificity: The signaling pathways LCB 03-0110 inhibits may not be the primary drivers of inflammation in your chosen cell type. For example, its reported effects on IL-6 and IL-8 were in human corneal epithelial cells stimulated with LPS or poly(I:C).[4] Ensure your inflammatory stimulus is appropriate and that the targeted pathways are active.

  • Incorrect Concentration: Perform a dose-response curve. The effective concentration can vary significantly between cell types. Start with a range informed by published IC50 values (e.g., 10 nM to 10 µM).

  • Compound Stability: Ensure the compound has been stored correctly and that the solvent used (e.g., DMSO) is not affecting the cells at the final concentration. Always include a vehicle-only control.

  • Timing of Treatment: The timing of LCB 03-0110 treatment relative to the inflammatory stimulus is critical. Test different pre-treatment, co-treatment, and post-treatment regimens.

Key Experimental Protocols

Protocol 1: Western Blot for Phosphorylated Kinase Activity

This protocol allows for the semi-quantitative assessment of kinase inhibition by measuring the phosphorylation status of a target protein.

  • Cell Culture and Treatment: Plate cells (e.g., HUVECs for VEGFR-2 or J774A.1 macrophages for SRC/MAPK) to achieve 70-80% confluency.[2]

  • Serum Starvation (Optional): To reduce basal kinase activity, serum-starve cells for 4-24 hours, depending on the cell type.

  • Pre-treatment: Add LCB 03-0110 at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add the appropriate agonist to stimulate the pathway of interest (e.g., 50 ng/mL VEGF-A for VEGFR-2, 1 µg/mL LPS for MAPK/SRC). Incubate for the optimal time to see peak phosphorylation (typically 5-30 minutes).

  • Cell Lysis: Immediately place plates on ice, aspirate the media, and wash once with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Scrape and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-p-STAT3 Tyr705) overnight at 4°C.

    • Wash 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-STAT3) and/or a housekeeping protein like GAPDH or β-actin.

References

LCB 03-0110 brain penetration and pharmacokinetic profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the brain penetration and pharmacokinetic profile of LCB 03-0110.

Frequently Asked Questions (FAQs)

Q1: What is LCB 03-0110 and what is its primary mechanism of action?

LCB 03-0110 is a multi-kinase inhibitor.[1][2][3] It acts as an inhibitor of several tyrosine kinases, including Discoidin Domain Receptor 1 (DDR1) and 2 (DDR2), c-Src, Janus kinase (JAK), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][4] Its mechanism involves binding to the ATP-binding site of these kinases, thereby inhibiting their activity.[1] This inhibition affects downstream signaling pathways such as the JAK/STAT3 and MAPK/ERK/P38 pathways.[1][5]

Q2: What is the brain penetration capability of LCB 03-0110?

LCB 03-0110 demonstrates the ability to cross the blood-brain barrier. Studies have shown a plasma-to-brain ratio of 12%.[2][3] However, it's important to note that brain penetration does not appear to increase linearly with dosage, suggesting the involvement of efflux mechanisms at higher concentrations.[6]

Q3: What are the known therapeutic applications of LCB 03-0110?

LCB 03-0110 has been investigated for several therapeutic applications, including:

  • Neurodegenerative Diseases: Due to its ability to inhibit DDR1, it has been shown to reduce neurotoxic proteins like amyloid-β, hyperphosphorylated tau, and α-synuclein in the central nervous system.[4][6]

  • Dry Eye Disease (DED): It exhibits anti-inflammatory effects by suppressing the phosphorylation of p38 and ERK, and reducing the expression of inflammatory cytokines like IL-6 and IL-8.[5][7]

  • Scar Formation: It can suppress scar formation by inhibiting the activation of fibroblasts and macrophages.[8][9]

  • Cancer: By inhibiting VEGFR-2 and JAK/STAT3 signaling, it has potent anti-angiogenic properties.[1]

Troubleshooting and Experimental Guides

Issue: Inconsistent results in brain tissue concentration of LCB 03-0110.

Possible Cause: Efflux mechanisms at the blood-brain barrier may be saturated at higher doses, leading to a non-linear relationship between the administered dose and brain concentration.

Recommendation: It is crucial to perform dose-ranging studies to determine the optimal concentration for brain penetration. A study has shown that brain penetration increases from 29.4% to 50.7% when the dose is increased from 1.25 mg/kg to 2.5 mg/kg, but drops to 12.4% at a 5 mg/kg dose.[6] Therefore, using doses within the optimal range (e.g., 1.25 - 2.5 mg/kg in mice) is recommended for achieving consistent CNS concentrations.[3][6]

Issue: Variability in in vitro kinase assay results.

Possible Cause: The inhibitory activity of LCB 03-0110 can be dependent on the activation state of the target kinase.

Recommendation: Ensure that the kinase being assayed is in the appropriate activation state. For example, LCB 03-0110 is significantly more potent at inhibiting the active form of DDR2 (IC50 = 6 nM) compared to the non-activated form (IC50 = 145 nM).[4]

Quantitative Data

Table 1: Brain Penetration and Plasma:Brain Ratio of LCB 03-0110 and other Kinase Inhibitors

CompoundPlasma:Brain Ratio (%)
LCB 03-0110 12% [2][3]
Nilotinib1%[2][3]
Bosutinib5%[2][3]
Radotinib5%[2][3]
Bafetinib12%[2][3]

Table 2: In Vitro Inhibitory Activity (IC50) of LCB 03-0110

Target KinaseIC50 ValueCell Line/Condition
c-Src1.3 nM[10]N/A
DDR2 (active form)6 nM[4]Kinase Assay
DDR2 (non-activated form)145 nM[4]Kinase Assay
DDR1 (autophosphorylation)164 nM[4]HEK293-DDR1b cells
DDR2 (autophosphorylation)171 nM[4]HEK293-DDR2 cells

Experimental Protocols

Protocol 1: In Vivo Assessment of Brain Penetration in Mice

  • Animal Model: C57BL/6J mice are a suitable model.[3]

  • Drug Administration: Administer LCB 03-0110 via intraperitoneal (I.P.) injection. Doses of 1.25 mg/kg and 2.5 mg/kg have been shown to achieve CNS concentrations sufficient to inhibit target kinases.[3][6]

  • Sample Collection: Collect blood and brain tissue at various time points post-injection.

  • Analysis: Determine the concentration of LCB 03-0110 in plasma and brain homogenates using appropriate analytical methods (e.g., LC-MS/MS) to calculate the plasma:brain ratio.

Protocol 2: In Vitro Kinase Inhibition Assay

  • Cell Lines: B35 rat neuroblastoma cells can be used to assess the inhibition of DDR1 and DDR2 phosphorylation.[6][11] For anti-inflammatory effects, Human Corneal Epithelial (HCE-2) cells are appropriate.[5]

  • Stimulation: For DDR phosphorylation, stimulate B35 cells with type-4 collagen for 2 hours.[6][11] For inflammatory response, stimulate HCE-2 cells with lipopolysaccharide (LPS) or poly(I:C).[5]

  • Treatment: Treat the stimulated cells with varying concentrations of LCB 03-0110 (e.g., 10 µM to 100 µM for DDR inhibition, and 3 µM to 9 µM for anti-inflammatory effects) for a specified duration (e.g., 5 hours for DDR inhibition).[5][6]

  • Analysis: Analyze the phosphorylation status of target proteins (e.g., pDDR1, pDDR2, p-ERK, p-P38) using Western Blot.[5][6] Quantify the expression levels of cytokines (e.g., IL-6, IL-8) using ELISA.[5]

Visualizations

LCB_03_0110_Signaling_Pathway LCB030110 LCB 03-0110 VEGFR2 VEGFR-2 LCB030110->VEGFR2 inhibits JAK JAK LCB030110->JAK inhibits cSrc c-Src LCB030110->cSrc inhibits DDR1_2 DDR1/2 LCB030110->DDR1_2 inhibits MAPK_P38_ERK MAPK (p38/ERK) LCB030110->MAPK_P38_ERK inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis STAT3 STAT3 JAK->STAT3 Neurotoxic_Proteins Neurotoxic Proteins (Aβ, p-tau, α-synuclein) DDR1_2->Neurotoxic_Proteins Inflammation Inflammation (IL-6, IL-8) MAPK_P38_ERK->Inflammation STAT3->Angiogenesis

Caption: LCB 03-0110 inhibits multiple tyrosine kinases and signaling pathways.

Experimental_Workflow_Brain_Penetration Start Start: Animal Model (Mouse) Administration LCB 03-0110 Administration (I.P. Injection) Start->Administration Time_Points Sample Collection at Multiple Time Points Administration->Time_Points Sample_Processing Collect Blood and Brain Tissue Time_Points->Sample_Processing Analysis LC-MS/MS Analysis of Plasma and Brain Homogenates Sample_Processing->Analysis End Calculate Plasma:Brain Ratio Analysis->End

Caption: Workflow for assessing LCB 03-0110 brain penetration in vivo.

References

Technical Support Center: LCB 03-0110 Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LCB 03-0110. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with LCB 03-0110.

Frequently Asked Questions (FAQs)

Q1: What is the optimal duration of LCB 03-0110 treatment for inhibiting VEGFR-2 and JAK/STAT3 signaling?

A1: The optimal duration for inhibiting VEGFR-2 and JAK/STAT3 signaling with LCB 03-0110 is application-dependent. For acute inhibition of phosphorylation, pre-treatment for 30 minutes prior to stimulation is a common starting point. However, for downstream effects on gene expression and cellular phenotypes, longer treatment times are necessary. We recommend performing a time-course experiment for your specific cell type and experimental conditions to determine the ideal duration.

Q2: How long should I treat my cells with LCB 03-0110 to observe an anti-angiogenic effect in a tube formation assay?

A2: In a standard in vitro tube formation assay, endothelial cells typically form capillary-like structures within 4 to 18 hours. To assess the inhibitory effect of LCB 03-0110, it should be included in the culture medium for the entire duration of the assay. The optimal incubation time for observing maximal tube formation and, consequently, the inhibitory effect of LCB 03-0110, should be determined empirically for your specific endothelial cell type, but generally falls within this 4 to 18-hour window.

Q3: What is the recommended treatment duration for inhibiting endothelial cell migration with LCB 03-0110?

A3: For transwell migration assays, the incubation period can range from 3 to 18 hours. The duration will depend on the migratory speed of your endothelial cells and the strength of the chemoattractant. LCB 03-0110 should be present in the upper chamber with the cells, and potentially in the lower chamber as well, throughout the incubation period to effectively inhibit migration.

Q4: For how long should I treat cells to see an effect on cell viability or proliferation?

A4: To assess the effect of LCB 03-0110 on cell viability and proliferation, a longer treatment duration is typically required compared to signaling inhibition studies. A common starting point is 24 hours of continuous exposure to the compound. For slower-growing cell lines or to assess long-term effects, this duration can be extended to 48 or 72 hours. A 4-day treatment has been used to assess the effect on Th17 cell viability.

Troubleshooting Guides

Issue 1: No or weak inhibition of VEGFR-2/STAT3 phosphorylation.
Possible Cause Troubleshooting Step
Insufficient Treatment Time For acute phosphorylation events, ensure a pre-incubation with LCB 03-0110 for at least 30 minutes before adding the stimulus (e.g., VEGF). Phosphorylation can be transient, so it is crucial to lyse the cells at the optimal time point after stimulation (e.g., 5-30 minutes).
Suboptimal Compound Concentration Verify the concentration of LCB 03-0110 used. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental setup.
Cell Health and Passage Number Ensure that cells are healthy, within a low passage number, and have not been over-confluenced, as this can affect signaling responses.
Reagent Quality Confirm the activity of your growth factors (e.g., VEGF) and the integrity of LCB 03-0110.
Issue 2: Inconsistent results in angiogenesis (tube formation) assays.
Possible Cause Troubleshooting Step
Variable Tube Formation The quality and thickness of the basement membrane matrix (e.g., Matrigel) are critical. Ensure the matrix is thawed and plated according to the manufacturer's instructions to achieve a uniform gel.
Timing of Analysis Tube formation is a dynamic process. Capture images at multiple time points (e.g., 4, 8, 12, 18 hours) to identify the peak of tube formation and the optimal window to assess inhibition by LCB 03-0110.
Cell Seeding Density Optimize the seeding density of your endothelial cells. Too few cells may not form a robust network, while too many can lead to overcrowding and non-specific clumping.
Solvent Effects Ensure that the final concentration of the vehicle (e.g., DMSO) used to dissolve LCB 03-0110 is consistent across all wells and is at a non-toxic level.

Experimental Protocols & Data Presentation

Summary of LCB 03-0110 Treatment Durations for Optimal Effects
Experiment Cell Type LCB 03-0110 Concentration Treatment Duration Optimal Effect Observed
Inhibition of Protein Phosphorylation (p-P38, p-ERK) Human Corneal Epithelial (HCE-2) cells0.3 - 9 µM30 min pre-treatment, then 2-3 hr stimulationSignificant suppression of LPS or poly(I:C) induced phosphorylation.[1]
Inhibition of Cytokine Expression (IL-6, IL-8) Human Corneal Epithelial (HCE-2) cells0.3 - 9 µM30 min pre-treatment, then 4 hr stimulationSignificant reduction in LPS or poly(I:C) induced cytokine expression.[1]
Cell Viability Assay Human Corneal Epithelial (HCE-2) cells0.3 - 9 µM24 hoursNo significant toxicity observed.[1]
Inhibition of Cytokine Expression (IL-17A) Murine Th17 cells0.003 - 9 µM4 daysDose-dependent decrease in IL-17A expression.[1]
Cell Viability Assay Murine Th17 cells0.003 - 9 µM4 daysNo significant toxicity observed.[1]
Detailed Methodologies

1. Inhibition of Protein Phosphorylation in HCE-2 Cells

  • Cell Culture: HCE-2 cells are starved for 8 hours in Keratinocyte Serum-Free Medium (KSFM).

  • Treatment: Cells are pre-treated with LCB 03-0110 at various concentrations (e.g., 0.3, 1, 3, 9 µM) for 30 minutes.

  • Stimulation: Cells are then stimulated with LPS (1 µg/ml) or poly(I:C) (25 µg/ml) for 2 hours (for phospho-ERK analysis) or 3 hours (for phospho-P38 analysis).

  • Analysis: Cell lysates are collected and analyzed by Western blotting for phosphorylated and total ERK and P38 proteins.

2. Endothelial Cell Tube Formation Assay

  • Plate Coating: A 96-well plate is coated with a basement membrane matrix extract and allowed to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the matrix-coated wells in the presence of a pro-angiogenic stimulus (e.g., VEGF) and varying concentrations of LCB 03-0110 or vehicle control.

  • Incubation: The plate is incubated at 37°C for 4 to 18 hours.

  • Analysis: The formation of capillary-like structures is observed and quantified by microscopy. Parameters such as the number of branches, total tube length, and number of loops are measured.

Visualizations

LCB03_0110_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 JAK JAK VEGFR2->JAK activates LCB03_0110 LCB 03-0110 LCB03_0110->VEGFR2 inhibits LCB03_0110->JAK inhibits STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 GeneExpression Gene Expression pSTAT3->GeneExpression translocates to Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) GeneExpression->Angiogenesis

Caption: LCB 03-0110 inhibits angiogenesis by targeting VEGFR-2 and JAK/STAT3 signaling pathways.

Experimental_Workflow_Tube_Formation cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Coat_Plate Coat 96-well plate with basement membrane matrix Seed_Cells Seed endothelial cells Coat_Plate->Seed_Cells Add_Compound Add LCB 03-0110 and VEGF Seed_Cells->Add_Compound Incubate Incubate for 4-18 hours at 37°C Add_Compound->Incubate Image Image wells with microscope Incubate->Image Quantify Quantify tube formation Image->Quantify

Caption: Experimental workflow for an in vitro endothelial cell tube formation assay with LCB 03-0110.

References

Validation & Comparative

LCB 03-0110 Dihydrochloride: A Comparative Analysis Against Other c-Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of LCB 03-0110 dihydrochloride (B599025) in the context of other prominent c-Src inhibitors, supported by experimental data.

The proto-oncogene tyrosine-protein kinase Src (c-Src) is a pivotal regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. A host of small molecule inhibitors have been developed to target the ATP-binding site of c-Src. This guide provides a comparative overview of LCB 03-0110 dihydrochloride against other well-established c-Src inhibitors: dasatinib, saracatinib, bosutinib, and ponatinib.

Mechanism of Action: A Shared Strategy

This compound and the comparator molecules—dasatinib, saracatinib, bosutinib, and ponatinib—are all ATP-competitive inhibitors. They exert their effects by binding to the ATP-binding pocket of the c-Src kinase domain, thereby preventing the phosphorylation of its downstream substrates and disrupting the signaling cascades that drive oncogenic processes.

Comparative Efficacy: A Look at the Data

The following tables summarize the available quantitative data for this compound and other c-Src inhibitors. It is important to note that the data presented is compiled from various studies, and direct comparisons of absolute values should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical Potency Against c-Src and Other Kinases

Inhibitorc-Src IC50 (nM)Other Notable Kinase Targets (IC50 in nM)
This compound 1.3[1]BTK, SYK, DDR2 family kinases[1]
Dasatinib 0.8[2]BCR-ABL (<1), c-Kit (79), and others[3]
Saracatinib 2.7[3]c-Yes, Fyn, Lyn, Blk, Fgr, Lck (2.7-11)[4]
Bosutinib 1.2[5]Abl (1)[5]
Ponatinib 5.4[3]Abl (0.37), PDGFRα (1.1), VEGFR2 (1.5), FGFR1 (2.2)[3]

Table 2: Cellular Activity

Direct comparative cellular assay data for LCB 03-0110 against the other inhibitors in a single study is limited. The following represents a summary of reported cellular effects.

InhibitorReported Cellular Effects
This compound Inhibits LPS-induced macrophage activation and TGF-β1-induced fibroblast activation[1]. Suppresses proliferation and migration of primary dermal fibroblasts[6].
Dasatinib Inhibits proliferation and induces apoptosis in various cancer cell lines.
Saracatinib Inhibits cell motility, migration, adhesion, invasion, and proliferation.
Bosutinib Inhibits Src-dependent cell proliferation.[5]
Ponatinib Potent inhibitor of proliferation in cells expressing native or mutant BCR-ABL.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of c-Src inhibition and the methods used to evaluate these compounds, the following diagrams are provided.

c_Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) c_Src c-Src RTK->c_Src Activation Integrins Integrins Integrins->c_Src Activation GPCR GPCR GPCR->c_Src Activation FAK FAK c_Src->FAK Ras Ras/MAPK Pathway c_Src->Ras PI3K PI3K/Akt Pathway c_Src->PI3K STAT3 STAT3 c_Src->STAT3 Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation Ras->Proliferation Survival Cell Survival PI3K->Survival STAT3->Proliferation STAT3->Survival Inhibitors LCB 03-0110 Dasatinib Saracatinib Bosutinib Ponatinib Inhibitors->c_Src

Caption: The c-Src signaling pathway and points of inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay Kinase Activity Assay (e.g., Z'-LYTE™, ADP-Glo™) IC50_determination IC50 Determination KinaseAssay->IC50_determination CellCulture Cell Culture (Cancer Cell Lines) Treatment Treatment with Inhibitors CellCulture->Treatment WesternBlot Western Blot (p-Src, p-downstream targets) Treatment->WesternBlot MigrationAssay Cell Migration Assay (Wound Healing/Scratch Assay) Treatment->MigrationAssay ProliferationAssay Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->ProliferationAssay Cellular_IC50 Cellular IC50/GI50 WesternBlot->Cellular_IC50 MigrationAssay->Cellular_IC50 ProliferationAssay->Cellular_IC50

Caption: General experimental workflow for evaluating c-Src inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of c-Src inhibitors.

In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for determining the IC50 value of an inhibitor against a purified kinase.

  • Reagents and Materials:

    • Purified recombinant c-Src kinase

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ATP solution (at or near the Km for c-Src)

    • Specific peptide substrate for c-Src

    • Test inhibitor (e.g., LCB 03-0110) serially diluted in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

    • 384-well plates

  • Procedure:

    • Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the c-Src enzyme and the peptide substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blotting for Phosphorylated Src

This method is used to assess the inhibition of c-Src activity within a cellular context by measuring the phosphorylation status of c-Src at its activation loop tyrosine (Tyr416).

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., MDA-MB-231) to 70-80% confluency.

    • Treat the cells with varying concentrations of the c-Src inhibitor or DMSO for a predetermined time (e.g., 2-24 hours).

  • Lysate Preparation:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src Tyr416) overnight at 4°C.

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total c-Src and a loading control protein (e.g., GAPDH or β-actin).

    • Quantify the band intensities using densitometry software.

Cell Migration/Wound Healing (Scratch) Assay

This assay is a straightforward method to assess the effect of inhibitors on collective cell migration.

  • Cell Seeding:

    • Seed cells in a 6-well or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Creating the "Wound":

    • Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the monolayer.

    • Wash the cells with PBS to remove dislodged cells.

  • Inhibitor Treatment and Imaging:

    • Replace the PBS with fresh culture medium containing the desired concentration of the c-Src inhibitor or DMSO (vehicle control).

    • Capture an initial image of the scratch (time 0) using a phase-contrast microscope.

    • Incubate the cells under normal culture conditions.

    • Acquire images of the same field of view at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

  • Data Analysis:

    • Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure for each condition.

    • Compare the migration rates of inhibitor-treated cells to the vehicle control to determine the inhibitory effect on cell migration.

Conclusion

References

A Head-to-Head Battle in Neurodegeneration: LCB 03-0110 Dihydrochloride vs. Nilotinib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two tyrosine kinase inhibitors, LCB 03-0110 dihydrochloride (B599025) and nilotinib (B1678881), in the context of neurodegenerative diseases. This analysis is based on available preclinical data, focusing on their mechanisms of action, efficacy in reducing neurotoxic proteins, and key experimental findings.

The landscape of therapeutic development for neurodegenerative disorders is increasingly focused on targeting cellular pathways that contribute to the accumulation of misfolded proteins, such as alpha-synuclein (B15492655) (α-synuclein) and amyloid-beta (Aβ), and the hyperphosphorylation of tau (p-tau). Both LCB 03-0110 dihydrochloride and nilotinib have emerged as promising candidates due to their ability to modulate these pathways through the inhibition of specific tyrosine kinases.

At a Glance: Key Differences and Similarities

FeatureThis compoundNilotinib
Primary Targets Discoidin Domain Receptor 1 (DDR1), c-SrcAbelson (Abl) tyrosine kinase, DDR1
Mechanism of Action Inhibition of DDR1 and c-Src signaling, leading to reduced neuroinflammation and clearance of neurotoxic proteins.Inhibition of Abl and DDR1, promoting autophagic clearance of neurotoxic proteins.
Brain Penetration Higher plasma:brain ratio compared to nilotinib in some studies.Modest blood-brain barrier penetrance.
FDA Approval Not approved; in preclinical development.Approved for chronic myeloid leukemia; being repurposed for neurodegenerative diseases.

In-Depth Comparison of Preclinical Efficacy

Both LCB 03-0110 and nilotinib have demonstrated efficacy in reducing the burden of key pathological proteins in various animal models of neurodegeneration. The following tables summarize the quantitative data from key comparative studies.

Table 1: Effect on Alpha-Synuclein Levels in Mouse Models of Parkinson's Disease
CompoundMouse ModelDose and AdministrationReduction in α-synucleinReference
LCB 03-0110 A53T transgenic2.5 mg/kg, daily i.p. for 21 daysSignificant reduction in human α-synuclein levels[1]
Nilotinib A53T transgenic10 mg/kg, daily i.p. for 3 weeks41% decrease in monomeric human α-synuclein[2]
Nilotinib A53T transgenic300 mg (clinical study)Significant reduction in CSF α-synuclein[3]
Table 2: Effect on Amyloid-Beta and Phospho-Tau in Mouse Models of Alzheimer's Disease
CompoundMouse ModelDose and AdministrationEffect on Aβ and p-tauReference
LCB 03-0110 TgAPP1.25 and 2.5 mg/kg, daily i.p.Reduced levels of Aβ and p-tau[1]
Nilotinib Tg-APP or hippocampal Aβ injection10 mg/kg, daily i.p. for 3 weeksDecreased soluble and insoluble Aβ42 and amyloid plaques[4]
Nilotinib Clinical study in AD patients150 mg/day for 26 weeks, then 300 mg/day for 26 weeksReduced CSF Aβ40, Aβ42, and p-tau-181[5]
Table 3: Pharmacokinetic Properties in Mice
CompoundPlasma:Brain RatioReference
LCB 03-0110 12%[6][7]
Nilotinib 1%[6][7]

Signaling Pathways and Mechanism of Action

The neuroprotective effects of LCB 03-0110 and nilotinib are attributed to their inhibition of distinct but overlapping signaling pathways.

LCB 03-0110: Targeting DDR1 and c-Src

LCB 03-0110 primarily inhibits Discoidin Domain Receptor 1 (DDR1) and the proto-oncogene tyrosine-protein kinase Src (c-Src).[1] Upregulation of DDR1 has been observed in post-mortem brains of patients with Alzheimer's and Parkinson's disease.[1] By inhibiting DDR1, LCB 03-0110 is thought to reduce neuroinflammation and promote the clearance of neurotoxic proteins.[1] Inhibition of c-Src, a non-receptor tyrosine kinase involved in various cellular processes, may also contribute to its neuroprotective effects.

LCB_03_0110_Pathway cluster_lcb LCB 03-0110 cluster_targets Cellular Targets cluster_downstream Downstream Effects LCB 03-0110 LCB 03-0110 DDR1 DDR1 LCB 03-0110->DDR1 Inhibits cSrc cSrc LCB 03-0110->cSrc Inhibits Neuroinflammation Neuroinflammation DDR1->Neuroinflammation Promotes Neurotoxic_Protein_Clearance Neurotoxic Protein Clearance (α-syn, Aβ, p-tau) DDR1->Neurotoxic_Protein_Clearance Inhibits cSrc->Neuroinflammation Promotes cSrc->Neurotoxic_Protein_Clearance Inhibits

Caption: LCB 03-0110 Signaling Pathway.
Nilotinib: A Dual Inhibitor of Abl and DDR1

Nilotinib is a potent inhibitor of the Abelson (Abl) tyrosine kinase and also targets DDR1.[1][4] In the context of neurodegeneration, the inhibition of Abl is a key mechanism. Activated Abl can phosphorylate α-synuclein, promoting its aggregation, and can also inhibit the function of Parkin, an E3 ubiquitin ligase crucial for the clearance of damaged proteins through autophagy.[2] By inhibiting Abl, nilotinib promotes the autophagic degradation of α-synuclein and other neurotoxic proteins like p-tau and Aβ.[2][4] Its inhibition of DDR1 further contributes to reducing neuroinflammation and enhancing protein clearance.[1][4]

Nilotinib_Pathway cluster_nilotinib Nilotinib cluster_targets Cellular Targets cluster_downstream Downstream Effects Nilotinib Nilotinib Abl Abl Nilotinib->Abl Inhibits DDR1_nil DDR1 Nilotinib->DDR1_nil Inhibits Autophagy Autophagy Abl->Autophagy Inhibits Neuroinflammation_nil Neuroinflammation DDR1_nil->Neuroinflammation_nil Promotes Neurotoxic_Protein_Clearance_nil Neurotoxic Protein Clearance (α-syn, Aβ, p-tau) DDR1_nil->Neurotoxic_Protein_Clearance_nil Inhibits Autophagy->Neurotoxic_Protein_Clearance_nil Promotes

Caption: Nilotinib Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of LCB 03-0110 and nilotinib.

Alpha-Synuclein ELISA in Mouse Brain

This protocol outlines the quantification of human α-synuclein in mouse brain homogenates.

ELISA_Workflow cluster_protocol α-Synuclein ELISA Protocol start Brain Tissue Homogenization centrifugation Centrifugation to collect supernatant start->centrifugation sample_incubation Add brain lysate and incubate centrifugation->sample_incubation coating Coat 96-well plate with capture antibody blocking Block non-specific binding sites coating->blocking blocking->sample_incubation detection_ab Add detection antibody sample_incubation->detection_ab secondary_ab Add HRP-conjugated secondary antibody detection_ab->secondary_ab substrate Add TMB substrate secondary_ab->substrate readout Measure absorbance at 450 nm substrate->readout

Caption: Alpha-Synuclein ELISA Workflow.

Detailed Steps:

  • Brain Tissue Homogenization: Brain tissue is homogenized in a suitable lysis buffer containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for human α-synuclein and incubated overnight.

  • Blocking: The plate is washed and blocked with a solution (e.g., BSA in PBS) to prevent non-specific binding.

  • Sample Incubation: Brain lysates and α-synuclein standards are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody that recognizes a different epitope of α-synuclein is added.

  • Secondary Antibody: Following another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., streptavidin-HRP) is added.

  • Substrate Addition: The plate is washed, and a chromogenic substrate (e.g., TMB) is added, which develops a color in the presence of HRP.

  • Readout: The reaction is stopped, and the absorbance is measured using a microplate reader. The concentration of α-synuclein in the samples is determined by comparison to the standard curve.

Immunohistochemistry for Dopaminergic Neurons

This protocol is used to visualize and quantify dopaminergic neurons in brain sections by staining for tyrosine hydroxylase (TH), a key enzyme in dopamine (B1211576) synthesis.

Detailed Steps:

  • Tissue Preparation: Mice are perfused, and the brains are fixed, cryoprotected, and sectioned.

  • Antigen Retrieval: Sections may require an antigen retrieval step to unmask the epitope.

  • Blocking: Sections are incubated in a blocking solution (e.g., normal goat serum with Triton X-100 in PBS) to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody against tyrosine hydroxylase overnight at 4°C.

  • Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently labeled secondary antibody.

  • Mounting and Imaging: Sections are mounted on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and imaged using a fluorescence microscope.

  • Quantification: The number of TH-positive neurons is counted in specific brain regions (e.g., substantia nigra) to assess neuroprotection.

Conclusion

Both this compound and nilotinib demonstrate significant promise as therapeutic agents for neurodegenerative diseases by targeting key pathological pathways. Nilotinib, with its dual Abl and DDR1 inhibitory activity, has a more established mechanism of action in promoting autophagy and has progressed to clinical trials for neurodegenerative conditions.[3][5] LCB 03-0110, a potent DDR1 and c-Src inhibitor, also effectively reduces neurotoxic proteins and neuroinflammation in preclinical models.[1] Notably, some studies suggest that LCB 03-0110 may have better brain penetration than nilotinib, which could be a significant advantage.[6][7]

Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these two compounds. The choice between targeting the Abl/DDR1 axis with nilotinib or the DDR1/c-Src axis with LCB 03-0110 may depend on the specific neurodegenerative condition and the relative contribution of different pathological pathways. The ongoing research in this area holds the potential to deliver novel and effective treatments for patients suffering from these devastating diseases.

References

Validating LCB 03-0110 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of LCB 03-0110, a multi-kinase inhibitor. We present experimental data, detailed protocols for key assays, and a comparative analysis with alternative inhibitors, offering a valuable resource for researchers in pharmacology and drug development.

Introduction to LCB 03-0110

LCB 03-0110 is a potent, orally bioavailable small molecule inhibitor targeting several tyrosine kinases, including Discoidin Domain Receptor 1 and 2 (DDR1/2), c-Src, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby blocking their downstream signaling pathways.[2] Dysregulation of these pathways is implicated in a variety of diseases, including fibrosis, inflammation, and cancer, making LCB 03-0110 a promising therapeutic candidate.[3][4] Validating that LCB 03-0110 effectively engages its intended targets within a cellular context is a critical step in its preclinical and clinical development.

Comparative Analysis of Inhibitors

The potency of LCB 03-0110 has been evaluated against its primary targets and compared with other known inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their efficacy.

InhibitorDDR1 IC50 (nM)DDR2 IC50 (nM)c-Src IC50 (nM)References
LCB 03-0110 164 (cell-based)6 (biochemical, active form), 171 (cell-based)1.3 (biochemical)[2][5]
Dasatinib0.51.4<1[2]
Imatinib337675-[2]
Nilotinib4355-[2]
Saracatinib (AZD0530)--2.7[3]
Bosutinib--1.2[3]

Methods for Validating Target Engagement

Several robust methods can be employed to confirm the direct interaction of LCB 03-0110 with its targets in a cellular environment. Below, we compare two key methodologies: a target-specific phosphorylation assay and a biophysical assay for target stabilization.

MethodPrincipleProsCons
Cellular Autophosphorylation Assay Measures the inhibition of ligand-induced autophosphorylation of the target kinase (e.g., DDR1) in cells.Direct measure of functional target inhibition; well-established methodology.Requires overexpression of the target in some cell lines; relies on specific antibody availability.
Cellular Thermal Shift Assay (CETSA) Detects the stabilization of the target protein upon ligand binding by measuring its resistance to thermal denaturation.Label-free; applicable to endogenous proteins; provides direct evidence of binding.Can be technically challenging; requires specific antibodies for detection.

Experimental Protocols

Cellular DDR1 Autophosphorylation Assay

This assay directly measures the ability of LCB 03-0110 to inhibit the collagen-induced autophosphorylation of DDR1 in cells.

Materials:

  • HEK293 cells

  • DDR1b expression plasmid

  • Cell culture medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Collagen I (from rat tail)

  • LCB 03-0110 and other inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-phospho-DDR1 (e.g., anti-pY513) and anti-total-DDR1 antibodies

  • Secondary HRP-conjugated antibodies

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Transiently transfect the cells with a DDR1b expression plasmid using a suitable transfection reagent.

    • Allow cells to express the receptor for 24-48 hours.

  • Inhibitor Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of LCB 03-0110 or alternative inhibitors for 1-2 hours.

    • Stimulate the cells with 10-20 µg/mL of collagen I for 90 minutes at 37°C.[6]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated DDR1.

    • Strip the membrane and re-probe with an antibody for total DDR1 as a loading control.

    • Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.

Cellular Thermal Shift Assay (CETSA) - Representative Protocol

This protocol provides a framework for assessing the thermal stabilization of a target kinase, such as c-Src, upon binding to LCB 03-0110.

Materials:

  • Cell line endogenously expressing the target kinase (e.g., a relevant cancer cell line for c-Src)

  • LCB 03-0110

  • PBS with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)

  • Antibody against the target protein (e.g., anti-c-Src)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Treat cultured cells with LCB 03-0110 or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes or a 96-well plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein in each sample by Western blotting, as described in the previous protocol.

    • The temperature at which 50% of the protein is denatured (Tagg) can be determined. A shift in Tagg in the presence of the compound indicates target engagement.

Visualizing Pathways and Workflows

To further clarify the mechanisms and procedures discussed, the following diagrams illustrate the DDR1 signaling pathway and the experimental workflows for the autophosphorylation and CETSA assays.

DDR1_Signaling_Pathway Collagen Collagen DDR1 DDR1 Collagen->DDR1 Binding & Dimerization p_DDR1 DDR1 (P) DDR1->p_DDR1 Autophosphorylation Shc Shc p_DDR1->Shc PI3K PI3K p_DDR1->PI3K Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Migration, Survival ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Cell_Response LCB_03_0110 LCB 03-0110 LCB_03_0110->p_DDR1

DDR1 Signaling Pathway and Inhibition by LCB 03-0110.

Autophosphorylation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A Seed & Transfect HEK293 cells with DDR1 B Treat with LCB 03-0110 A->B C Stimulate with Collagen I B->C D Cell Lysis C->D E SDS-PAGE D->E F Western Blot E->F G Detect p-DDR1 & Total DDR1 F->G

Workflow for the Cellular Autophosphorylation Assay.

CETSA_Workflow cluster_treatment_heating Cell Treatment & Heating cluster_lysis_analysis Lysis & Analysis A Treat cells with LCB 03-0110 B Heat cells to various temperatures A->B C Cell Lysis B->C D Separate Soluble & Precipitated Proteins C->D E Analyze Soluble Fraction by Western Blot D->E

General Workflow for the Cellular Thermal Shift Assay (CETSA).

References

LCB 03-0110: A Comparative Analysis of its Kinase Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibition profile of LCB 03-0110 against other multi-kinase inhibitors, supported by experimental data. The information is intended to assist researchers in evaluating its potential applications and off-target effects.

Introduction to LCB 03-0110

LCB 03-0110 is a multi-tyrosine kinase inhibitor that has demonstrated potent activity against a range of kinases involved in key cellular processes.[1][2] It is recognized as a pan-discoidin domain receptor (DDR) and c-Src family tyrosine kinase inhibitor.[1][3] Its broad activity profile suggests potential therapeutic applications in various diseases, including those driven by aberrant kinase signaling.

Kinase Inhibition Profile of LCB 03-0110

LCB 03-0110 has been profiled against a panel of 60 kinases and was found to inhibit more than 90% of 20 specific tyrosine kinases at a concentration of 10 µM.[4] The IC50 values for several of these kinases have been determined, highlighting its potent inhibitory activity.

Table 1: IC50 Values of LCB 03-0110 Against a Panel of Kinases [4]

Kinase FamilyKinase TargetIC50 (nM)
DDRDDR1 (autophosphorylation)164
DDR2 (autophosphorylation)171
DDR2 (active form)6
Src Familyc-Src1.3
BTK1.4
SYK2.5
Other Tyrosine KinasesTIE-210
FLT1 (VEGFR1)15
EphA317
FLT4 (VEGFR3)20
EphB422
c-Abl25
RET31
FLT335
VEGFR245
MINK165

Note: This table presents a selection of kinases for which specific IC50 values have been published.

Comparative Kinase Cross-Reactivity

To provide context for the activity of LCB 03-0110, this section compares its kinase inhibition profile with other well-characterized multi-kinase inhibitors: nilotinib (B1678881), dasatinib (B193332), and bosutinib (B1684425). It is important to note that the data presented below is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 2: Comparative Kinase Inhibition Profiles (IC50 in nM)

Kinase TargetLCB 03-0110NilotinibDasatinibBosutinib
Abl 25[4]20-60[5]<1.0[3]1[6]
Src 1.3[4]4600[7]0.5[3]1.2[6]
DDR1 164[4]3.7[8]1.35[8]>45 novel targets, specific DDR1 IC50 not specified[9][10]
DDR2 171[4]55[1]1.4[11]-
VEGFR2 45[4]5300[7]--
c-Kit -200[5]-Not inhibited[9]
PDGFR -71[5]-Not inhibited[9]

"-": Data not available in the reviewed sources.

This comparison highlights the distinct selectivity profiles of these inhibitors. LCB 03-0110 demonstrates potent inhibition of Src family kinases, similar to dasatinib and bosutinib, but also shows strong activity against VEGFR2, a target not significantly inhibited by nilotinib. While nilotinib and dasatinib are potent inhibitors of Abl and DDR1, LCB 03-0110 also shows activity against these kinases, albeit with higher IC50 values in some cases.

Signaling Pathways and Experimental Workflows

To visualize the biological context of LCB 03-0110's activity, the following diagrams illustrate the VEGFR-2 and JAK/STAT3 signaling pathways, which are known to be modulated by this inhibitor.[2] Additionally, a generalized workflow for an in vitro kinase inhibition assay is provided.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt STAT3 STAT3 Src->STAT3 Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Cell Migration STAT3->Migration MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis LCB030110 LCB 03-0110 LCB030110->VEGFR2 LCB030110->Src

Caption: VEGFR-2 Signaling Pathway and Inhibition by LCB 03-0110.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT Dimer STAT Dimer STAT_P->Dimer dimerization Nucleus Nucleus Dimer->Nucleus translocation Gene Gene Transcription Nucleus->Gene LCB030110 LCB 03-0110 LCB030110->JAK

Caption: JAK/STAT Signaling Pathway and Inhibition by LCB 03-0110.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A 1. Prepare Kinase, Substrate, & Cofactors in Reaction Buffer C 3. Add LCB 03-0110 to Kinase Mixture A->C B 2. Serially Dilute LCB 03-0110 B->C D 4. Initiate Reaction with [γ-33P]ATP C->D E 5. Incubate at 30°C D->E F 6. Stop Reaction & Spot on Filter Membrane E->F G 7. Wash & Measure Incorporated 33P F->G H 8. Calculate % Inhibition & Determine IC50 G->H

Caption: Generalized Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

The kinase inhibition data for LCB 03-0110 and the comparator compounds were primarily generated using in vitro kinase assays. A common methodology is the radiometric "HotSpot" assay platform.

Principle: This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is directly proportional to the kinase activity. The inhibitory effect of a compound is quantified by the reduction in this signal.

Detailed Protocol (Generalized):

  • Reagent Preparation:

    • Kinase Reaction Buffer: Typically contains 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, and 2 mM DTT.

    • Kinase, substrate, and required cofactors are prepared in the reaction buffer.

    • LCB 03-0110 and comparator compounds are serially diluted in DMSO and then further diluted in the reaction buffer.

    • [γ-³³P]ATP is prepared at a specific concentration (e.g., 10 µM).

  • Assay Procedure:

    • The kinase, substrate, and cofactors are added to a multi-well plate.

    • The test compound (e.g., LCB 03-0110) at various concentrations is added to the wells and pre-incubated with the kinase for a defined period (e.g., 20 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of [γ-³³P]ATP.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection and Data Analysis:

    • The reaction is stopped by the addition of a solution such as phosphoric acid or EDTA.

    • A portion of the reaction mixture is transferred to a filter membrane (e.g., P81 phosphocellulose), which binds the phosphorylated substrate.

    • The filter is washed to remove unincorporated [γ-³³P]ATP.

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Conclusion

LCB 03-0110 is a potent multi-tyrosine kinase inhibitor with a distinct cross-reactivity profile. Its strong inhibition of the DDR and Src family kinases, as well as VEGFR-2 and components of the JAK/STAT pathway, distinguishes it from other multi-kinase inhibitors like nilotinib, dasatinib, and bosutinib. This broad-spectrum activity suggests that LCB 03-0110 may have therapeutic potential in complex diseases driven by multiple signaling pathways. However, its polypharmacology also necessitates careful consideration of potential off-target effects. The data and methodologies presented in this guide provide a foundation for further investigation and informed decision-making in the development and application of LCB 03-0110.

References

LCB 03-0110: A Multi-Kinase Inhibitor with Potent Immunomodulatory Properties Compared to Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of LCB 03-0110, a novel multi-kinase inhibitor, alongside other established Bruton's tyrosine kinase (BTK) inhibitors. While direct head-to-head immunological studies are limited, this document synthesizes available preclinical data to offer insights into its potential therapeutic applications in immunology.

Introduction to LCB 03-0110

LCB 03-0110 is a potent, orally available small molecule that distinguishes itself from conventional BTK inhibitors through its broad-spectrum kinase inhibition profile. Initially identified as a powerful inhibitor of the c-Src kinase, further studies have revealed its significant activity against several other tyrosine kinases crucial for immune cell signaling and inflammatory processes, including Bruton's tyrosine kinase (BTK), Spleen tyrosine kinase (Syk), and Discoidin Domain Receptor 2 (DDR2).[1][2][3][4][5][6][7] Its in vitro kinase inhibition profile has been noted to be similar to that of dasatinib, a second-generation tyrosine kinase inhibitor.

This multi-targeted approach suggests that LCB 03-0110 may offer a distinct advantage in modulating complex inflammatory and autoimmune conditions where multiple signaling pathways are pathologically activated.

Comparative Kinase Inhibition Profile

Quantitative data on the inhibitory activity of LCB 03-0110 against key immunological kinases is crucial for understanding its mechanism of action and for comparison with more selective BTK inhibitors.

Kinase TargetLCB 03-0110 IC50Ibrutinib IC50Acalabrutinib IC50Zanubrutinib IC50
BTK Not Reported0.5 nM5.1 nM<0.5 nM
c-Src 1.3 nM17 nM>1000 nM1.9 nM
Syk Potent Inhibitor53 nM33 nM3.5 nM
DDR1 (cell-based) 164 nMNot ReportedNot ReportedNot Reported
DDR2 (active) 6 nMNot ReportedNot ReportedNot Reported
DDR2 (cell-based) 171 nMNot ReportedNot ReportedNot Reported

Note: IC50 values are compiled from various preclinical studies and may vary depending on the assay conditions. A direct IC50 value for LCB 03-0110 against BTK is not currently available in the public domain.

Immunological Effects of LCB 03-0110: Preclinical Evidence

LCB 03-0110 has demonstrated significant immunomodulatory effects in various preclinical models, primarily through the inhibition of key inflammatory signaling pathways.

Inhibition of Macrophage Activation

In in vitro studies, LCB 03-0110 has been shown to suppress the activation of macrophages induced by lipopolysaccharide (LPS).[1] This is a critical anti-inflammatory mechanism, as activated macrophages are key contributors to the pathogenesis of numerous inflammatory diseases. The inhibition of macrophage activation by LCB 03-0110 is mediated, in part, through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting ERK and p38.[8]

Modulation of T-Cell Responses

LCB 03-0110 has also been shown to influence T-cell differentiation and function. Specifically, it has been observed to decrease the expression of IL-17A, a key cytokine produced by Th17 cells, which are implicated in the pathology of various autoimmune diseases.[8] This effect suggests a potential role for LCB 03-0110 in the treatment of Th17-mediated autoimmune disorders. The inhibition of the JAK/STAT3 signaling pathway is a likely contributor to this effect.[9]

Suppression of Fibroblast Activation

In addition to its effects on immune cells, LCB 03-0110 has been found to inhibit the activation of fibroblasts induced by Transforming Growth Factor-beta 1 (TGF-β1).[1] This anti-fibrotic activity, coupled with its anti-inflammatory properties, suggests its potential in treating diseases characterized by both inflammation and fibrosis.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

BTK_Signaling_Pathway cluster_inhibitors BTK Inhibitors BCR B-Cell Receptor (BCR) Lyn_Syk Lyn / Syk BCR->Lyn_Syk Antigen Binding BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium PKC PKC IP3_DAG->PKC NFkB NF-κB Activation Calcium->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation LCB_03_0110 LCB 03-0110 LCB_03_0110->BTK Ibrutinib Ibrutinib Ibrutinib->BTK Acalabrutinib Acalabrutinib Acalabrutinib->BTK Zanubrutinib Zanubrutinib Zanubrutinib->BTK

Caption: Simplified BTK Signaling Pathway and Points of Inhibition.

Macrophage_Activation_Assay start Isolate Macrophages culture Culture Macrophages start->culture stimulate Stimulate with LPS culture->stimulate treat Treat with LCB 03-0110 or other BTK inhibitors stimulate->treat incubate Incubate treat->incubate analyze Analyze Cytokine Production (e.g., IL-6, TNF-α) via ELISA incubate->analyze pathway_analysis Analyze Signaling Pathway (e.g., p-ERK, p-p38) via Western Blot incubate->pathway_analysis Th17_Differentiation_Assay start Isolate Naive CD4+ T-Cells culture Culture with Th17 polarizing cytokines (e.g., TGF-β, IL-6) start->culture treat Treat with LCB 03-0110 or other BTK inhibitors culture->treat incubate Incubate for 3-5 days treat->incubate analyze Analyze IL-17A expression via ELISA or Flow Cytometry incubate->analyze

References

A Comparative Analysis of LCB 03-0110 and Other Anti-Fibrotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden. In the landscape of anti-fibrotic therapies, established treatments such as pirfenidone (B1678446) and nintedanib (B1663095) have paved the way for novel investigational drugs. This guide provides a comparative analysis of LCB 03-0110, a novel multi-tyrosine kinase inhibitor, against the approved anti-fibrotic agents pirfenidone and nintedanib, with a focus on their mechanisms of action, preclinical efficacy, and available clinical data.

Mechanism of Action: A Tale of Different Targets

The anti-fibrotic effects of LCB 03-0110, pirfenidone, and nintedanib stem from their distinct molecular targets and mechanisms of action.

LCB 03-0110 is a potent, orally available small molecule that exhibits a multi-targeted inhibitory profile against key kinases implicated in fibrotic and inflammatory pathways. Its primary targets include Discoidin Domain Receptors 1 and 2 (DDR1/2), c-Src, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) signaling.[1][2][3] By inhibiting these pathways, LCB 03-0110 has been shown to suppress fibroblast proliferation and migration, as well as macrophage activation, suggesting a dual role in mitigating both fibrosis and inflammation.[2][4]

Pirfenidone exerts its anti-fibrotic effects through a combination of anti-inflammatory, antioxidant, and anti-fibrotic activities.[5] While its precise molecular mechanism is not fully elucidated, it is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, most notably Transforming Growth Factor-beta 1 (TGF-β1).[6][7] By inhibiting the TGF-β1 pathway, pirfenidone attenuates fibroblast proliferation, differentiation into myofibroblasts, and the subsequent deposition of collagen.[5][7]

Nintedanib is a multi-targeted tyrosine kinase inhibitor that blocks the activity of key receptors involved in fibroblast proliferation, migration, and survival.[8][9] Its primary targets are the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][10] By inhibiting these signaling cascades, nintedanib effectively slows the progression of fibrosis.

The following diagram illustrates the distinct signaling pathways targeted by each agent.

cluster_lcb LCB 03-0110 cluster_pirfenidone Pirfenidone cluster_nintedanib Nintedanib DDR1/2 DDR1/2 Fibroblast Activation Fibroblast Activation DDR1/2->Fibroblast Activation c-Src c-Src c-Src->Fibroblast Activation VEGFR-2 VEGFR-2 Inflammation Inflammation VEGFR-2->Inflammation JAK/STAT3 JAK/STAT3 JAK/STAT3->Inflammation TGF-β1 TGF-β1 TGF-β1->Fibroblast Activation PDGFR PDGFR PDGFR->Fibroblast Activation FGFR FGFR FGFR->Fibroblast Activation VEGFR VEGFR VEGFR->Inflammation Collagen Deposition Collagen Deposition Fibroblast Activation->Collagen Deposition

Fig. 1: Signaling pathways targeted by anti-fibrotic agents.

Preclinical Efficacy: A Head-to-Head Look at the Data

In vitro and in vivo preclinical models are crucial for evaluating the potential of anti-fibrotic agents. While direct comparative studies of all three agents in the same model are limited, available data provide valuable insights into their relative potencies and effects.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for LCB 03-0110 and nintedanib against their respective kinase targets. Data for pirfenidone is less defined in terms of specific IC50 values against a single receptor, as its mechanism is more pleiotropic.

DrugTargetIC50 (nM)Reference
LCB 03-0110 c-Src1.3
Active DDR26[3]
Non-activated DDR2145[3]
DDR1 (cell-based)164[3][11]
DDR2 (cell-based)171[3][11]
Nintedanib VEGFR134[8]
VEGFR213[8]
VEGFR313[8]
FGFR169[8]
FGFR237[8]
FGFR3108[8]
PDGFRα59[8]
PDGFRβ65[8]
In Vivo Models of Pulmonary Fibrosis

The bleomycin-induced and silica-induced rodent models are the most commonly used preclinical models to assess the efficacy of anti-fibrotic therapies.[1][9][12][13] In a comparative study using a bleomycin-induced pulmonary fibrosis model, both pirfenidone and nintedanib demonstrated anti-inflammatory and anti-fibrotic effects.[14] Notably, pirfenidone was more effective in a prophylactic setting, while nintedanib showed better efficacy in early and late treatment models.[14] In this study, nintedanib was more effective at reducing hydroxyproline (B1673980) content, a measure of collagen deposition, in the treatment models.[14]

LCB 03-0110 has demonstrated anti-fibrotic effects in a wound healing model, where it suppressed the accumulation of myofibroblasts and macrophages and reduced hypertrophic scar formation.[2][4] While not a direct pulmonary fibrosis model, these findings suggest its potential to modulate key fibrotic processes.

Clinical Data: Impact on Lung Function

The primary endpoint in many clinical trials for idiopathic pulmonary fibrosis (IPF) is the change in Forced Vital Capacity (FVC), a measure of lung function. Both pirfenidone and nintedanib have demonstrated a significant reduction in the rate of FVC decline in patients with IPF.

DrugClinical Trial(s)Key Finding on FVC DeclineReference(s)
Pirfenidone CAPACITY, ASCENDSignificantly reduced the mean decline in FVC compared to placebo.[15][16] In the ASCEND trial, the mean change from baseline to week 52 in FVC was -235 mL in the pirfenidone group and -428 mL in the placebo group.[16][15][16][17]
Nintedanib TOMORROW, INPULSIS-1, INPULSIS-2Consistently and significantly reduced the annual rate of FVC decline versus placebo.[18] In INPULSIS-1, the adjusted annual rate of change in FVC was -114.7 mL with nintedanib versus -239.9 mL with placebo.[18] In INPULSIS-2, the rates were -113.6 mL versus -207.3 mL, respectively.[18][18][19][20]

As LCB 03-0110 is in the preclinical stage of development, there is currently no clinical data available.

Experimental Protocols

Standardized and reproducible experimental protocols are fundamental to the evaluation of anti-fibrotic agents. Below are overviews of key methodologies.

Animal Models of Pulmonary Fibrosis

A common workflow for inducing and assessing pulmonary fibrosis in a rodent model is depicted below.

Animal Selection Animal Selection Fibrosis Induction Fibrosis Induction Animal Selection->Fibrosis Induction e.g., C57BL/6 mice Treatment Treatment Fibrosis Induction->Treatment e.g., Intratracheal bleomycin (B88199) or silica Endpoint Analysis Endpoint Analysis Treatment->Endpoint Analysis Prophylactic or therapeutic dosing Histology Histology Endpoint Analysis->Histology Lung tissue collection Collagen Assay Collagen Assay Endpoint Analysis->Collagen Assay Gene Expression Gene Expression Endpoint Analysis->Gene Expression

Fig. 2: Workflow for in vivo anti-fibrotic drug testing.

Protocol: Bleomycin-Induced Pulmonary Fibrosis

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[21]

  • Induction: A single intratracheal instillation of bleomycin sulfate (B86663) is administered to anesthetized mice.

  • Treatment: The test compound (e.g., LCB 03-0110, pirfenidone, or nintedanib) is administered, typically via oral gavage, starting at a specified time point before (prophylactic) or after (therapeutic) bleomycin administration.

  • Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin), animals are euthanized, and lung tissues are harvested for analysis.

Key In Vitro Assays

Total Collagen Assay

This assay quantifies the total amount of collagen in a sample, a direct measure of fibrosis.

  • Sample Preparation: Lung tissue is homogenized and then hydrolyzed using a strong acid (e.g., 12 M HCl) at a high temperature (e.g., 120°C) to break down proteins into their constituent amino acids.[4][7]

  • Oxidation: The hydrolyzed sample is incubated with an oxidizing agent (e.g., Chloramine T) to convert hydroxyproline residues to a pyrrole (B145914).[7]

  • Colorimetric Reaction: A reagent containing p-dimethylaminobenzaldehyde (DMAB) is added, which reacts with the pyrrole to produce a colored product.[7]

  • Measurement: The absorbance of the colored product is measured using a spectrophotometer, and the collagen content is determined by comparison to a standard curve.[7]

Myofibroblast Differentiation Assay

This assay assesses the transition of fibroblasts to contractile, collagen-producing myofibroblasts, a key event in fibrosis.

  • Cell Culture: Primary human lung fibroblasts are cultured in a multi-well plate.

  • Induction and Treatment: Cells are stimulated with TGF-β1 to induce myofibroblast differentiation, in the presence or absence of the test compound.

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody against α-smooth muscle actin (α-SMA), a marker for myofibroblasts. A fluorescently labeled secondary antibody is used for detection.[22][23]

  • Imaging and Quantification: The cells are imaged using a fluorescence microscope, and the expression and organization of α-SMA fibers are quantified to assess the degree of myofibroblast differentiation.[22]

Conclusion

LCB 03-0110 represents a promising new approach to anti-fibrotic therapy with its unique multi-targeting profile that encompasses both fibrotic and inflammatory pathways. Its high potency against key kinases like c-Src and DDRs suggests a potentially powerful mechanism for inhibiting the core processes of fibrosis. While preclinical data is encouraging, further studies, particularly direct comparative investigations against established agents like pirfenidone and nintedanib in relevant disease models, are necessary to fully elucidate its therapeutic potential. The distinct mechanisms of action of these three agents also open the possibility for future combination therapies that could offer synergistic benefits for patients with fibrotic diseases. As research progresses, a deeper understanding of the intricate cellular and molecular pathways driving fibrosis will continue to guide the development of more effective and targeted treatments.

References

Safety Operating Guide

Proper Disposal of LCB 03-0110 Dihydrochloride: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of LCB 03-0110 dihydrochloride (B599025), a potent c-SRC kinase inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Safety and Disposal Information Summary

The following table summarizes key quantitative and qualitative data regarding the safe handling and disposal of LCB 03-0110 dihydrochloride.

ParameterValueReference
Chemical Name 3-[[2-[3-(4-Morpholinylmethyl)phenyl]... dihydrochloride[1]
CAS Number 1962928-28-4[1]
Molecular Formula C24H23N3O2S.2HCl[2]
Molecular Weight 490.45 g/mol [2]
Primary Hazard Refer to Safety Data Sheet (SDS) for complete hazard information.
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[3]
Personal Protective Equipment (PPE) Standard laboratory PPE including gloves, eye protection, and lab coat.General laboratory best practice

Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for chemical waste. The following step-by-step procedure outlines the recommended disposal process.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical advice.

2. Waste Segregation and Collection:

  • This compound waste, including unused product and contaminated materials (e.g., weigh boats, pipette tips, vials), should be collected in a designated and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical and properly sealed to prevent leaks or spills.

  • Do not mix this waste with other incompatible chemical waste streams.

3. Labeling and Storage:

  • The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the date of waste accumulation.

  • Store the sealed container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • The recommended disposal method is incineration at an approved waste disposal plant[3].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Collect Waste in Designated Hazardous Waste Container A->B C Step 3: Label Container with Chemical Name and Hazard Information B->C D Step 4: Store in Secure Secondary Containment Area C->D E Step 5: Contact Environmental Health & Safety (EHS) for Pickup D->E F Step 6: Transfer to Approved Waste Disposal Facility E->F

Figure 1: Disposal Workflow Diagram
1: Disposal Workflow Diagram

References

Personal protective equipment for handling LCB 03-0110 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling LCB 03-0110 dihydrochloride (B599025), a potent c-Src kinase inhibitor, stringent adherence to safety protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE), handling procedures, and disposal plans.

Personal Protective Equipment (PPE)

When working with LCB 03-0110 dihydrochloride, which is a solid powder, comprehensive personal protective equipment is required to prevent exposure.[1] Laboratory personnel should always be equipped with a safety shower and eye wash station in the immediate vicinity of the handling area.[2]

PPE CategorySpecific EquipmentRationale
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and dust inhalation.
Hand Protection Compatible chemical-resistant glovesPrevents skin contact.
Skin and Body Protection Laboratory coatProtects against contamination of personal clothing.
Respiratory Protection Dust mask or respiratorUse in poorly ventilated areas or when generating dust.

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing. Do not breathe dust.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.

Storage:

  • Conditions: Store in a tightly closed container in a dry and well-ventilated place. For long-term storage as a powder, a temperature of -20°C for up to 3 years is recommended.

  • In Solvent: If stored in a solvent such as DMSO, it should be kept at -80°C for up to one year.[3]

Disposal Plan

All materials contaminated with this compound should be treated as hazardous waste.

Procedure:

  • Segregation: Collect all waste material, including empty containers, contaminated gloves, and other disposable PPE.

  • Labeling: Clearly label the waste container with the chemical name and hazard symbols.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[1][2] It is crucial to hold all material for appropriate disposal and not discard it as regular trash.[2]

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound from receipt to disposal.

G A Receipt & Verification B Don PPE A->B C Preparation of Work Area B->C D Weighing & Solution Preparation C->D E Experimentation D->E F Decontamination of Work Area & Equipment E->F G Doff PPE F->G H Waste Disposal G->H I Hand Washing H->I G cluster_0 This compound cluster_1 Tyrosine Kinase Targets cluster_2 Cellular Processes A LCB 03-0110 B c-Src A->B inhibits C BTK A->C inhibits D Syk A->D inhibits E DDR2 A->E inhibits F Macrophage Activation B->F mediates G Fibroblast Activation B->G mediates C->F mediates C->G mediates D->F mediates D->G mediates E->F mediates E->G mediates

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.